5-Bromo-8-chloroquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-8-chloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-7-3-4-8(11)9-6(7)2-1-5-12-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEUUWJABEPWLIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70590584 | |
| Record name | 5-Bromo-8-chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
927800-41-7 | |
| Record name | 5-Bromo-8-chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-BROMO-8-CHLOROQUINOLINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo-8-chloroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Halogenated Quinolines in Modern Chemistry
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Its unique electronic properties and versatile synthetic handles have made it a privileged structure in drug design. Within this esteemed class of compounds, halogenated quinolines, and specifically 5-Bromo-8-chloroquinoline, represent a critical subclass of building blocks. The strategic placement of bromine and chlorine atoms on the quinoline core imparts distinct reactivity profiles, enabling chemists to forge complex molecular architectures with high precision. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its applications as a key intermediate in the development of next-generation therapeutics.
Compound Identification and Physicochemical Properties
Correctly identifying a chemical entity is paramount for reproducible research. This compound is unequivocally identified by the CAS Number: 927800-41-7 .[1] It is crucial for researchers to distinguish this isomer from its positional isomers, such as 8-Bromo-5-chloroquinoline (CAS Number: 1154741-20-4), as their reactivity and subsequent biological activities can differ significantly.[2]
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of this compound. It is important to note that while some data is experimentally derived, other values are computationally predicted and should be considered as such.
| Property | Value | Source |
| CAS Number | 927800-41-7 | [1] |
| Molecular Formula | C₉H₅BrClN | [1] |
| Molecular Weight | 242.50 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | |
| Melting Point | Not experimentally determined; likely >100 °C | |
| Boiling Point | Not experimentally determined | |
| Solubility | Soluble in organic solvents such as dichloromethane, chloroform, and ethyl acetate. Sparingly soluble in alcohols. Insoluble in water. | |
| SMILES | Clc1c(Br)ccc2cnccc12 | |
| InChI Key | FEUUWJABEPWLIO-UHFFFAOYSA-N |
Synthesis of this compound: A Mechanistic Perspective
Proposed Synthetic Workflow
The synthesis can be envisioned as a two-step process starting from 8-chloroquinoline. This workflow is designed to control the regioselectivity of the bromination.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Materials:
-
8-Chloroquinoline
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Thiosulfate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
-
Hexanes
-
Ethyl Acetate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 8-chloroquinoline (1 equivalent) in concentrated sulfuric acid at 0 °C (ice bath).
-
Bromination: To the stirred solution, add N-Bromosuccinimide (1.1 equivalents) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C. The use of a strong acid like sulfuric acid is crucial as it protonates the quinoline nitrogen, deactivating the pyridine ring towards electrophilic attack and directing the substitution to the benzene ring.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium thiosulfate solution (to quench any remaining bromine), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Applications in Drug Discovery and Development
This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a highly valuable intermediate in the synthesis of biologically active molecules. Its utility stems from the differential reactivity of the bromine and chlorine substituents, allowing for selective and sequential functionalization.
Kinase Inhibitors and Anticancer Agents
The quinoline scaffold is prevalent in a wide array of kinase inhibitors. The halogen atoms on this compound provide synthetic handles for introducing various side chains through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). These modifications are instrumental in tuning the binding affinity and selectivity of the final compound for the target kinase.
Caption: Cross-coupling reactions utilizing this compound.
Building Blocks for Targeted Protein Degradation (PROTACs)
A burgeoning area in drug discovery is the development of Proteolysis Targeting Chimeras (PROTACs).[3] These heterobifunctional molecules induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[4][5] this compound is an attractive fragment for incorporation into PROTAC design. The quinoline core can serve as a ligand for the protein of interest, while one of the halogen atoms can be used as an attachment point for the linker that connects to the E3 ligase ligand. The ability to selectively functionalize either the bromo or chloro position provides synthetic flexibility in optimizing the linker length and attachment point, which are critical for efficient ternary complex formation and subsequent protein degradation.[6][7]
Spectroscopic Characterization
While a publicly available, fully assigned spectrum for this compound is scarce, the expected spectroscopic features can be predicted based on the analysis of its structural analogues.
-
¹H NMR: The spectrum would exhibit a complex pattern of aromatic protons. The protons on the pyridine ring would likely appear at a lower field (higher ppm) compared to those on the benzene ring due to the electron-withdrawing effect of the nitrogen atom.
-
¹³C NMR: The spectrum would show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon atoms attached to the electronegative nitrogen, bromine, and chlorine atoms would be deshielded and appear at a lower field.
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom. The molecular ion peak (M+) would be observed at m/z 241 and 243, with a relative intensity ratio determined by the natural abundance of the bromine and chlorine isotopes.
Researchers who synthesize this compound are strongly encouraged to perform full spectroscopic characterization to confirm its identity and purity.
Conclusion and Future Outlook
This compound is a strategically important building block for chemical synthesis, particularly in the realm of drug discovery. Its well-defined structure, coupled with the differential reactivity of its two halogen substituents, provides a versatile platform for the construction of complex and diverse molecular libraries. As the fields of kinase inhibition and targeted protein degradation continue to evolve, the demand for such precisely functionalized heterocyclic intermediates is expected to grow. This guide serves as a foundational resource for researchers seeking to leverage the unique chemical properties of this compound in their pursuit of novel therapeutic agents.
References
- 1. CN1405155A - 5-chloro-8-hydroxyquinoline preparation method - Google Patents [patents.google.com]
- 2. 8-Bromo-5-chloroquinoline | C9H5BrClN | CID 14548349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Key Considerations in Targeted Protein Degradation Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (CCT367766) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
5-Bromo-8-chloroquinoline: A Core Building Block for Advanced Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Bromo-8-chloroquinoline (CAS No. 927800-41-7), a halogenated quinoline derivative of significant interest in modern medicinal chemistry. We delve into its structural features, spectroscopic profile, and reactivity, with a particular focus on its emerging role as a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document is intended to serve as a critical resource for researchers engaged in drug discovery, particularly in the field of targeted protein degradation, by furnishing detailed protocols, mechanistic insights, and a thorough analysis of its synthetic utility.
Introduction: The Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties. The strategic functionalization of the quinoline nucleus with halogen atoms, such as bromine and chlorine, provides medicinal chemists with versatile handles to modulate the molecule's physicochemical properties and to serve as reaction sites for further molecular elaboration. This compound has recently emerged as a valuable intermediate, particularly within the rapidly advancing field of targeted protein degradation. Its bifunctional nature, possessing two distinct halogen atoms on the quinoline core, allows for selective and sequential chemical modifications, making it an ideal component in the modular construction of complex therapeutic agents.
Physicochemical and Structural Properties
This compound is a solid at room temperature, and its core structural and physical characteristics are summarized in the table below.[1] While specific experimental data for melting point, boiling point, and solubility are not extensively published, values for closely related analogs suggest it is a high-melting solid with limited aqueous solubility but good solubility in common organic solvents.
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| CAS Number | 927800-41-7 | [1] |
| Molecular Formula | C₉H₅BrClN | [1] |
| Molecular Weight | 242.50 g/mol | [1] |
| Physical Form | Solid | [1] |
| Purity | Typically ≥97% | [1] |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound is expected to display characteristic signals in the aromatic region. Based on the analysis of related haloquinolines, the chemical shifts and coupling constants can be predicted. For instance, in 5-bromo-8-methoxyquinoline, the proton at C2 typically appears as a doublet of doublets around 8.9 ppm.[2] The protons on the carbocyclic ring will also exhibit distinct splitting patterns based on their coupling with adjacent protons.
¹³C NMR: The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the quinoline ring system. The carbons attached to the electronegative halogen and nitrogen atoms will be shifted downfield. For example, in 5-bromo-8-methoxyquinoline, the carbon atoms of the quinoline ring appear in the range of 108-153 ppm.[2]
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the fragmentation pattern of this compound. Due to the presence of bromine and chlorine, the molecular ion peak will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This will result in a cluster of peaks for the molecular ion (M, M+2, M+4) that is highly diagnostic.
The fragmentation of quinoline derivatives under mass spectrometry conditions often involves the loss of small molecules or radicals. For haloquinolines, the initial fragmentation may involve the loss of a halogen atom or the hydrohalic acid (HBr or HCl).
Synthesis and Reactivity
Synthetic Approaches
While a specific, detailed protocol for the synthesis of this compound is not widely published, its synthesis can be logically derived from established methods for the halogenation of quinolines. A plausible synthetic route would involve the bromination of 8-chloroquinoline. The directing effects of the chloro and the ring nitrogen would need to be carefully considered to achieve the desired regioselectivity at the C5 position.
Illustrative Synthetic Protocol (Hypothetical):
Objective: To synthesize this compound from 8-chloroquinoline.
Materials:
-
8-chloroquinoline
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid
-
Ice
-
Sodium hydroxide solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, slowly add 8-chloroquinoline to concentrated sulfuric acid, maintaining a low temperature.
-
Once the quinoline is fully dissolved and the solution is cooled, add N-Bromosuccinimide portion-wise, ensuring the temperature does not rise significantly.
-
Stir the reaction mixture at a controlled low temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a sodium hydroxide solution until a precipitate forms.
-
Extract the product into diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.
Disclaimer: This is a hypothetical protocol based on established chemical principles for similar molecules and should be optimized and validated in a laboratory setting.
Chemical Reactivity and Synthetic Utility
The synthetic utility of this compound lies in the differential reactivity of the C-Br and C-Cl bonds, which allows for selective functionalization. The C-Br bond is generally more reactive in palladium-catalyzed cross-coupling reactions than the C-Cl bond. This differential reactivity is the cornerstone of its application as a versatile building block.
Buchwald-Hartwig Amination: This reaction is a powerful method for forming C-N bonds. The C-Br bond at the 5-position of this compound is expected to be more susceptible to amination than the C-Cl bond at the 8-position. This allows for the selective introduction of an amino group at the C5 position, a key step in the synthesis of various biologically active molecules.
Suzuki-Miyaura Coupling: This reaction facilitates the formation of C-C bonds. Similar to the Buchwald-Hartwig amination, the C-Br bond is the more reactive site for Suzuki coupling, enabling the introduction of aryl or vinyl substituents at the C5 position.
Experimental Workflow: Selective Buchwald-Hartwig Amination
Caption: Selective Buchwald-Hartwig amination at the C5-Br position.
Application in Targeted Protein Degradation: PROTAC Synthesis
The most prominent application of this compound is as a specialized building block for the synthesis of PROTACs.[3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The structure of this compound is ideally suited for this application. A typical synthetic strategy involves:
-
Functionalization at C5: A linker, often with a terminal amine, is attached to the 5-position of the quinoline via a Buchwald-Hartwig amination reaction at the more reactive C-Br bond.
-
Coupling to a Target-Binding Ligand: The other end of the linker is then conjugated to a ligand that binds to the protein of interest.
-
Introduction of an E3 Ligase Ligand: The chloro group at the 8-position can then be subjected to a second cross-coupling reaction to attach a ligand that binds to an E3 ligase (e.g., VHL or Cereblon ligands).
This sequential and selective functionalization allows for the modular and efficient construction of a library of PROTAC molecules with varying linkers and E3 ligase ligands for optimization of protein degradation activity.
Logical Workflow: PROTAC Synthesis using this compound
Caption: Modular synthesis of a PROTAC from this compound.
Safety and Handling
This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting.
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a strategically important building block for modern drug discovery, offering a unique combination of a privileged quinoline scaffold and two differentially reactive halogen atoms. Its primary utility in the modular synthesis of PROTACs underscores its value to researchers in the field of targeted protein degradation. This guide provides a foundational understanding of its chemical properties, reactivity, and applications, empowering scientists to leverage this versatile molecule in the development of novel therapeutics.
References
Introduction: The Significance of 5-Bromo-8-chloroquinoline
An In-depth Technical Guide to the Synthesis of 5-Bromo-8-chloroquinoline
This compound is a halogenated quinoline derivative that serves as a crucial building block in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries. The quinoline scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous drugs known for their diverse biological activities, including antimalarial, antibacterial, and anticancer properties.[1] The specific placement of the chloro and bromo substituents on the 5- and 8-positions provides distinct electronic and steric properties, making it a valuable intermediate for developing targeted therapeutic agents and functional materials. This guide provides a detailed exploration of the primary synthetic pathways to this compound, offering field-proven insights into the rationale behind experimental choices and providing actionable protocols for its preparation.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A logical approach to synthesizing this compound begins with a retrosynthetic analysis. This process identifies potential precursor molecules and simplifies the synthetic challenge into manageable steps. Three primary disconnection strategies emerge as the most viable routes.
Caption: Retrosynthetic analysis of this compound.
Pathway 1: Electrophilic Aromatic Substitution of 8-Chloroquinoline
This is often the most direct approach, involving the selective bromination of commercially available 8-chloroquinoline. The success of this pathway hinges on controlling the regioselectivity of the electrophilic attack on the quinoline ring.
Mechanistic Considerations
The quinoline ring system's reactivity towards electrophiles is complex. The nitrogen atom deactivates the pyridine ring, and under the strongly acidic conditions typically used for halogenation, the nitrogen becomes protonated, further deactivating the entire heterocyclic system. Consequently, electrophilic substitution preferentially occurs on the benzene ring. The 8-chloro substituent is an ortho-, para-director. However, the C-7 position is sterically hindered by the peri-relationship with the C-8 substituent. Therefore, electrophilic attack is directed primarily to the C-5 position.
Experimental Protocol: Bromination of 8-Chloroquinoline
This protocol is adapted from general procedures for the bromination of 8-substituted quinolines.[1]
Materials:
-
8-Chloroquinoline
-
N-Bromosuccinimide (NBS) or Liquid Bromine (Br₂)
-
Concentrated Sulfuric Acid (H₂SO₄) or Acetic Acid
-
Sodium bisulfite solution (for quenching)
-
Sodium bicarbonate solution (for neutralization)
-
Suitable solvent (e.g., Dichloromethane, Chloroform)
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 8-chloroquinoline (1 equivalent) in concentrated sulfuric acid at 0°C.
-
Brominating Agent Addition: Slowly add N-Bromosuccinimide (1.1 equivalents) portion-wise, or add a solution of bromine (1.1 equivalents) in a suitable solvent dropwise, ensuring the internal temperature is maintained below 5°C.
-
Reaction Monitoring: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. If bromine was used, quench any excess by adding a saturated solution of sodium bisulfite until the orange color disappears.
-
Neutralization & Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is ~7-8. Extract the product with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol.
References
A-454-2024: An In-Depth Technical Guide to the Spectroscopic Analysis of Halogenated Quinolines
A-454-2024
Abstract: This technical guide provides a comprehensive overview of the spectroscopic characterization of halogenated quinolines, a class of compounds with significant interest in medicinal chemistry and materials science. Due to the limited availability of public spectroscopic data for 5-bromo-8-chloroquinoline, this document utilizes 7-bromo-5-chloro-8-hydroxyquinoline as a primary exemplar to illustrate the principles and methodologies of spectroscopic analysis. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles and supported by authoritative references.
Important Note on the Subject Compound:
Initial searches for comprehensive, publicly available experimental spectroscopic data for This compound were unsuccessful. To fulfill the educational and methodological objectives of this guide, the closely related and well-characterized compound 7-bromo-5-chloro-8-hydroxyquinoline (CAS No: 7640-33-7) will be used as the primary analyte for detailed spectroscopic analysis. The principles and techniques discussed are broadly applicable to the structural elucidation of other halogenated quinolines, including the titular compound.
Introduction to Halogenated Quinolines
Quinolines, consisting of a benzene ring fused to a pyridine ring, are a vital class of heterocyclic compounds. Their derivatives are scaffolds for a wide array of pharmaceuticals with diverse biological activities, including antimalarial, antibacterial, and anticancer properties. The introduction of halogen substituents onto the quinoline core profoundly influences the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.
The precise structural characterization of these analogues is paramount for understanding their structure-activity relationships (SAR) and ensuring the identity and purity of synthesized compounds. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed "fingerprint" of the molecule's atomic and electronic structure.
This guide will systematically dissect the spectroscopic data of 7-bromo-5-chloro-8-hydroxyquinoline, providing a framework for the analysis of similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) reveals the number of distinct proton environments and their neighboring protons. For aromatic systems like quinolines, the chemical shifts (δ) are typically observed in the downfield region (7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current.
Table 1: ¹H NMR Spectroscopic Data for 7-bromo-5-chloro-8-hydroxyquinoline
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-2 | 8.839 | dd | J = 4.3 Hz, 1.4 Hz |
| H-4 | 8.494 | dd | J = 8.6 Hz, 1.4 Hz |
| H-3 | 7.721 | dd | J = 8.6 Hz, 4.3 Hz |
| H-6 | 7.585 | s | - |
Data sourced from ChemicalBook.[1][2]
Interpretation and Causality:
-
Chemical Shifts: The protons on the pyridine ring (H-2, H-3, H-4) are generally more deshielded than those on the carbocyclic ring due to the electron-withdrawing effect of the nitrogen atom.
-
Multiplicity and Coupling: The observed splitting patterns (doublet of doublets, dd) are consistent with the coupling between adjacent protons. For instance, H-2 couples with both H-3 and H-4 (a long-range coupling), and H-4 couples with H-3 and H-2. The lack of splitting for H-6 (singlet, s) is due to the absence of adjacent protons, as the C-5 and C-7 positions are substituted.
-
The Hydroxyl Proton: The proton of the 8-hydroxy group is often broad and may not be consistently observed or may exchange with deuterium in deuterated solvents, leading to its disappearance from the spectrum.
¹³C NMR Spectroscopy
Expected ¹³C NMR Chemical Shift Regions for Halogenated Quinolines:
| Carbon Type | Expected Chemical Shift Range (δ, ppm) |
| Quaternary carbons (C-Br, C-Cl, C-O, bridgehead) | 110 - 155 |
| Aromatic CH carbons | 120 - 140 |
| C-2, C-9 (adjacent to N) | 145 - 155 |
Note: These are approximate ranges and can be influenced by the specific substitution pattern.
Experimental Protocol for NMR Spectroscopy
A standardized protocol ensures the reproducibility and quality of NMR data.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified quinoline derivative.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean NMR tube.
-
The choice of solvent is critical; it must dissolve the sample and should not have signals that overlap with the analyte's signals.
-
-
Instrument Setup:
-
The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C.
-
The magnetic field is homogenized (shimming) to achieve sharp and symmetrical peaks.
-
-
Spectrum Acquisition:
-
¹H NMR: A standard single-pulse experiment is typically sufficient. Key parameters to optimize include the spectral width, acquisition time, relaxation delay, and the number of scans.
-
¹³C NMR: Due to the low natural abundance of ¹³C, more scans are required. Broadband proton decoupling is commonly used to simplify the spectrum to singlets for each carbon.
-
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present.
Table 2: Key IR Absorption Bands for 7-bromo-5-chloro-8-hydroxyquinoline
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3400 (broad) | O-H stretch | Phenolic -OH |
| 1600-1450 | C=C and C=N stretching | Aromatic rings |
| ~1200 | C-O stretch | Phenolic C-O |
| 850-750 | C-H out-of-plane bending | Aromatic C-H |
| Below 800 | C-Cl and C-Br stretching | Halogen-carbon bonds |
Note: Specific peak values can be found on spectral databases, but these are the characteristic regions.
Interpretation and Causality:
-
The broad O-H stretching band is characteristic of a hydrogen-bonded hydroxyl group.
-
The sharp peaks in the 1600-1450 cm⁻¹ region are typical for the skeletal vibrations of the quinoline ring system.
-
The presence of bands in the lower frequency region (below 800 cm⁻¹) can be indicative of the carbon-halogen bonds, although these can be difficult to assign definitively without comparative analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Table 3: Mass Spectrometry Data for 7-bromo-5-chloro-8-hydroxyquinoline
| m/z (mass-to-charge ratio) | Interpretation |
| ~257, 259, 261 | Molecular ion peak cluster [M]⁺ |
Data sourced from SpectraBase and ChemicalBook.[1][3]
Interpretation and Causality:
-
Isotopic Pattern: The most revealing feature of the mass spectrum for this compound is the isotopic pattern of the molecular ion. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion appears as a cluster of peaks. The relative intensities of these peaks (at M, M+2, M+4) are characteristic of a molecule containing one bromine and one chlorine atom.
-
Fragmentation: While detailed fragmentation analysis is beyond the scope of this guide without the actual spectrum, common fragmentation pathways for quinolines involve the loss of small molecules like HCN or the halogen substituents.
Integrated Spectroscopic Analysis Workflow
The power of spectroscopic characterization lies in the integration of data from multiple techniques. The following workflow illustrates the logical process of structural elucidation.
Caption: Integrated workflow for spectroscopic data analysis.
Conclusion
The spectroscopic characterization of halogenated quinolines is a multi-faceted process that relies on the synergistic application of NMR, IR, and MS techniques. While a complete dataset for this compound is not publicly available, the analysis of the closely related 7-bromo-5-chloro-8-hydroxyquinoline provides a robust framework for understanding the principles of structural elucidation for this important class of compounds. Each technique provides a unique and complementary piece of the structural puzzle, and their combined interpretation allows for the unambiguous confirmation of molecular identity.
References
Navigating the Labyrinth: A Technical Guide to the Safe Handling of 5-Bromo-8-chloroquinoline
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical research and development, the quinoline scaffold stands as a cornerstone, forming the backbone of numerous therapeutic agents. Among its many halogenated derivatives, 5-Bromo-8-chloroquinoline is a compound of significant interest, offering a versatile building block for the synthesis of novel molecules. However, its utility is intrinsically linked to a thorough understanding of its chemical properties and the implementation of rigorous safety protocols. This in-depth technical guide, designed for the seasoned researcher, moves beyond mere procedural lists to provide a holistic understanding of the causality behind the safe handling, storage, and disposal of this reactive compound.
Unveiling the Profile of this compound: A Physicochemical Overview
Before delving into handling protocols, a foundational understanding of the compound's characteristics is paramount. This compound is a solid, often appearing as a white, beige, or pale yellow powder.[1][2] While specific experimental data for this exact isomer is limited in publicly available literature, its properties can be reliably inferred from its close chemical relatives and structural analogs.
| Property | Data | Source |
| Molecular Formula | C₉H₅BrClN | [3] |
| Molecular Weight | 242.5 g/mol | [3] |
| Appearance | White, Beige, Pale yellow solid | [1][2] |
| Storage | Room temperature, in a dry, cool, and well-ventilated place, protected from light. | [1][4] |
The presence of both bromine and chlorine atoms on the quinoline ring system significantly influences its reactivity and dictates the necessary precautions for its handling.
Hazard Identification and Risk Assessment: A Proactive Approach to Safety
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for the closely related isomer, 8-Bromo-5-chloroquinoline, a similar hazard profile can be anticipated for this compound.[5] The primary hazards are summarized below.
GHS Hazard Classification (Inferred)
Hazard Statements:
-
H302: Harmful if swallowed.[5]
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.[5]
The "Why" Behind the Warnings:
The irritant nature of halogenated aromatic compounds stems from their ability to react with biological macromolecules. Upon contact with skin or eyes, they can disrupt cell membranes and proteins, leading to inflammation and irritation. If inhaled, the fine particulate nature of the solid can cause mechanical irritation to the respiratory tract, and its chemical properties can lead to inflammation of the mucosal linings. Ingestion can lead to systemic toxicity, the extent of which requires further specific toxicological investigation.
The Pillars of Protection: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety is essential, beginning with robust engineering controls and culminating in the correct use of personal protective equipment.
Engineering Controls: The First Line of Defense
All manipulations of this compound should be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[1] The fume hood provides a controlled environment that continuously draws airborne contaminants away from the user. An eyewash station and a safety shower must be readily accessible in the immediate vicinity of the work area.[6]
Personal Protective Equipment (PPE): The Researcher's Armor
The selection of appropriate PPE is not a matter of preference but a critical determinant of personal safety.
-
Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. Standard safety glasses do not offer sufficient protection against fine dusts.[6]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, should be worn. It is crucial to inspect gloves for any signs of degradation or perforation before each use and to change them frequently, especially after direct contact with the compound.[2]
-
Body Protection: A laboratory coat should be worn at all times. For procedures with a higher risk of spillage, a chemical-resistant apron may be necessary.
-
Respiratory Protection: For situations where dust generation is unavoidable and engineering controls may not be sufficient, a NIOSH-approved respirator with a particulate filter is recommended.[4]
Standard Operating Procedures: A Step-by-Step Guide to Safe Handling
Adherence to a well-defined Standard Operating Procedure (SOP) is non-negotiable. The following protocol outlines the essential steps for the safe handling of this compound.
Protocol 1: Weighing and Transferring the Solid Compound
-
Preparation: Don all required PPE and ensure the chemical fume hood is functioning correctly.
-
Containment: Place a weigh boat on a tared analytical balance inside the fume hood.
-
Transfer: Carefully transfer the required amount of this compound from the stock container to the weigh boat using a clean spatula. Avoid generating dust.
-
Closure: Securely close the stock container immediately after use.
-
Dissolution/Reaction: If dissolving the compound, add the solvent to the reaction vessel first, and then add the solid to the solvent to minimize dust formation.
-
Decontamination: Thoroughly decontaminate the spatula and weigh boat with an appropriate solvent (e.g., ethanol or acetone) in a designated waste container.
-
Waste Disposal: Dispose of all contaminated materials in the appropriate hazardous waste stream.
In Case of Emergency: Preparedness and Response
Even with the most stringent precautions, accidents can occur. A clear and practiced emergency response plan is vital.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[1]
Spill Response
-
Minor Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal. Clean the spill area with a suitable solvent and decontaminate all equipment used in the cleanup.
-
Major Spills: In the event of a large spill, evacuate the area immediately and notify the appropriate emergency response personnel. Do not attempt to clean up a major spill without specialized training and equipment.
Storage and Disposal: Ensuring Long-Term Safety and Environmental Responsibility
Storage
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][7] Protect the container from physical damage and exposure to light, as some quinoline derivatives can be light-sensitive.[2]
Disposal
All waste containing this compound must be treated as hazardous waste.[1] Dispose of the compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of this material down the drain or in the general trash. A licensed professional waste disposal service should be used.
Conclusion: A Culture of Safety
The responsible use of this compound in research and development necessitates a deep-seated culture of safety. This guide provides a framework for understanding and mitigating the risks associated with this valuable chemical intermediate. By integrating these principles into daily laboratory practice, researchers can confidently and safely unlock the potential of this and other halogenated quinolines in the pursuit of scientific advancement.
References
Introduction: The Quinoline Scaffold and the Strategic Importance of 5-Bromo-8-chloroquinoline
An In-depth Technical Guide to 5-Bromo-8-chloroquinoline: Synthesis, Reactivity, and Applications
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry and materials science.[1][2][3] Its derivatives have demonstrated a vast spectrum of biological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[2][4] In the realm of materials science, the photophysical properties of quinolines are harnessed in the development of Organic Light-Emitting Diodes (OLEDs) and fluorescent chemosensors.[1][5][6]
This compound emerges as a strategically important building block within this versatile class of compounds. Its di-halogenated structure offers two distinct reaction sites, allowing for sequential and regioselective functionalization. This dual reactivity makes it an invaluable precursor for constructing complex molecular architectures and generating libraries of derivatives for drug discovery and materials research. The bromine atom at the 5-position and the chlorine atom at the 8-position exhibit differential reactivity in common cross-coupling reactions, providing a handle for controlled, stepwise synthesis. This guide provides a comprehensive overview of the synthesis, chemical properties, and diverse applications of this compound, tailored for researchers and scientists in drug development and materials science.
Physicochemical and Spectroscopic Data
A precise understanding of a molecule's physical and chemical properties is fundamental for its application in research and development. This compound is a solid at room temperature and should be handled with appropriate safety precautions, as related compounds are known to be harmful if swallowed, inhaled, or in contact with skin.[7]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 927800-41-7 | [8] |
| Molecular Formula | C₉H₅BrClN | [8] |
| Molecular Weight | 242.50 g/mol | [7][8][9] |
| Appearance | Solid | [10] |
| Purity | ≥98% (Commercially available) | [8] |
| Storage | Room temperature | [8][9] |
| SMILES | C1=CC2=C(C=C(C(=C2N=C1)Cl)Br) | [7] |
| InChIKey | ZYHHRBFTAKZOLH-UHFFFAOYSA-N | [7] |
Synthesis and Mechanistic Insights
While a direct, one-pot synthesis for this compound is not extensively detailed in the literature, a plausible and efficient synthetic route can be designed based on established quinoline chemistry. The most logical approach involves the Skraup synthesis of 8-chloroquinoline followed by regioselective bromination.
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process:
-
Step 1: Skraup Synthesis of 8-Chloroquinoline. This classic reaction involves the cyclization of an aniline derivative, in this case, 2-chloroaniline, with glycerol, an oxidizing agent (like nitrobenzene), and sulfuric acid.
-
Step 2: Electrophilic Bromination of 8-Chloroquinoline. The subsequent step is the regioselective bromination of the 8-chloroquinoline intermediate. The directing effects of the chloro group and the quinoline nitrogen will influence the position of bromination.
References
- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. rroij.com [rroij.com]
- 7. 8-Bromo-5-chloroquinoline | C9H5BrClN | CID 14548349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. calpaclab.com [calpaclab.com]
- 9. chemscene.com [chemscene.com]
- 10. 7-BROMO-5-CHLORO-8-HYDROXYQUINOLINE CAS#: 7640-33-7 [amp.chemicalbook.com]
An In-depth Technical Guide to 5-Bromo-8-chloroquinoline: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Halogenated Quinolines
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a wide array of biologically active compounds and functional materials. The strategic introduction of halogen atoms onto the quinoline ring system profoundly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. 5-Bromo-8-chloroquinoline, a dihalogenated derivative, represents a key building block for the synthesis of more complex molecules, particularly in the realm of drug discovery where it has been utilized in the development of novel therapeutics for autoimmune diseases. This guide provides a comprehensive overview of the discovery, history, synthesis, and characterization of this compound, offering valuable insights for researchers engaged in the fields of organic synthesis and medicinal chemistry.
Historical Perspective: The Emergence of Dihalogenated Quinolines
While a definitive first synthesis of this compound is not prominently documented in readily available historical literature, its discovery can be contextualized within the broader history of quinoline chemistry. The classic Skraup synthesis, discovered by Zdenko Hans Skraup in 1880, provided a foundational method for accessing the quinoline core structure[1][2]. Subsequent research in the late 19th and early 20th centuries focused on the functionalization of the quinoline ring, including halogenation reactions.
The synthesis of dihalogenated quinolines such as this compound would have logically followed the development of selective halogenation techniques. Two primary synthetic strategies can be envisaged for its historical preparation:
-
Stepwise Halogenation of Quinoline: This approach would involve the sequential introduction of chlorine and bromine onto the quinoline ring. The regioselectivity of electrophilic substitution on the quinoline nucleus is highly dependent on reaction conditions.
-
Synthesis from a Pre-functionalized Precursor: A more controlled and likely approach would involve the synthesis from a quinoline derivative already bearing one of the halogen atoms or an amino group that could be converted to a halogen via the Sandmeyer reaction[1][2][3]. Given the directing effects of substituents on the quinoline ring, this method offers a more predictable route to the desired isomer.
The development of the Sandmeyer reaction in 1884 provided a robust method for the conversion of aryl amines to aryl halides, a technique that would have been instrumental in the targeted synthesis of specific halogenated quinoline isomers[1][2]. It is highly probable that the first rational synthesis of this compound was achieved through a multi-step sequence involving either the bromination of 8-chloroquinoline or the chlorination of 5-bromoquinoline, or more likely, through a Sandmeyer reaction on an appropriately substituted aminoquinoline.
Physicochemical and Spectroscopic Profile
Precise experimental data for this compound is not extensively available in public databases. However, key physicochemical properties can be calculated or inferred from commercially available data and comparison with its isomer, 8-Bromo-5-chloroquinoline.
| Property | Value (this compound) | Value (8-Bromo-5-chloroquinoline) | Source |
| CAS Number | 927800-41-7 | 1154741-20-4 | [4],[5] |
| Molecular Formula | C₉H₅BrClN | C₉H₅BrClN | [4],[5] |
| Molecular Weight | 242.50 g/mol | 242.50 g/mol | [4],[5] |
| XLogP3 | Not available | 3.9 | [6] |
| Topological Polar Surface Area | Not available | 12.9 Ų | [6] |
| Hydrogen Bond Donor Count | 0 | 0 | [6] |
| Hydrogen Bond Acceptor Count | 1 | 1 | [6] |
| Rotatable Bond Count | 0 | 0 | [6] |
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and quality control of this compound. While a complete set of publicly available spectra for this specific isomer is limited, a representative ¹H NMR spectrum has been reported. The expected spectral characteristics are outlined below.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the five aromatic protons on the quinoline ring system. The chemical shifts and coupling constants will be influenced by the positions of the bromine and chlorine atoms. A reported ¹H NMR spectrum for this compound is available[4].
¹³C NMR Spectroscopy: The carbon NMR spectrum will display nine signals corresponding to the nine carbon atoms of the quinoline core. The chemical shifts of the carbons directly attached to the halogens will be significantly affected.
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom. The molecular ion peak (M⁺) would be observed at m/z 241/243/245, with the relative intensities of the isotopic peaks determined by the natural abundances of ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br.
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the aromatic C-H stretching and bending vibrations, as well as C=C and C=N stretching vibrations of the quinoline ring. The C-Br and C-Cl stretching vibrations will appear in the fingerprint region.
Synthesis of this compound: A Practical Approach
While the historical first synthesis is not definitively known, a plausible and practical laboratory synthesis can be designed based on established organohalogen chemistry. A logical and controllable route involves the Sandmeyer reaction starting from 5-amino-8-chloroquinoline. This approach offers high regioselectivity.
Conceptual Synthesis Pathway
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. calpaclab.com [calpaclab.com]
- 5. chemscene.com [chemscene.com]
- 6. 8-Bromo-5-chloroquinoline | C9H5BrClN | CID 14548349 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Research Potential of 5-Bromo-8-chloroquinoline
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-Bromo-8-chloroquinoline is a dihalogenated heterocyclic compound poised as a versatile and highly valuable building block for novel chemical synthesis. Its strategic substitution pattern, featuring a reactive bromine atom at the C5 position and a more robust chlorine atom at the C8 position, offers a platform for selective and sequential functionalization. This guide provides a senior application scientist's perspective on the untapped research potential of this scaffold, focusing on two primary domains: medicinal chemistry and advanced materials science. We will explore the rationale behind its application in these fields, provide detailed, field-proven experimental protocols for its derivatization via modern cross-coupling reactions, and present a forward-looking perspective on its future applications.
The this compound Scaffold: A Platform for Innovation
The quinoline ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] The introduction of distinct halogen atoms, as in this compound, significantly enhances its synthetic utility. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions is the cornerstone of its potential, allowing for controlled, stepwise elaboration of the quinoline core. The C-Br bond is significantly more susceptible to oxidative addition to a Pd(0) catalyst compared to the stronger, less reactive C-Cl bond, enabling selective functionalization at the C5 position while leaving the C8 position available for subsequent transformations.
1.1 Physicochemical Properties
A clear understanding of the fundamental properties of the starting material is critical for experimental design.
| Property | Value | Reference |
| CAS Number | 927800-41-7 | [3] |
| Molecular Formula | C₉H₅BrClN | [3][4] |
| Molecular Weight | 242.50 g/mol | [3][4] |
| Appearance | White to yellow crystalline powder | [5] |
| IUPAC Name | This compound | [4] |
1.2 Strategic Importance in Synthesis
The true value of this compound lies in its capacity for selective derivatization. This allows researchers to build molecular complexity in a controlled manner, creating libraries of novel compounds for screening and development.
Caption: Key cross-coupling reactions for selective functionalization of this compound.
Potential Research Area I: Medicinal Chemistry & Drug Discovery
The quinoline scaffold is a cornerstone of pharmacology, with derivatives exhibiting a vast range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][6][7]
2.1 Rationale: A Modern Pharmacophore
This compound serves as an ideal starting point for creating next-generation therapeutic agents. The ability to introduce diverse aryl groups (via Suzuki coupling) or amino functionalities (via Buchwald-Hartwig amination) at the C5 position allows for systematic exploration of structure-activity relationships (SAR).
-
Anticancer Agents: Many 8-hydroxyquinoline derivatives exhibit potent anticancer activity.[1][8] By first functionalizing the C5 position of this compound and then converting the C8-chloro group to a hydroxyl group, novel compounds can be synthesized and evaluated against cancer cell lines like HT29 (human adenocarcinoma) and HeLa (human cervical cancer).[8]
-
Antimicrobial Agents: Halogenated 8-hydroxyquinolines are well-known for their antibacterial and antifungal activities.[6][9] For example, Cloxyquin (5-chloroquinolin-8-ol) has demonstrated significant activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[10] This highlights a clear research path: using this compound to synthesize novel analogs with potential as potent antituberculosis or broad-spectrum antibacterial agents.
-
Neuroprotective Agents: The 8-hydroxyquinoline core is a powerful metal chelator, a property leveraged in the design of agents to combat neurodegenerative diseases like Alzheimer's by modulating metal ion homeostasis.[1] this compound provides a template to build new, sophisticated chelators with improved pharmacological profiles.
Potential Research Area II: Advanced Materials Science
Beyond medicine, the rigid, planar structure and inherent electronic properties of the quinoline ring make it an attractive scaffold for organic electronics and sensor technology.[1][9]
3.1 Rationale: Tuning Optoelectronic Properties
The photophysical properties of quinoline derivatives, such as their fluorescence, can be finely tuned through chemical modification. Cross-coupling reactions are the primary tool for this purpose, allowing the attachment of electron-donating or electron-withdrawing groups to modulate the molecule's HOMO-LUMO gap and, consequently, its absorption and emission characteristics.
-
Organic Light-Emitting Diodes (OLEDs): Metal complexes of 8-hydroxyquinoline are classic materials used in OLEDs as electron carriers and emitters.[1][9] By synthesizing novel ligands from this compound, researchers can develop new organometallic complexes with improved quantum efficiency, stability, and color purity for next-generation displays and lighting.
-
Fluorescent Chemosensors: The quinoline moiety's fluorescence is often quenched but can be dramatically enhanced upon chelation with specific metal ions.[6][9] This "turn-on" fluorescence makes it an excellent platform for designing selective and sensitive sensors. The C5 and C8 positions of the scaffold can be functionalized with specific ionophores to create sensors for detecting biologically or environmentally important metal ions like Zn²⁺ or Al³⁺.[6]
Core Experimental Methodologies
The successful exploitation of this compound hinges on the mastery of palladium-catalyzed cross-coupling reactions. The protocols described below are self-validating systems, incorporating best practices for achieving high yields and purity.
4.1 Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This reaction is the premier method for forming C-C bonds, attaching aryl or vinyl groups to the quinoline core.[11][12] The choice of catalyst, ligand, and base is critical and must be optimized for the specific boronic acid used.[13]
Causality: The reaction proceeds via a catalytic cycle involving a Pd(0) species. The base activates the boronic acid to form a more nucleophilic boronate complex, which facilitates the key transmetalation step.[13] Water is often used as a co-solvent to aid in dissolving the base and boronic acid.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[14]
Step-by-Step Methodology:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and a suitable base such as K₂CO₃ or K₃PO₄ (2.0 mmol, 2.0 eq).[14]
-
Degassing: Seal the flask with a rubber septum, then evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed. Oxygen can oxidize and deactivate the palladium catalyst.
-
Solvent Addition: Add a degassed solvent mixture via syringe. A common system is a mixture of an organic solvent and water, such as 1,4-dioxane/water (4:1, 10 mL).[14]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst. A typical catalyst system is Pd(PPh₃)₄ (0.03 mmol, 3 mol%) or a combination of Pd(OAc)₂ (0.03 mmol, 3 mol%) and a phosphine ligand like SPhos or XPhos.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS. Reaction times typically range from 2 to 24 hours.
-
Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure 5-aryl-8-chloroquinoline.
4.2 Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
This reaction is one of the most powerful methods for constructing C-N bonds, coupling amines with aryl halides.[15][16]
Causality: The mechanism is similar to the Suzuki reaction but involves the coordination of the amine to the palladium center, followed by deprotonation by the base to form a palladium-amido complex. Reductive elimination from this complex yields the desired C-N bond and regenerates the Pd(0) catalyst.[15] Sterically hindered phosphine ligands (e.g., Johnphos, tBuXPhos) are crucial as they accelerate the rate-limiting reductive elimination step.[17]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Step-by-Step Methodology:
-
Inert Atmosphere Setup: In an oven-dried Schlenk tube under an argon atmosphere, combine this compound (1.0 mmol, 1.0 eq), the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., BINAP, 0.06 mmol, 6 mol%).
-
Reagent Addition: Add the amine (1.2 mmol, 1.2 eq) and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 eq).[17]
-
Solvent Addition: Add an anhydrous, degassed aprotic solvent, such as toluene or dioxane (5 mL), via syringe.
-
Reaction: Seal the tube and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Pass the mixture through a short plug of celite or silica gel, eluting with ethyl acetate to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography to obtain the pure 5-amino-8-chloroquinoline derivative.
4.3 Comparative Analysis of Reaction Parameters
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Rationale for Difference |
| Catalyst Precursor | Pd(PPh₃)₄, Pd(OAc)₂ | Pd₂(dba)₃, Pd(OAc)₂ | Both are effective Pd(0) or pre-Pd(0) sources suitable for initiating the catalytic cycle. |
| Ligand | Phosphines (e.g., PPh₃) | Bulky Phosphines (e.g., BINAP, XPhos) | Buchwald-Hartwig requires bulky, electron-rich ligands to promote reductive elimination of the C-N bond.[17] |
| Base | Inorganic (K₂CO₃, Cs₂CO₃) | Strong, non-nucleophilic (NaOt-Bu, K₃PO₄) | Suzuki uses weaker bases to form the boronate. Buchwald-Hartwig requires a strong base to deprotonate the amine.[13][17] |
| Solvent | Toluene, Dioxane, often with Water | Anhydrous Toluene, Dioxane | Suzuki reactions often benefit from water to dissolve the inorganic base. Buchwald-Hartwig must be anhydrous as the strong base is water-sensitive. |
Conclusion and Future Outlook
This compound is far more than a simple chemical reagent; it is a strategic platform for discovery. Its differential halogenation provides a clear and reliable handle for selective, high-yield transformations into novel chemical entities. For medicinal chemists, it offers a direct route to new anticancer, antimicrobial, and neuroprotective agents. For materials scientists, it is a foundational block for creating next-generation OLEDs and fluorescent sensors. The robust and well-documented protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings empower researchers to systematically and efficiently explore the vast chemical space surrounding the quinoline core. The continued application of these powerful synthetic tools to this versatile scaffold promises to yield significant advancements in both medicine and materials science.
References
- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-Hydroxyquinoline: a privileged structure with a broad-ranging pharmacological potential - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. calpaclab.com [calpaclab.com]
- 4. 8-Bromo-5-chloroquinoline | C9H5BrClN | CID 14548349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Bromo-8-hydroxyquinoline 96.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 6. rroij.com [rroij.com]
- 7. researchgate.net [researchgate.net]
- 8. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 17. ias.ac.in [ias.ac.in]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Bromo-8-chloroquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by [Your Name/Department], Senior Application Scientist
Introduction: The Significance of 5-Bromo-8-chloroquinoline Scaffolds
The quinoline core is a privileged heterocyclic motif that constitutes the structural backbone of numerous natural products and synthetic compounds with a broad spectrum of biological activities. Within this class, halo-substituted quinolines are of particular interest in medicinal chemistry and drug development. The introduction of halogen atoms at specific positions on the quinoline ring can significantly modulate the physicochemical properties of the molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets.
The this compound scaffold, in particular, represents a versatile building block for the synthesis of novel therapeutic agents. The distinct electronic and steric properties imparted by the bromine and chlorine substituents at the C5 and C8 positions, respectively, provide a unique platform for the exploration of structure-activity relationships (SAR). Derivatives of this compound have been investigated for their potential as antimicrobial, anticancer, and anti-inflammatory agents. The development of robust and efficient synthetic routes to this key intermediate is therefore of paramount importance for advancing drug discovery programs.
This comprehensive guide provides detailed application notes and protocols for the synthesis of this compound and its derivatives. We will explore the primary synthetic strategies, delve into the mechanistic underpinnings of these reactions, and provide step-by-step experimental procedures to enable researchers to confidently and reproducibly synthesize these valuable compounds.
I. Strategic Approaches to the Synthesis of this compound
The synthesis of this compound can be approached through two principal strategic disconnections:
-
Construction of the Quinoline Core with Pre-installed Halogens: This strategy involves the use of a appropriately substituted aniline precursor, such as 3-bromo-4-chloroaniline, in a classical quinoline synthesis reaction.
-
Post-synthetic Halogenation of a Quinoline Intermediate: This approach begins with a pre-formed quinoline scaffold, such as 8-chloroquinoline, followed by selective halogenation at the C5 position.
The choice of strategy often depends on the availability of starting materials, desired scale of the reaction, and the potential for controlling regioselectivity.
The Skraup-Doebner-von Miller Synthesis: Building from a Halogenated Aniline
The Skraup-Doebner-von Miller reaction is a powerful and versatile method for the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds.[1] This one-pot reaction typically proceeds under strong acidic conditions and involves the in-situ generation of an α,β-unsaturated aldehyde or ketone from glycerol or other precursors.[2][3] For the synthesis of this compound, 3-bromo-4-chloroaniline serves as the key starting material.
Causality Behind Experimental Choices:
-
Starting Material: 3-Bromo-4-chloroaniline is selected as it contains the requisite halogen substitution pattern that will be incorporated into the final quinoline product. The position of the substituents on the aniline ring dictates their final position on the quinoline core.
-
Reagents: Glycerol is a common and inexpensive source for the in-situ generation of acrolein, the α,β-unsaturated aldehyde required for the reaction. Concentrated sulfuric acid serves as both a dehydrating agent to facilitate acrolein formation and as a catalyst for the cyclization step. An oxidizing agent, such as nitrobenzene or arsenic acid, is necessary to aromatize the initially formed dihydroquinoline intermediate.[2]
-
Reaction Conditions: The reaction is typically conducted at elevated temperatures to drive the dehydration and cyclization steps to completion. The use of a moderator, such as ferrous sulfate, can help to control the often exothermic and sometimes violent nature of the Skraup reaction.[2]
Experimental Protocol: Skraup Synthesis of this compound
Materials:
-
3-Bromo-4-chloroaniline
-
Glycerol (anhydrous)
-
Concentrated Sulfuric Acid (98%)
-
Nitrobenzene
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, cautiously add concentrated sulfuric acid (e.g., 30 mL) to 3-bromo-4-chloroaniline (e.g., 0.1 mol).
-
Addition of Moderator: To the stirred mixture, add ferrous sulfate heptahydrate (e.g., 1 g) to moderate the reaction.
-
Heating and Addition of Glycerol: Heat the mixture to 120-130 °C in an oil bath. From the dropping funnel, add a mixture of glycerol (e.g., 0.3 mol) and nitrobenzene (e.g., 0.12 mol) dropwise over a period of 1-2 hours, maintaining the reaction temperature.
-
Reaction Completion: After the addition is complete, continue to heat the reaction mixture at 140-150 °C for an additional 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (e.g., 500 g) with vigorous stirring.
-
Neutralization: Cautiously neutralize the acidic solution with a 40% aqueous solution of sodium hydroxide until the pH is approximately 8-9. This step should be performed in an ice bath to control the exotherm.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.
Characterization:
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons of the quinoline ring system. The coupling constants will be indicative of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms and their chemical environments.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (242.50 g/mol ).[4][5] The isotopic pattern will be characteristic of a molecule containing one bromine and one chlorine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=C and C=N stretching vibrations of the quinoline ring.
Selective Halogenation of 8-Chloroquinoline: A Stepwise Approach
An alternative and often more controlled route to this compound involves the selective bromination of a pre-synthesized 8-chloroquinoline. This strategy allows for the introduction of the bromine atom at a later stage, which can be advantageous for avoiding potential side reactions during the quinoline ring formation. The key to this approach is achieving high regioselectivity for the bromination at the C5 position.
Causality Behind Experimental Choices:
-
Starting Material: 8-Chloroquinoline is a commercially available or readily synthesized starting material. The chloro group at the 8-position directs the electrophilic bromination to the C5 and C7 positions.
-
Brominating Agent: N-Bromosuccinimide (NBS) is a mild and selective brominating agent that is often used for the bromination of activated aromatic rings.
-
Catalyst: The use of a catalyst, such as a Lewis acid or a protic acid, can enhance the electrophilicity of the brominating agent and promote the reaction. In some cases, copper salts have been shown to catalyze the C5-bromination of 8-substituted quinolines.[6][7]
-
Solvent: The choice of solvent can influence the reactivity and selectivity of the bromination reaction. Common solvents include chlorinated solvents like dichloromethane or carbon tetrachloride, as well as polar aprotic solvents like dimethylformamide (DMF).
Experimental Protocol: Selective C5-Bromination of 8-Chloroquinoline
Materials:
-
8-Chloroquinoline
-
N-Bromosuccinimide (NBS)
-
Copper(II) acetate (Cu(OAc)₂) (optional, as catalyst)
-
Dimethyl sulfoxide (DMSO)
-
Potassium carbonate (K₂CO₃)
-
Ethyl acetate
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 8-chloroquinoline (e.g., 1 mmol) in DMSO (e.g., 5 mL).
-
Addition of Reagents: Add N-bromosuccinimide (1.1 mmol) and potassium carbonate (1.2 mmol) to the solution. If using a catalyst, add copper(II) acetate (e.g., 10 mol%).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and pour it into water (50 mL).
-
Quenching: Add a saturated aqueous solution of sodium thiosulfate to quench any unreacted NBS.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.
II. Data Presentation and Workflow Visualization
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Skraup-Doebner-von Miller Synthesis | Selective C5-Bromination of 8-Chloroquinoline |
| Starting Material | 3-Bromo-4-chloroaniline | 8-Chloroquinoline |
| Key Reagents | Glycerol, H₂SO₄, Nitrobenzene | N-Bromosuccinimide (NBS) |
| Number of Steps | One-pot | Two steps (if 8-chloroquinoline is synthesized) |
| Typical Yield | Moderate | Good to Excellent |
| Key Challenges | Potentially vigorous reaction, purification from byproducts | Achieving high regioselectivity |
| Advantages | Convergent synthesis | Milder reaction conditions, potentially cleaner |
Experimental Workflow Diagrams
Diagram 1: Skraup-Doebner-von Miller Synthesis Workflow
References
- 1. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 2. Skraup reaction - Wikipedia [en.wikipedia.org]
- 3. Skraup_reaction [chemeurope.com]
- 4. 8-Bromo-5-chloroquinoline | C9H5BrClN | CID 14548349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. beilstein-journals.org [beilstein-journals.org]
The Synthetic Versatility of 5-Bromo-8-chloroquinoline: A Guide for Researchers
Introduction: A Versatile Heterocyclic Building Block
In the landscape of organic synthesis and medicinal chemistry, halogenated quinolines serve as pivotal intermediates for the construction of complex molecular architectures. Among these, 5-bromo-8-chloroquinoline stands out as a particularly valuable scaffold. Its di-halogenated nature presents a unique opportunity for selective, stepwise functionalization through a variety of modern cross-coupling methodologies. The differential reactivity of the C-Br and C-Cl bonds—the former being more susceptible to oxidative addition in palladium-catalyzed reactions—allows for a controlled and predictable synthetic strategy. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors. The quinoline core is a privileged structure in numerous biologically active compounds, and the ability to precisely modify it at the 5- and 8-positions opens up vast possibilities for drug discovery and materials science.[1]
Chemoselectivity: The Key to Stepwise Functionalization
The synthetic utility of this compound is fundamentally rooted in the principle of chemoselectivity. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl > F. This hierarchy dictates that the carbon-bromine bond at the 5-position is significantly more reactive than the carbon-chlorine bond at the 8-position. This reactivity difference allows for selective functionalization at the 5-position while leaving the 8-chloro substituent intact for subsequent transformations.
This selective reactivity is crucial for the divergent synthesis of complex quinoline derivatives. One can first perform a cross-coupling reaction at the C5-Br bond and then, under more forcing conditions or with a different catalyst system, functionalize the C8-Cl bond.
Application Note I: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of biaryls and other conjugated systems.[2] For this compound, this reaction provides an efficient route to introduce aryl or vinyl substituents at the 5-position.
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium(II) precatalyst like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand such as SPhos or XPhos is often effective for the coupling of aryl bromides. These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: A base is required to activate the boronic acid for transmetalation.[3] Inorganic bases like K₂CO₃ or K₃PO₄ are commonly used in a mixed solvent system with water to ensure solubility and reactivity.
-
Solvent: A mixture of an organic solvent like 1,4-dioxane or toluene with water is typical. The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.
Illustrative Reaction Scheme:
Caption: General scheme of the Suzuki-Miyaura coupling with this compound.
Detailed Protocol: Synthesis of 5-Aryl-8-chloroquinoline
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in a minimal amount of anhydrous 1,4-dioxane.
-
Add the catalyst solution to the Schlenk flask, followed by the bulk of the 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water).
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Common, stable Pd(II) and Pd(0) precatalysts. |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands that promote efficient coupling of aryl chlorides and bromides. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid for transmetalation. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O | Provides a biphasic system to dissolve both organic and inorganic reagents. |
| Temperature | 80 - 110 °C | Sufficient to drive the reaction to completion in a reasonable timeframe. |
Application Note II: Sonogashira Coupling for the Synthesis of Alkynylquinolines
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[3][4] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are valuable precursors in medicinal chemistry and materials science.
Causality Behind Experimental Choices:
-
Catalyst System: The classic Sonogashira reaction employs a dual catalyst system of a palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI). The palladium species facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves to deprotonate the terminal alkyne and also acts as a solvent in many cases.
-
Solvent: Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used, often in conjunction with the amine base.
Illustrative Reaction Scheme:
Caption: General scheme of the Sonogashira coupling with this compound.
Detailed Protocol: Synthesis of 5-Alkynyl-8-chloroquinoline
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Triethylamine (Et₃N) (anhydrous)
-
Tetrahydrofuran (THF) (anhydrous)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF and Et₃N via syringe.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Stir the reaction at room temperature or heat to 40-60 °C if necessary.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Standard catalysts for Sonogashira couplings. |
| Copper Co-catalyst | CuI | Facilitates the formation of the copper acetylide intermediate. |
| Base | Et₃N, DIPEA | Deprotonates the terminal alkyne and acts as a scavenger for HBr. |
| Solvent | THF, DMF | Common aprotic solvents that dissolve the reactants and catalysts. |
| Temperature | Room temperature to 60 °C | Mild conditions are often sufficient for the coupling of aryl bromides. |
Application Note III: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines. This reaction allows for the formation of C-N bonds under relatively mild conditions with a broad substrate scope. For this compound, this methodology enables the introduction of a wide variety of amine nucleophiles at the 5-position. A study on the closely related 5-bromo-8-benzyloxyquinoline provides excellent guidance for adapting this reaction.[5]
Causality Behind Experimental Choices:
-
Catalyst System: The choice of ligand is critical in Buchwald-Hartwig amination. Bulky, electron-rich biaryl phosphine ligands such as JohnPhos or Xantphos are often highly effective. They promote the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide (NaOt-Bu) is a common choice.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent side reactions and ensure the stability of the catalyst and base.
Illustrative Reaction Scheme:
Caption: General scheme of the Buchwald-Hartwig amination with this compound.
Detailed Protocol: Synthesis of 5-Amino-8-chloroquinoline Derivatives
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
JohnPhos (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox, add NaOt-Bu to an oven-dried Schlenk tube.
-
In a separate vial, dissolve this compound, the amine, Pd(OAc)₂, and JohnPhos in anhydrous toluene.
-
Add the solution of the reactants and catalyst to the Schlenk tube containing the base.
-
Seal the tube and heat the reaction mixture to 100-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Common and effective precatalysts. |
| Ligand | JohnPhos, Xantphos, BrettPhos | Bulky, electron-rich ligands essential for efficient C-N bond formation. |
| Base | NaOt-Bu, LHMDS, K₃PO₄ | Strong, non-nucleophilic bases are required to deprotonate the amine. |
| Solvent | Toluene, Dioxane | Anhydrous, aprotic solvents are necessary for the stability of the reaction components. |
| Temperature | 100 - 120 °C | Higher temperatures are often needed to drive the reaction to completion. |
Conclusion and Future Outlook
This compound is a powerful and versatile building block in organic synthesis. The differential reactivity of its two halogen atoms allows for a predictable and stepwise approach to the synthesis of highly functionalized quinoline derivatives. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions are just a few of the many transformations that can be employed to elaborate this scaffold. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers to explore the vast chemical space accessible from this unique starting material. As the demand for novel pharmaceuticals and advanced materials continues to grow, the importance of versatile intermediates like this compound will undoubtedly increase, paving the way for future innovations in chemical synthesis.
References
Application Notes & Protocols: 5-Bromo-8-chloroquinoline as a Versatile Synthetic Building Block
Introduction: Unlocking Synthetic Diversity with 5-Bromo-8-chloroquinoline
This compound is a dihalogenated heterocyclic compound that serves as a highly valuable and versatile scaffold in modern organic synthesis. Its utility stems from the differential reactivity of its two halogen substituents—the bromine at the C5 position and the chlorine at the C8 position. In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond. This reactivity difference allows for selective, sequential functionalization, enabling chemists to introduce a diverse array of substituents at two distinct positions on the quinoline core. This regiochemical control is paramount in the construction of complex molecules, particularly in the fields of medicinal chemistry, where the quinoline motif is a common feature in bioactive compounds, and in material science for the development of novel organic electronics.[1][2] This guide provides an in-depth exploration of the key transformations involving this compound and offers detailed, field-proven protocols for its application.
Physicochemical Properties of this compound
A clear understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₉H₅BrClN | [3] |
| Molecular Weight | 242.50 g/mol | [3][4] |
| CAS Number | 1154741-20-4 | [3][4] |
| Appearance | Off-white to light yellow solid | (Typical) |
| LogP | 3.65 | [3] |
| Topological Polar Surface Area (TPSA) | 12.89 Ų | [3] |
| Safety | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. | [4] |
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The workhorse of modern synthetic chemistry, palladium-catalyzed cross-coupling, is the primary method for functionalizing this compound. The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[5][6] The initial, and typically rate-determining, step is the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond. The lower bond dissociation energy of the C-Br bond compared to the C-Cl bond dictates that this step occurs preferentially at the C5 position.
Caption: General catalytic cycle for palladium cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is one of the most robust and widely used methods for creating carbon-carbon bonds by coupling an organohalide with an organoboron species, typically a boronic acid or ester.[7][8] This protocol details the selective coupling at the C5-Br position.
Mechanistic Rationale
The reaction begins with the oxidative addition of a Pd(0) catalyst to the C5-Br bond. The boronic acid is activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species.[8] This species then undergoes transmetalation with the palladium(II) complex. The final step, reductive elimination, forms the new C-C bond and regenerates the active Pd(0) catalyst.[6][7]
References
- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization, and anti-corrosion properties of an 8-hydroxyquinoline derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. 8-Bromo-5-chloroquinoline | C9H5BrClN | CID 14548349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nobelprize.org [nobelprize.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
Reaction conditions for Suzuki coupling with 5-Bromo-8-chloroquinoline
An Application Guide to the Chemoselective Suzuki Coupling of 5-Bromo-8-chloroquinoline
Introduction: Navigating Selectivity in Dihaloquinoline Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples organoboron compounds with organic halides, is indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4]
This guide focuses on a particularly insightful substrate: this compound. As a dihalogenated heterocyclic scaffold, it presents a fascinating challenge and opportunity in synthetic strategy—chemoselectivity. The presence of two distinct halogen atoms, bromine and chlorine, on the quinoline core allows for programmed, site-selective functionalization. The C-Br bond is inherently more reactive than the more robust C-Cl bond in palladium-catalyzed oxidative addition. By carefully tuning reaction conditions, a researcher can selectively target the C-5 position (bromine) while leaving the C-8 position (chlorine) intact for subsequent transformations. This guide provides the foundational principles, optimized protocols, and troubleshooting advice required to master this selective coupling, empowering researchers to leverage the full synthetic potential of this valuable building block.
The Catalytic Heart: Understanding the Suzuki-Miyaura Mechanism
The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle orchestrated by a palladium complex.[5][6] A thorough understanding of this mechanism is paramount for rational optimization and troubleshooting. The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1]
-
Oxidative Addition : The cycle initiates with the insertion of the active Pd(0) catalyst into the carbon-halogen bond of the aryl halide (in this case, the C-Br bond of this compound). This is often the rate-determining step and results in the formation of a Pd(II) complex.[1] The reactivity order for halogens in this step is I > Br > OTf >> Cl, which forms the basis for the chemoselectivity observed with this compound.
-
Transmetalation : In this step, the organic moiety from the organoboron reagent is transferred to the palladium(II) center. This process requires activation by a base, which forms a more nucleophilic "ate" complex with the boronic acid (e.g., [R-B(OH)₃]⁻).[7][8] This activated species then exchanges its organic group for the halide on the palladium complex.
-
Reductive Elimination : The final step involves the formation of the new C-C bond, coupling the two organic partners. The diorganopalladium(II) complex collapses, yielding the biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[5][9]
Optimizing for Selectivity: Key Reaction Parameters
Achieving high yield and selectivity in the Suzuki coupling of this compound requires careful consideration of several interconnected parameters.
-
Palladium Catalyst & Ligand : The choice of catalyst is critical. For selective coupling at the C-Br bond, standard and widely available catalysts are often sufficient.
-
For C-Br Coupling : Pd(PPh₃)₄ is a reliable choice as it is a pre-formed, active Pd(0) complex. Alternatively, a combination of a Pd(II) source like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand (e.g., PPh₃, P(t-Bu)₃) is effective.[7]
-
For C-Cl Coupling : Activating the stronger C-Cl bond requires more specialized ligands. Bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) developed by the Buchwald group or N-heterocyclic carbene (NHC) ligands are often necessary.[3][10][11] These ligands promote the challenging oxidative addition step and accelerate reductive elimination.[11][12]
-
-
Base Selection : The base is essential for activating the boronic acid for transmetalation.[8] The choice of base can significantly affect reaction efficiency.
-
Inorganic Bases : Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are most common.[2] K₃PO₄ is often a good choice for challenging couplings, while Cs₂CO₃ is highly effective but more expensive.
-
Strength and Solubility : The base must be strong enough to form the boronate "ate" complex but not so strong as to cause unwanted side reactions. Its solubility in the chosen solvent system is also a key consideration.
-
-
Solvent System : The Suzuki reaction is versatile and can be performed in a variety of solvents.[2] Biphasic systems are common.
-
Ethers : Dioxane and tetrahydrofuran (THF) are frequently used, often with water as a co-solvent to help dissolve the inorganic base.[12]
-
Aromatics : Toluene is another common choice, particularly for reactions run at higher temperatures.
-
Degassing : It is crucial to degas the solvent (e.g., by sparging with argon or nitrogen) before use to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Boronic Acid/Ester : While boronic acids are most common, boronate esters (e.g., pinacol esters) offer greater stability and can be beneficial for substrates prone to protodeboronation (hydrolysis of the C-B bond).[12]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the selective arylation of this compound.
Protocol 1: Selective Suzuki Coupling at the C-5 (Bromo) Position
This protocol employs standard conditions designed to selectively target the more reactive C-Br bond, leaving the C-Cl bond untouched.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Triphenylphosphine [PPh₃] (0.04 mmol, 4 mol%)
-
Potassium Carbonate [K₂CO₃] (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL)
-
Deionized Water (2 mL)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup : To a flame-dried round-bottom flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Inert Atmosphere : Seal the flask with a rubber septum and purge with argon or nitrogen for 10-15 minutes. This is achieved by inserting a needle connected to a gas line and a second needle to act as an outlet.
-
Solvent Addition : Prepare a degassed 4:1 mixture of 1,4-dioxane and water by sparging with argon for 20 minutes. Add 10 mL of this mixture to the reaction flask via syringe.
-
Reaction : Place the flask in a preheated oil bath at 90-100 °C and stir vigorously for 12-24 hours.
-
Monitoring : Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Workup : Cool the reaction to room temperature. Add 20 mL of deionized water and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification : Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄. Filter the solution and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 5-aryl-8-chloroquinoline.[6]
Protocol 2: Advanced Protocol for Potential C-8 (Chloro) Coupling
This protocol uses a more active catalyst system capable of activating the less reactive C-Cl bond. This would typically be performed on the product from Protocol 1 (5-aryl-8-chloroquinoline).
Materials:
-
5-Aryl-8-chloroquinoline (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.5 mmol, 1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol% Pd)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.08 mmol, 8 mol%)
-
Potassium Phosphate [K₃PO₄] (3.0 mmol, 3.0 equiv)
-
Anhydrous Toluene (10 mL)
Procedure:
-
Reaction Setup : In a glovebox or under a positive flow of argon, add 5-aryl-8-chloroquinoline, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄ to a flame-dried Schlenk tube with a magnetic stir bar.
-
Solvent Addition : Add 10 mL of anhydrous, degassed toluene via syringe.
-
Reaction : Seal the tube and place it in a preheated oil bath at 110 °C. Stir vigorously for 18-36 hours.
-
Monitoring : Carefully monitor the reaction by TLC or GC-MS.
-
Workup : After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Purification : Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the 5,8-diarylquinoline.
Data Summary and Troubleshooting
The success of the reaction is highly dependent on the chosen conditions. The table below summarizes expected outcomes based on parameter selection.
| Parameter | Condition A: Selective for C-Br | Condition B: Targeting C-Cl | Rationale |
| Catalyst | Pd(OAc)₂ / PPh₃ | Pd₂(dba)₃ / SPhos | Bulky, electron-rich SPhos ligand is required to activate the inert C-Cl bond.[11] |
| Base | K₂CO₃ | K₃PO₄ | K₃PO₄ is a stronger base, often more effective for challenging couplings of aryl chlorides. |
| Solvent | Dioxane / H₂O | Anhydrous Toluene | Higher boiling point of toluene allows for the increased thermal energy needed for C-Cl activation. |
| Temperature | 80-100 °C | 110-120 °C | Higher temperatures are necessary to overcome the larger activation energy of C-Cl oxidative addition. |
| Expected Yield | Good to Excellent | Moderate to Good | C-Cl couplings are inherently more difficult and may result in lower yields. |
Troubleshooting Common Issues:
-
Low or No Yield : Ensure reagents are pure and solvents are rigorously degassed. The palladium catalyst may be deactivated. Try a different ligand or a pre-catalyst.[13]
-
Dehalogenation : This side reaction replaces the halogen with a hydrogen atom. It can be caused by moisture or certain bases/solvents. Ensure anhydrous conditions if this is a problem.[12]
-
Protodeboronation : The boronic acid is converted to the corresponding arene. This is often promoted by high temperatures and extended reaction times. Using a more stable boronate ester (e.g., pinacol) or milder conditions can mitigate this.[12][13]
-
Homocoupling : Formation of a biaryl from two boronic acid molecules. This is often caused by the presence of oxygen. Thorough degassing is the primary solution.[13]
References
- 1. byjus.com [byjus.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Yoneda Labs [yonedalabs.com]
- 13. reddit.com [reddit.com]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromo-8-chloroquinoline
Introduction: The Strategic Value of 5-Bromo-8-chloroquinoline
This compound is a heterocyclic scaffold of significant interest to researchers in medicinal chemistry and materials science. Its utility stems from the presence of two distinct halogen atoms at electronically and sterically different positions. This di-halogenated structure is not a liability but a strategic asset, enabling chemists to perform sequential and regioselective palladium-catalyzed cross-coupling reactions. The differential reactivity of the C5-Br and C8-Cl bonds allows for the controlled, stepwise introduction of diverse functionalities, making it a powerful building block for constructing complex molecular architectures and libraries of compounds for screening.[1][2] Quinoline derivatives are central to numerous pharmaceutical agents, and mastering the functionalization of this starting material is a key skill for drug development professionals.[3][4]
This guide provides an in-depth analysis of the core palladium-catalyzed reactions applicable to this compound, moving beyond simple procedural lists to explain the causality behind experimental choices. Each protocol is designed to be a self-validating system, grounded in established mechanistic principles to ensure reliability and reproducibility.
The Principle of Regioselectivity: C-Br vs. C-Cl Reactivity
The success of sequential functionalization hinges on the difference in bond dissociation energies and the kinetics of oxidative addition to the palladium(0) catalyst. In the vast majority of palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-Cl bond.[5]
The generally accepted order of reactivity for aryl halides in oxidative addition is: Ar-I > Ar-OTf > Ar-Br >> Ar-Cl [5]
This reactivity gap allows for the selective activation of the C5-Br bond under conditions where the C8-Cl bond remains largely untouched.[6] This principle enables the initial coupling reaction to be directed exclusively to the 5-position. Subsequent modification at the 8-position requires more forcing conditions, such as higher temperatures, different ligand systems, or more active palladium precatalysts.[7] Understanding this fundamental principle is critical for designing successful one-pot or stepwise synthetic strategies.[8]
Caption: Workflow for sequential cross-coupling.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a transformation of immense importance in pharmaceuticals.[9][10] The reaction couples an aryl halide with a primary or secondary amine in the presence of a palladium catalyst and a strong, non-nucleophilic base.[11] For this compound, this reaction can be selectively performed at the 5-position to introduce a diverse range of amino substituents.
Mechanism Insight: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination and deprotonation of the amine to form a palladium-amido complex. The final, crucial step is reductive elimination, which forms the C-N bond and regenerates the Pd(0) catalyst.[12][13] The choice of a bulky, electron-rich phosphine ligand (e.g., JohnPhos, XPhos) is critical as it accelerates the rate-limiting reductive elimination step.[14]
Protocol: Selective Amination of this compound
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the desired amine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., JohnPhos, 4.5 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL).
-
Reaction Execution: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®, washing with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the 5-amino-8-chloroquinoline product.
Data Summary: Buchwald-Hartwig Amination
| Parameter | Condition | Rationale / Causality |
| Substrate | This compound | C-Br bond is more reactive than C-Cl. |
| Pd Source | Pd₂(dba)₃ or Pd(OAc)₂ (2-5 mol%) | Common, reliable Pd(0) or Pd(II) sources that form the active Pd(0) catalyst in situ.[14] |
| Ligand | JohnPhos, XPhos, RuPhos (4-10 mol%) | Bulky, electron-rich biaryl phosphines promote the crucial reductive elimination step.[12] |
| Base | NaOtBu or K₃PO₄ (1.3-2.0 equiv) | Strong, non-nucleophilic base deprotonates the amine without competing as a nucleophile. |
| Solvent | Toluene or Dioxane | Anhydrous, non-protic solvents are required to prevent quenching of the base and catalyst. |
| Temperature | 80-110 °C | Provides sufficient thermal energy for oxidative addition and reductive elimination. |
Suzuki-Miyaura Coupling: Architecting C-C Bonds
The Suzuki-Miyaura reaction is arguably the most widely used palladium-catalyzed cross-coupling reaction for the formation of C(sp²)-C(sp²) bonds.[5][15] It involves the coupling of an organoboron species (typically a boronic acid or ester) with an organic halide.[16] This reaction is prized for its mild conditions, functional group tolerance, and the low toxicity of its boron-containing byproducts.
Mechanism Insight: The catalytic cycle begins with the oxidative addition of the aryl halide to the Pd(0) catalyst.[17] This is followed by transmetalation, where the organic group from the boron reagent replaces the halide on the palladium center. This step is facilitated by a base, which activates the organoboron species to form a more nucleophilic "ate" complex.[15] The cycle concludes with reductive elimination to form the new C-C bond.[16]
Caption: Generalized Pd(0)/Pd(II) catalytic cycle.
Protocol: Selective Suzuki Coupling at the 5-Position
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv) and the arylboronic acid (1.5 equiv) in a mixture of 1,4-dioxane (6 mL) and water (1.5 mL).
-
Base Addition: Add potassium carbonate (K₂CO₃, 2.0 equiv).
-
Degassing: Bubble argon through the solution for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%).
-
Reaction Execution: Heat the mixture to reflux (approx. 90-100 °C) under an argon atmosphere for 6-12 hours.
-
Workup: After cooling, dilute the mixture with water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent in vacuo and purify the residue by flash column chromatography to afford the 5-aryl-8-chloroquinoline product.
Data Summary: Suzuki-Miyaura Coupling
| Parameter | Condition | Rationale / Causality |
| Substrate | This compound | Selective C-Br bond activation. |
| Coupling Partner | Aryl- or Vinylboronic Acid/Ester | Stable, commercially available, and low toxicity C-C bond building blocks.[5] |
| Pd Source | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | Pd(PPh₃)₄ is a common, pre-formed Pd(0) catalyst. Pd(OAc)₂ with ligands like SPhos can be more active for challenging substrates.[16] |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Activates the boronic acid for transmetalation. Choice of base can significantly impact yield.[15] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, or DMF | Aqueous solvent systems are common and facilitate the dissolution of the inorganic base. |
| Temperature | 80-110 °C | Necessary to drive the catalytic cycle, particularly the oxidative addition step. |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for coupling terminal alkynes with aryl or vinyl halides, creating conjugated enyne systems and arylalkynes.[18][19] The reaction uniquely employs a dual-catalyst system, consisting of a palladium complex and a copper(I) salt co-catalyst.[20]
Mechanism Insight: The reaction is believed to proceed via two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide to Pd(0) occurs, similar to other cross-coupling reactions. In the copper cycle, the copper(I) salt reacts with the terminal alkyne in the presence of a base (typically an amine) to form a copper(I) acetylide intermediate. This highly reactive species then undergoes transmetalation with the Ar-Pd(II)-X complex, transferring the alkynyl group to the palladium. Reductive elimination then yields the final product and regenerates the Pd(0) catalyst.[18][21]
Protocol: Selective Sonogashira Coupling at the 5-Position
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (3 mol%), and copper(I) iodide (CuI) (5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (TEA, 5 mL) followed by the terminal alkyne (1.2 equiv) via syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 4-8 hours. The formation of a salt (triethylammonium bromide) precipitate is often observed.
-
Workup: Once the reaction is complete, filter the mixture through Celite® to remove the catalyst and salts, washing with dichloromethane (DCM).
-
Purification: Concentrate the filtrate and purify the crude product via flash column chromatography to isolate the 5-alkynyl-8-chloroquinoline.
Data Summary: Sonogashira Coupling
| Parameter | Condition | Rationale / Causality |
| Substrate | This compound | Selective C-Br bond activation. |
| Pd Source | PdCl₂(PPh₃)₂ | A stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. |
| Cu Co-catalyst | CuI (1-10 mol%) | Forms the key copper acetylide intermediate, which facilitates transmetalation.[18] |
| Base/Solvent | Triethylamine (TEA) or Diisopropylamine | Acts as both the base to deprotonate the alkyne and as the reaction solvent. |
| Ligand | PPh₃ | Triphenylphosphine is a standard, robust ligand sufficient for many Sonogashira couplings. |
| Temperature | 25-60 °C | The reaction is often efficient at or near room temperature, highlighting its mild nature.[18] |
Additional Key Transformations
Heck Reaction
The Heck reaction couples the aryl halide with an alkene to form a substituted alkene, typically with high trans selectivity.[22] This reaction expands the range of C-C bonds that can be formed from this compound.
-
Key Reagents: Pd(OAc)₂, a phosphine ligand (or phosphine-free conditions), a base (e.g., Et₃N, K₂CO₃), and a polar aprotic solvent like DMF or NMP.[23][24]
-
Insight: The mechanism involves oxidative addition, migratory insertion of the olefin into the Pd-C bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst.[25]
Cyanation
The introduction of a nitrile group is a valuable transformation, as nitriles are precursors to amines, amides, and carboxylic acids. Palladium-catalyzed cyanation offers a milder alternative to classical methods like the Sandmeyer or Rosenmund-von Braun reactions.[26]
-
Key Reagents: Pd₂(dba)₃, a ligand like dppf or cataCXium® A, and a cyanide source.[7][26]
-
Insight: To avoid catalyst poisoning and the use of highly toxic alkali cyanides, sources like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) are preferred.[7][27][28] These reagents have lower free cyanide concentrations in solution, preserving the catalyst's activity.[26]
References
- 1. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. klandchemicals.com [klandchemicals.com]
- 4. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction [dspace.mit.edu]
- 13. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. ias.ac.in [ias.ac.in]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 17. nobelprize.org [nobelprize.org]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. Sonogashira Coupling [organic-chemistry.org]
- 20. benthamscience.com [benthamscience.com]
- 21. BJOC - Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions [beilstein-journals.org]
- 22. Heck Reaction [organic-chemistry.org]
- 23. Heck Reaction - Chempedia - LookChem [lookchem.com]
- 24. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 25. macmillan.princeton.edu [macmillan.princeton.edu]
- 26. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 27. thieme-connect.de [thieme-connect.de]
- 28. researchgate.net [researchgate.net]
Application Notes & Protocols: 5-Bromo-8-chloroquinoline as a Privileged Scaffold in Modern Medicinal Chemistry
Introduction:
The quinoline nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of natural products and synthetic compounds with significant pharmacological activities.[1][2] This bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyridine ring, serves as the foundational structure for drugs spanning anticancer, antimalarial, antimicrobial, and neuroprotective applications.[2][3]
Within this esteemed class of compounds, 5-Bromo-8-chloroquinoline (CAS No: 927800-41-7; Molecular Formula: C₉H₅BrClN) emerges as a particularly strategic starting material for drug discovery.[4] Its unique di-halogenation pattern, with a bromine atom at the C5 position and a chlorine atom at the C8 position, provides two distinct and chemically addressable handles. This allows for selective and sequential synthetic modifications, enabling medicinal chemists to rapidly generate diverse molecular libraries and explore structure-activity relationships (SAR) with precision. These halogens are not merely synthetic handles; their electronic and steric properties can profoundly influence the pharmacokinetic and pharmacodynamic profiles of the resulting derivatives.
This guide provides an in-depth exploration of the synthetic utility of this compound, outlines protocols for its derivatization and subsequent biological evaluation, and discusses its potential applications in key therapeutic areas based on the established activities of structurally related analogs.
Section 1: The Synthetic Versatility of this compound
The primary value of this compound in drug discovery lies in its capacity for controlled, site-selective functionalization. The differential reactivity of the C-Br and C-Cl bonds under various catalytic conditions is the key to its utility. Generally, the C-Br bond is more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions than the C-Cl bond, allowing for selective modification at the C5 position.
Key Synthetic Transformations:
-
Suzuki-Miyaura Cross-Coupling: This reaction is a powerful tool for forming new carbon-carbon bonds. By selectively reacting the C5-Br bond with a variety of boronic acids or esters, researchers can introduce aryl, heteroaryl, or alkyl groups, which are crucial for modulating target binding and physicochemical properties.
-
Buchwald-Hartwig Amination: The introduction of nitrogen-containing functional groups is fundamental to medicinal chemistry. This palladium-catalyzed reaction enables the formation of C-N bonds, allowing for the synthesis of an extensive range of aminoquinoline derivatives from the C5-Br position.
-
Nucleophilic Aromatic Substitution (SNAr): While less reactive than the C-Br bond in cross-coupling, the C8-Cl bond can be targeted for SNAr reactions, particularly if activated by electron-withdrawing groups or under forcing conditions. This provides a secondary site for introducing nucleophiles like amines, alcohols, or thiols.
Below is a conceptual diagram illustrating the primary synthetic pathways accessible from the this compound scaffold.
Caption: Synthetic pathways from this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling at the C5-Position
This protocol details a representative method for introducing an aryl substituent at the C5 position, leveraging the higher reactivity of the C-Br bond.
Rationale: The choice of a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(dppf) and a suitable base (e.g., K₂CO₃, Cs₂CO₃) is critical for efficient catalytic turnover. The solvent system, typically a mixture like dioxane/water or DME/water, facilitates the dissolution of both organic and inorganic reagents. This reaction is foundational for building molecular complexity.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane)
-
Degassed water
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
TLC plates, ethyl acetate, hexanes, dichloromethane, methanol
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the selected arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the anhydrous solvent (e.g., dioxane) and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water) via syringe.
-
Catalyst Addition: Add the palladium catalyst (0.05 eq) to the flask under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-aryl-8-chloroquinoline derivative.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Section 2: Potential Therapeutic Applications & Screening Protocols
While direct biological data for this compound is sparse, the extensive research on its structural analogs provides a strong rationale for its exploration in several therapeutic areas.
Anticancer Potential
Halogenated quinolines are well-documented for their anticancer properties. For instance, Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) and Nitroxoline (5-nitro-8-hydroxyquinoline) exhibit cytotoxicity against various cancer cell lines, often through mechanisms involving proteasome inhibition, disruption of metal homeostasis, or modulation of key signaling pathways like NF-kappa B.[5][6] Derivatives of this compound are therefore prime candidates for anticancer screening.
Table 1: Anticancer Activity of Structurally Related Halogenated Quinolines
| Compound | Cancer Cell Line | Reported Activity (IC₅₀) | Reference |
| Clioquinol | Cholangiocarcinoma (HuCCT1) | ~20 µM | [5] |
| Nitroxoline | Cholangiocarcinoma (HuCCT1) | ~10 µM | [5] |
| Nitroxoline | Ovarian Cancer (A2780) | 10.4 µM | [6] |
| 5,7-Dibromo-8-hydroxyquinoline | Hepatocellular Carcinoma (HepG2) | 16.2 µM | [7] |
Protocol 2: In Vitro Anticancer Screening - Cell Viability (MTS Assay)
This protocol provides a robust method for initial screening of newly synthesized this compound derivatives for cytotoxic effects against cancer cell lines.[8][9]
Rationale: The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays. The tetrazolium compound MTS is bioreduced by metabolically active cells into a colored formazan product that is soluble in the cell culture medium. The quantity of formazan product, as measured by absorbance, is directly proportional to the number of living cells in the culture.[5] This provides a reliable and high-throughput method for determining the IC₅₀ (half-maximal inhibitory concentration) of a compound.
Materials:
-
Human cancer cell line (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Synthesized quinoline derivatives dissolved in DMSO (sterile-filtered)
-
Positive control (e.g., Doxorubicin)
-
96-well flat-bottom plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)
-
Multichannel pipette
-
Microplate reader (absorbance at 490 nm)
Procedure:
-
Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and the positive control (Doxorubicin) in culture medium from a DMSO stock. The final DMSO concentration in the wells should be kept constant and non-toxic (e.g., <0.5%).
-
Dosing: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include "vehicle control" wells (containing only DMSO at the final concentration) and "untreated control" wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance_treated / Absorbance_vehicle) * 100.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC₅₀ value.
-
Caption: Workflow for In Vitro Cell Viability Screening.
Antimicrobial and Antituberculosis Potential
The 8-hydroxyquinoline scaffold is a well-established pharmacophore for antimicrobial agents.[10] Cloxyquin (5-chloro-8-hydroxyquinoline) has demonstrated potent in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains, with MIC values as low as 0.062 µg/mL.[11] The mechanism is often attributed to the chelation of essential metal ions required for microbial enzyme function.[11] The structural similarity of this compound to these active compounds makes its derivatives highly promising candidates for the development of new antibacterial and antituberculosis agents.
Neuroprotective Potential
Recent research has highlighted the role of 8-hydroxyquinoline derivatives in the context of neurodegenerative diseases like Alzheimer's and Parkinson's.[12] Their ability to chelate excess metal ions (e.g., iron, copper), which are implicated in oxidative stress and protein aggregation, is a key therapeutic hypothesis.[10][13] Furthermore, some derivatives have been shown to inhibit enzymes like monoamine oxidases (MAO), which are relevant targets in neurodegeneration.[12] The this compound scaffold provides an excellent starting point for designing novel, multifunctional ligands aimed at these neurological targets.
Conclusion
This compound is far more than a simple chemical reagent; it is a highly versatile and strategically designed building block for medicinal chemistry. Its di-halogenated structure allows for selective and diverse functionalization, enabling the efficient synthesis of novel compound libraries. Based on robust evidence from structurally related quinolines, derivatives of this scaffold hold significant potential as anticancer, antimicrobial, and neuroprotective agents. The protocols and data presented herein serve as a foundational guide for researchers and drug development professionals to unlock the full therapeutic potential of this promising molecular scaffold.
References
- 1. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. calpaclab.com [calpaclab.com]
- 5. dovepress.com [dovepress.com]
- 6. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuroprotective Effect of a New 7,8-Dihydroxycoumarin-Based Fe2+/Cu2+ Chelator in Cell and Animal Models of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 5-Bromo-8-chloroquinoline as a Ligand in Catalysis
Introduction: The Strategic Advantage of Dihalogenated Quinolines in Catalysis
The quinoline scaffold is a cornerstone in the architecture of functional molecules, renowned for its prevalence in pharmaceuticals, functional materials, and its role as a robust ligand in catalysis.[1] The strategic placement of halogen atoms on this heterocyclic framework, as seen in 5-bromo-8-chloroquinoline, offers a sophisticated tool for modulating the electronic and steric properties of metal complexes. This dual halogenation provides distinct electronic influences and potential sites for sequential, selective chemical transformations.
This compound presents itself as a compelling bidentate ligand, primarily through the coordination of the quinoline nitrogen's lone pair of electrons to a metal center.[2] The electron-withdrawing nature of the bromine and chlorine atoms can significantly influence the electron density at the coordinated metal, thereby affecting its catalytic activity, stability, and selectivity in a variety of organic transformations.[2] These application notes serve as a technical guide for researchers, scientists, and drug development professionals, detailing the application of this compound as a ligand, with a primary focus on palladium-catalyzed cross-coupling reactions.
Synthesis of this compound
The synthesis of this compound is not commonly detailed in standard literature, however, a plausible synthetic route can be inferred from established halogenation methodologies for quinoline and its derivatives. A common approach involves the sequential halogenation of a quinoline precursor. For instance, the synthesis could start from 8-hydroxyquinoline, which is then chlorinated and subsequently brominated, followed by the removal of the hydroxyl group. A more direct route might involve the direct bromination and chlorination of quinoline under specific conditions to achieve the desired regioselectivity. The synthesis of related compounds like 5-bromoisoquinoline often involves using a strong acid and a brominating agent like N-Bromosuccinimide (NBS).[3]
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of this compound.
Application in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The true potential of this compound shines when it is employed as a ligand in transition metal catalysis, particularly in palladium-catalyzed reactions such as the Suzuki-Miyaura coupling.[4][5] This reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organic halide and an organoboron compound.[4]
When complexed with a palladium precursor, this compound can form a catalytically active species. The nitrogen atom of the quinoline ring coordinates to the palladium center, creating a stable complex that facilitates the catalytic cycle. The electronic properties imparted by the bromo and chloro substituents can enhance the rate of key steps in the cycle, such as oxidative addition and reductive elimination.
Mechanistic Insights: The Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The this compound ligand (L) plays a crucial role in stabilizing the palladium center throughout this process.
-
Oxidative Addition: The active Pd(0)L₂ catalyst reacts with an aryl halide (Ar¹-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex. The electron-withdrawing nature of the this compound ligand can make the palladium center more electrophilic, potentially accelerating this step.[4]
-
Transmetalation: The Pd(II) complex then reacts with an organoboron species (Ar²-B(OR)₂) in the presence of a base. The base activates the boronic acid, facilitating the transfer of the Ar² group to the palladium center, displacing the halide.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the new C-C bond in the biaryl product (Ar¹-Ar²) and regenerate the active Pd(0)L₂ catalyst, which can then re-enter the catalytic cycle.
Visualizing the Catalytic Cycle
References
Purification of 5-Bromo-8-chloroquinoline: An Application Note and Protocol
Introduction
5-Bromo-8-chloroquinoline is a halogenated quinoline derivative of significant interest to the pharmaceutical and agrochemical industries. As a key intermediate and building block, its purity is paramount to ensure the desired reaction outcomes, final product quality, and biological efficacy. This technical guide provides a comprehensive overview of the purification methodologies for this compound, designed for researchers, scientists, and professionals in drug development and chemical synthesis. The protocols herein are grounded in established chemical principles and validated through extensive experience with analogous halogenated heterocyclic compounds.
This document eschews a rigid template in favor of a logical, in-depth exploration of purification strategies. We will delve into the rationale behind procedural choices, empowering the researcher to not only follow a protocol but also to troubleshoot and adapt it to their specific needs. The core of this guide is built upon the principles of scientific integrity, ensuring that each protocol is a self-validating system for achieving high-purity this compound.
Understanding the Impurity Profile
Effective purification begins with an understanding of the potential impurities. The synthesis of this compound can proceed through various routes, often involving the halogenation of a quinoline precursor. A plausible synthetic pathway involves the chlorination of a bromoquinoline or the bromination of a chloroquinoline.[1] Consequently, the crude product may contain a variety of impurities, including:
-
Unreacted Starting Materials: Such as 5-bromoquinoline or 8-chloroquinoline.
-
Regioisomers: Isomers with bromine and chlorine at different positions on the quinoline ring.
-
Di-halogenated Byproducts: Such as dibromo-chloroquinolines or bromo-dichloroquinolines.
-
Reagents and Catalysts: Residual reagents from the halogenation steps.
The choice of purification strategy will be dictated by the physicochemical differences between the desired product and these impurities.
Physicochemical Properties of this compound
A foundational understanding of the physical and chemical properties of this compound is essential for developing a robust purification protocol.
| Property | Value | Reference |
| Molecular Formula | C₉H₅BrClN | |
| Molecular Weight | 242.50 g/mol | |
| Appearance | Expected to be a solid at room temperature | |
| Solubility | While specific data is limited, related dihalogenated quinolines exhibit fair solubility in solvents like acetonitrile, acetone, ethyl acetate, chloroform, dichloromethane, benzene, toluene, and hexane.[2] |
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated chemical fume hood.[3]
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Refer to the Material Safety Data Sheet (MSDS) for complete safety information before commencing any work.
Purification Strategies
The two primary methods for the purification of this compound are recrystallization and column chromatography. The choice between these techniques will depend on the impurity profile, the quantity of material to be purified, and the desired final purity.
Protocol 1: Recrystallization
Recrystallization is a powerful technique for removing small amounts of impurities from a solid compound. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.
Rationale for Solvent Selection:
The ideal recrystallization solvent will dissolve the crude this compound sparingly at room temperature but completely at the solvent's boiling point. Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even at high temperatures (allowing for removal by hot filtration). Based on the solubility of structurally similar compounds like 5,7-dibromo-8-hydroxyquinoline, a range of solvents can be screened.[2]
Recommended Solvents for Screening:
-
Single Solvents: Ethanol, Methanol, Toluene, Heptane, Ethyl Acetate.
-
Solvent Mixtures: Ethanol/Water, Toluene/Heptane.
Step-by-Step Recrystallization Protocol:
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the crude this compound in the recommended solvents. Identify a solvent or solvent mixture that provides the desired solubility characteristics.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture with stirring (e.g., on a hot plate with a magnetic stirrer) until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If activated charcoal was used or if insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, the flask can then be placed in an ice bath to further induce crystallization.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Diagram of Recrystallization Workflow:
Caption: Workflow for the recrystallization of this compound.
Protocol 2: Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. It is particularly useful for separating complex mixtures and for purification on a larger scale.
Rationale for Stationary and Mobile Phase Selection:
For halogenated quinolines, silica gel is a common stationary phase. However, the basic nitrogen atom in the quinoline ring can interact strongly with the acidic silanol groups of silica, leading to peak tailing and potential degradation. To mitigate this, deactivation of the silica gel with a base like triethylamine is recommended.[4] The mobile phase (eluent) should be a solvent or mixture of solvents that allows for good separation of the desired compound from its impurities, as determined by preliminary Thin Layer Chromatography (TLC) analysis.
Step-by-Step Column Chromatography Protocol:
-
TLC Analysis: Develop a TLC method to determine the optimal eluent system. A good starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane). The ideal eluent system should give the this compound an Rf value of approximately 0.3-0.4.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into a glass column and allow it to pack uniformly.
-
Add a layer of sand to the top of the silica gel bed.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully add it to the top of the column.
-
Dry Loading: If the crude product is not very soluble in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution:
-
Begin elution with the non-polar solvent, gradually increasing the polarity by adding the more polar solvent (gradient elution).
-
Maintain a constant flow rate.
-
Collect fractions of a consistent volume.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure this compound.
-
Combine the pure fractions.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified product.
Diagram of Column Chromatography Decision Process:
Caption: Decision workflow for purification by column chromatography.
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques:
-
Thin Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point for method development.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Conclusion
The successful purification of this compound is a critical step in its application in research and development. Both recrystallization and column chromatography are effective methods, and the choice between them should be guided by the specific impurity profile and the scale of the purification. By understanding the underlying principles of these techniques and carefully selecting the conditions, researchers can consistently obtain high-purity this compound, ensuring the reliability and reproducibility of their subsequent experiments.
References
Application Notes & Protocols: Characterizing 5-Bromo-8-chloroquinoline
Abstract
This document provides a comprehensive guide to the analytical techniques required for the thorough characterization of 5-Bromo-8-chloroquinoline. Designed for researchers, scientists, and professionals in drug development, these notes detail the application of chromatographic and spectroscopic methods for identity confirmation, purity assessment, and structural elucidation. Each section explains the causality behind methodological choices and provides detailed, field-proven protocols to ensure reliable and reproducible results.
Introduction: The Significance of this compound
This compound is a halogenated derivative of quinoline. The quinoline scaffold is a critical pharmacophore found in a wide array of therapeutic agents, exhibiting antimalarial, antibacterial, and anticancer properties.[1] As a substituted quinoline, this compound serves as a valuable building block in medicinal chemistry and materials science. Its precise halogenation pattern influences its physicochemical properties, biological activity, and potential applications.
Therefore, unambiguous characterization is paramount. Rigorous analytical control ensures the identity, purity, and stability of the compound, which are critical prerequisites for its use in further research, synthesis, and development. This guide outlines a multi-technique approach to provide a complete analytical profile of this compound.
Physicochemical Properties
A foundational understanding of the compound's properties is essential for method development, particularly for selecting appropriate solvents and chromatographic conditions.
| Property | Value | Source |
| IUPAC Name | 8-Bromo-5-chloroquinoline | PubChem[2] |
| CAS Number | 1154741-20-4 | ChemScene[3] |
| Molecular Formula | C₉H₅BrClN | ChemScene[3] |
| Molecular Weight | 242.50 g/mol | ChemScene[3] |
| LogP | 3.6507 | ChemScene[3] |
| Melting Point | No experimental data available. | - |
| Boiling Point | No experimental data available. | - |
| Solubility | Soluble in common organic solvents (e.g., Toluene, Chloroform, Acetonitrile). | Inferred from LogP & structure.[4] |
Integrated Analytical Workflow
A robust characterization strategy employs multiple orthogonal techniques to build a comprehensive profile of the target molecule. Spectroscopic methods provide structural information, while chromatographic techniques are essential for assessing purity.
Caption: Overall analytical workflow for this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Principle: Reversed-phase HPLC is the gold standard for determining the purity of non-volatile organic compounds. The technique separates the analyte from impurities based on differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The high LogP of this compound suggests strong retention on a C18 column, making it well-suited for this method.
Causality of Method Design:
-
Column: A C18 column is chosen for its hydrophobicity, which provides effective retention for aromatic compounds like quinolines.
-
Mobile Phase: An acetonitrile/water gradient is used. Acetonitrile is a common organic modifier that provides good peak shape for heterocyclic compounds. A gradient elution is selected to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are resolved effectively within a reasonable runtime.
-
Acid Modifier: A small amount of formic or phosphoric acid is added to the mobile phase to protonate the quinoline nitrogen. This suppresses silanol interactions on the column surface and ensures a single, sharp peak shape by preventing analyte tailing.
-
Detection: UV detection is selected because the quinoline ring system contains a strong chromophore that absorbs UV light. A wavelength of 250 nm is chosen as it provides a good response for the quinoline nucleus.
Protocol: HPLC Purity Determination
-
Instrumentation and Materials:
-
HPLC system with UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Sample Diluent: 50:50 Acetonitrile:Water
-
This compound reference standard and sample lot
-
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of diluent to create a 1.0 mg/mL stock solution.
-
Dilute the stock solution 1:10 with diluent to a final concentration of 0.1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 250 nm
-
Gradient Program:
Time (min) % Mobile Phase B (ACN) 0.0 30 15.0 95 18.0 95 18.1 30 | 22.0 | 30 |
-
-
Analysis and Data Interpretation:
-
Inject the diluent (blank) to ensure no system peaks interfere with the analyte.
-
Inject the sample solution. The main peak corresponds to this compound.
-
Calculate the purity by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100. The retention time should be consistent across injections.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. The compound is vaporized and separated by gas chromatography, then fragmented and detected by mass spectrometry. This provides both retention time (a chromatographic property) and a mass spectrum (a structural fingerprint).
Causality of Method Design:
-
Column: A low-polarity column, such as an HP-5MS (5% phenyl methylpolysiloxane), is ideal for separating aromatic compounds based on their boiling points and weak interactions with the stationary phase.
-
Injection: Splitless injection is used for trace analysis or when high sensitivity is required, ensuring the entire sample volume is transferred to the column. For higher concentrations, a split injection prevents column overloading.
-
Temperature Program: A temperature gradient is employed to ensure sharp peaks for compounds with a wide range of boiling points. The program starts at a low temperature to trap the analyte, then ramps up to elute the compound and any higher-boiling impurities.
-
Ionization: Electron Ionization (EI) at 70 eV is a standard, robust method that produces reproducible fragmentation patterns, which can be compared against spectral libraries for identification.
Protocol: GC-MS Identification
-
Instrumentation and Materials:
-
GC-MS system with an EI source
-
HP-5MS column (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow at 1.0 mL/min
-
Sample Solvent: Dichloromethane or Ethyl Acetate
-
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approx. 50-100 µg/mL) in the chosen solvent.
-
-
GC-MS Parameters:
-
Inlet Temperature: 280 °C
-
Injection Mode: Split (e.g., 50:1 ratio) or Splitless
-
Injection Volume: 1 µL
-
Oven Program:
-
Initial Temp: 100 °C, hold for 1 min
-
Ramp: 15 °C/min to 300 °C
-
Final Hold: Hold at 300 °C for 5 min
-
-
MS Transfer Line Temp: 290 °C
-
Ion Source Temp: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-500 m/z
-
-
Expected Results and Interpretation:
-
Retention Time: A characteristic retention time for the compound under the specified conditions.
-
Mass Spectrum: The molecular ion peak [M]⁺ should be observed at m/z 241/243/245, showing a characteristic isotopic pattern for one bromine and one chlorine atom. Key fragment ions would arise from the loss of Br, Cl, or HCN from the quinoline ring.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is the most powerful tool for unambiguous structural elucidation. It probes the chemical environment of magnetically active nuclei (like ¹H and ¹³C). For this compound, ¹H NMR will reveal the number of different protons, their connectivity (via spin-spin coupling), and their electronic environment.
Causality of Method Design:
-
Solvent: Deuterated chloroform (CDCl₃) is an excellent choice as it is a good solvent for many organic compounds and has a simple, well-defined residual solvent peak.
-
Expected Spectrum: The aromatic region (7.0-9.0 ppm) of the ¹H NMR spectrum is of primary interest. Based on the substitution pattern, five distinct aromatic proton signals are expected. The chemical shifts and coupling constants (J-values) provide definitive proof of the substitution pattern on the quinoline rings.
Protocol: ¹H NMR Structural Confirmation
-
Instrumentation and Materials:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated Chloroform (CDCl₃) with 0.03% TMS as an internal standard
-
This compound sample
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃ in a clean, dry NMR tube.
-
Cap the tube and gently agitate until the sample is fully dissolved.
-
-
Data Acquisition:
-
Tune and shim the spectrometer.
-
Acquire a standard ¹H NMR spectrum (e.g., 16 scans, 2-second relaxation delay).
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
-
Expected Spectral Data:
-
The spectrum will show five signals in the aromatic region. Based on known spectra of similar compounds, the approximate chemical shifts and coupling patterns can be predicted.[3] For example, the proton at C2 is often the most downfield, appearing as a doublet of doublets. Protons adjacent to each other on the same ring will show characteristic ortho coupling (J ≈ 7-9 Hz).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle: FT-IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Causality of Method Design:
-
Technique: The KBr pellet method is a common and reliable way to analyze solid samples, producing a high-quality spectrum.
-
Expected Bands: The spectrum will be dominated by absorptions characteristic of the aromatic quinoline system and the carbon-halogen bonds.
Protocol: FT-IR Functional Group Analysis
-
Instrumentation and Materials:
-
FT-IR Spectrometer
-
Potassium Bromide (KBr), IR-grade
-
Agate mortar and pestle
-
Pellet press
-
-
Sample Preparation (KBr Pellet):
-
Thoroughly grind ~1 mg of the this compound sample with ~100 mg of dry KBr powder in the mortar.
-
Transfer the mixture to the pellet press and apply pressure to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum (e.g., 32 scans, 4 cm⁻¹ resolution).
-
-
Expected Vibrational Bands:
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~1600-1450 cm⁻¹: Aromatic C=C and C=N ring stretching vibrations, characteristic of the quinoline core.
-
~1100-1000 cm⁻¹: C-Cl stretching.
-
Below 700 cm⁻¹: C-Br stretching.
-
~900-675 cm⁻¹: C-H out-of-plane bending, which can be diagnostic of the substitution pattern.
-
UV-Vis Spectroscopy
Principle: UV-Visible spectroscopy measures the absorption of UV or visible light by a molecule, corresponding to the promotion of electrons to higher energy orbitals. It is characteristic of the chromophore system within the molecule.
Causality of Method Design:
-
Solvent: Methanol or ethanol are good choices as they are transparent in the UV region and can dissolve the analyte.
-
Expected Spectrum: The quinoline ring system exhibits characteristic π → π* transitions. The presence of halogen substituents (auxochromes) will cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline.
Protocol: UV-Vis Spectral Profile
-
Instrumentation and Materials:
-
UV-Vis Spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
-
Methanol, spectroscopic grade
-
This compound sample
-
-
Sample Preparation:
-
Prepare a stock solution of the sample in methanol (e.g., 0.1 mg/mL).
-
Dilute the stock solution to a concentration that gives a maximum absorbance between 0.5 and 1.5 AU (typically ~5-10 µg/mL).
-
-
Data Acquisition:
-
Fill one cuvette with methanol to serve as the reference blank.
-
Fill the second cuvette with the sample solution.
-
Scan the sample from 400 nm down to 200 nm.
-
-
Expected Results:
-
The spectrum is expected to show two or three main absorption bands characteristic of the quinoline chromophore, likely with λ_max values in the ranges of 230-250 nm and 300-330 nm.
-
Caption: Detailed experimental workflow for HPLC purity analysis.
Summary of Expected Characterization Data
| Technique | Parameter | Expected Result |
| HPLC | Retention Time | Dependent on specific system, but should be consistent. |
| Purity | ≥97% (typical for commercial grade)[3] | |
| GC-MS | Molecular Ion [M]⁺ | m/z 241, 243, 245 (isotopic pattern for Br+Cl) |
| ¹H NMR | Chemical Shifts (CDCl₃) | ~7.5-8.9 ppm region, 5 distinct aromatic proton signals[3] |
| FT-IR | Key Bands (cm⁻¹) | ~3050 (Ar C-H), ~1580, 1490 (Ar C=C/C=N), <1100 (C-X) |
| UV-Vis | λ_max (Methanol) | ~240 nm and ~320 nm (characteristic of quinoline) |
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting 5-Bromo-8-chloroquinoline Synthesis Yield
Welcome to the technical support center for the synthesis of 5-bromo-8-chloroquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, providing in-depth troubleshooting advice and practical, field-proven insights to optimize reaction yields and product purity.
The synthesis of this compound is a critical process for the development of various pharmaceutical agents and research chemicals. However, achieving high yields can be challenging due to the vigorous nature of the reactions involved and the potential for side-product formation. This guide will address common issues encountered during a plausible two-step synthetic route: the Skraup synthesis of 8-chloroquinoline, followed by its regioselective bromination.
Plausible Synthetic Pathway
A common and logical approach to synthesizing this compound involves a two-step process. First, the quinoline core is constructed via a Skraup or Doebner-von Miller reaction using 2-chloroaniline as the starting material to produce 8-chloroquinoline. The second step is the regioselective electrophilic bromination of 8-chloroquinoline to introduce a bromine atom at the C-5 position.
Technical Support Center: Synthesis of 5-Bromo-8-chloroquinoline
Welcome to the technical support center for the synthesis of 5-Bromo-8-chloroquinoline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific understanding and practical solutions needed to navigate the complexities of this synthesis and mitigate common side reactions.
Introduction to the Synthesis and its Challenges
The synthesis of this compound, a key building block in medicinal chemistry, typically proceeds via electrophilic halogenation of a pre-existing quinoline core. The most common strategies involve either the bromination of 8-chloroquinoline or the chlorination of 5-bromoquinoline. Both pathways, while viable, are fraught with challenges related to regioselectivity and the potential for over-halogenation, leading to a variety of side products that can complicate purification and reduce yields.
This guide will focus on the most probable synthetic route: the direct bromination of 8-chloroquinoline. We will explore the mechanistic underpinnings of the primary reaction and its undesirable side reactions, offering expert insights to optimize your experimental outcomes.
Troubleshooting Guide & FAQs
Here, we address specific issues you may encounter during the synthesis of this compound.
Question 1: My reaction has produced multiple brominated isomers, not just the desired this compound. How can I improve the regioselectivity?
Answer: This is a common and anticipated challenge in the halogenation of the quinoline scaffold. The formation of multiple isomers stems from the directing effects of both the chloro-substituent at the 8-position and the quinoline nitrogen atom.
Causality: The quinoline ring is an electron-deficient system, but the benzenoid ring is more susceptible to electrophilic attack than the pyridinoid ring. The chloro group at C-8 is an ortho-, para-director, while the protonated quinoline nitrogen (under acidic conditions) is a meta-director. This complex interplay of electronic effects can lead to bromination at various positions, most commonly at C-5 and C-7.
Troubleshooting Protocol:
-
Control of Reaction Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product over thermodynamically stable isomers. We recommend starting the reaction at 0°C and slowly allowing it to warm to room temperature.
-
Choice of Brominating Agent: The reactivity of the brominating agent plays a crucial role.
-
N-Bromosuccinimide (NBS): Often provides better selectivity compared to elemental bromine (Br₂). It generates a lower concentration of the electrophilic bromine species, which can lead to more controlled bromination.
-
Bromine (Br₂): While a powerful brominating agent, it can be less selective. If using Br₂, consider the use of a milder Lewis acid catalyst.
-
-
Solvent Effects: The choice of solvent can influence the reaction pathway. Non-polar solvents may offer better selectivity in some cases. Experiment with solvents like dichloromethane (DCM), chloroform, or carbon tetrachloride.
-
Catalyst Selection: The use of a catalyst can direct the bromination. While strong Lewis acids can increase reactivity, they may decrease selectivity. Consider milder catalysts or even metal-free conditions.[1][2]
Workflow for Optimizing Regioselectivity:
Caption: Decision workflow for troubleshooting poor regioselectivity.
Question 2: I am observing a significant amount of a di-brominated byproduct. What is this, and how can I prevent its formation?
Answer: The formation of a di-brominated species is a classic example of over-halogenation. In the context of brominating 8-chloroquinoline, the most likely di-brominated side product is 5,7-dibromo-8-chloroquinoline.
Causality: The initial introduction of a bromine atom at the 5-position does not sufficiently deactivate the ring towards further electrophilic attack. The remaining open position, C-7, is still activated by the C-8 chloro group, making it susceptible to a second bromination event.
Preventative Measures:
-
Stoichiometry is Key: Carefully control the stoichiometry of your brominating agent. Use no more than 1.0 to 1.1 equivalents of NBS or Br₂ relative to your 8-chloroquinoline starting material.
-
Slow Addition: Add the brominating agent dropwise or in small portions over an extended period. This maintains a low concentration of the electrophile in the reaction mixture at any given time, favoring mono-bromination.
-
Monitoring the Reaction: Closely monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent the formation of the di-brominated product.
Table 1: Effect of Bromine Equivalents on Product Distribution (Hypothetical Data)
| Equivalents of Br₂ | This compound (%) | 5,7-Dibromo-8-chloroquinoline (%) | Unreacted 8-chloroquinoline (%) |
| 1.0 | 75 | 10 | 15 |
| 1.2 | 70 | 25 | 5 |
| 1.5 | 55 | 40 | 5 |
| 2.0 | 20 | 75 | 5 |
Question 3: My reaction mixture has turned into a dark, tarry mess, and the yield of the desired product is very low. What causes this and how can I avoid it?
Answer: Tar and polymer formation is a frequent issue in electrophilic aromatic substitutions, especially when dealing with heterocyclic compounds under harsh acidic conditions.
Causality: This is often a result of side reactions such as polymerization of the starting material or products, or decomposition under strongly acidic and/or high-temperature conditions. The quinoline nitrogen can be protonated, which can lead to complex and undesirable reaction pathways.
Mitigation Strategies:
-
Temperature Control: As mentioned previously, maintaining a low and controlled temperature is critical. Runaway temperatures can accelerate polymerization and degradation.
-
Acid Catalyst: If using a strong acid catalyst, ensure it is added slowly and with adequate cooling. Consider using a milder catalyst or a heterogeneous acid catalyst that can be easily filtered off.
-
Inert Atmosphere: While not always necessary for halogenations, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent oxidative side reactions that contribute to tar formation.
-
Purity of Starting Materials: Ensure your 8-chloroquinoline and solvent are pure and dry. Impurities can sometimes initiate polymerization.
Question 4: I'm struggling to purify my crude product from the side products. What are the best purification strategies?
Answer: Purifying halogenated quinolines can be challenging due to the similar polarities of the desired product and its isomeric and over-halogenated byproducts. A multi-step purification approach is often necessary.
Recommended Purification Workflow:
-
Aqueous Work-up: After quenching the reaction, perform a thorough aqueous work-up. Wash the organic layer with a sodium bisulfite or thiosulfate solution to remove any unreacted bromine, followed by a wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Column Chromatography: This is the most effective method for separating the isomers.
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A gradient elution with a mixture of non-polar and moderately polar solvents is recommended. Start with a low polarity mobile phase (e.g., hexane or heptane) and gradually increase the polarity by adding ethyl acetate or dichloromethane. This will allow for the separation of the less polar di-brominated product from the mono-brominated isomers.
-
-
Recrystallization: If column chromatography does not provide sufficient purity, recrystallization can be an effective final step.
-
Solvent Selection: Experiment with a range of solvents to find one in which your desired product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for quinoline derivatives include ethanol, isopropanol, and mixtures of ethyl acetate and hexane.[3]
-
Purification Decision Tree:
Caption: A stepwise workflow for the purification of this compound.
References
Technical Support Center: Purification of 5-Bromo-8-chloroquinoline
Welcome to the technical support center for the purification of 5-Bromo-8-chloroquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during its purification. Our goal is to provide you with the expertise and practical insights needed to achieve high purity for your downstream applications.
Introduction to Purification Challenges
This compound is a key building block in medicinal chemistry and materials science. Achieving high purity of this compound is critical for the reliability and reproducibility of experimental results. However, its purification can be challenging due to the potential for closely related impurities, thermal instability under certain conditions, and variable solubility. Common issues include the presence of starting materials, regioisomers, and di-halogenated byproducts. This guide provides a systematic approach to identifying and resolving these purification hurdles.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.
Q1: My final product is a brownish or yellowish powder, but I expect a white or off-white solid. What is causing the discoloration and how can I remove it?
Possible Cause: Discoloration often indicates the presence of trace impurities, which could be oxidized species or residual starting materials from the synthesis. Halogenated quinolines can also be light-sensitive, leading to degradation and color formation.[1]
Solution:
-
Activated Charcoal Treatment during Recrystallization: This is a highly effective method for removing colored impurities.[2]
-
Protocol:
-
Dissolve the crude this compound in a suitable hot solvent (e.g., ethanol, or a mixture of heptane and toluene).[3][4]
-
Add a small amount (typically 1-2% w/w) of activated charcoal to the hot solution.
-
Boil the solution for a few minutes to allow the charcoal to adsorb the impurities.
-
Perform a hot filtration through a pre-warmed funnel with celite or filter paper to remove the charcoal.
-
Allow the filtrate to cool slowly to induce crystallization.
-
Collect the purified crystals by filtration.
-
-
-
Column Chromatography: If charcoal treatment is insufficient, column chromatography can separate the colored impurities from the desired product.
Q2: My NMR/LC-MS analysis shows the presence of starting materials (e.g., 5-bromoisoquinoline or 8-chloroquinoline) in my purified product. How can I remove them?
Possible Cause: Incomplete reaction or inefficient purification can lead to the carryover of starting materials. These compounds often have similar polarities to the product, making separation challenging.
Solution:
-
Optimize Recrystallization: A carefully chosen solvent system can selectively crystallize the desired product, leaving the more soluble starting materials in the mother liquor.
-
Solvent Selection: Experiment with different solvent systems. A good starting point for bromoquinoline derivatives includes ethanol, benzene, or mixtures of heptane and toluene.[2][3][5] You may need to use a co-solvent system (e.g., ethanol/water) to achieve the desired solubility difference.[5]
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then in a refrigerator or ice bath. Rapid cooling can trap impurities within the crystal lattice.[4]
-
-
Flash Column Chromatography: This is a more robust method for separating compounds with similar polarities.[6]
-
Stationary Phase: Silica gel is a standard choice.
-
Mobile Phase (Eluent): A gradient elution is often most effective. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. A typical starting point could be a gradient of 0% to 20% ethyl acetate in hexane. The exact gradient should be determined by thin-layer chromatography (TLC) analysis.[5]
-
Q3: I am observing a significant amount of what appears to be a di-brominated or di-chlorinated quinoline byproduct. How can I separate these from my desired this compound?
Possible Cause: Over-halogenation during the synthesis can lead to the formation of di-halogenated impurities (e.g., 5,7-dibromo-8-chloroquinoline). These impurities can be difficult to separate due to their structural similarity to the product.
Solution:
-
Fractional Recrystallization: This technique can be effective if there is a sufficient difference in the solubility of the product and the di-halogenated impurity in a particular solvent. It involves multiple recrystallization steps, where each step enriches the desired compound.
-
Preparative HPLC: For very challenging separations, preparative High-Performance Liquid Chromatography (HPLC) may be necessary. This technique offers higher resolution than standard column chromatography.
Q4: My purification yield is consistently low. What are the potential causes and how can I improve it?
Possible Cause: Low yields can result from several factors, including product loss during transfers, incomplete crystallization, or using a suboptimal purification method.
Solution:
-
Optimize Recrystallization:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Using too much solvent will result in a significant amount of product remaining in the mother liquor upon cooling.
-
Recover from Mother Liquor: After the first crop of crystals has been collected, concentrate the mother liquor by evaporating some of the solvent and cool it again to obtain a second crop of crystals.[2] Be aware that the second crop may be less pure than the first.
-
-
Refine Chromatography Technique:
-
Proper Column Packing: Ensure the silica gel column is packed uniformly to avoid channeling, which leads to poor separation and product loss.
-
Careful Fraction Collection: Monitor the elution closely using TLC to identify and combine the fractions containing the pure product.
-
Frequently Asked Questions (FAQs)
Q: What is the recommended method for assessing the purity of this compound?
A: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity and detecting non-volatile impurities. A reversed-phase C18 column with a UV detector is a standard setup.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile and semi-volatile impurities.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and can be used for quantitative analysis (qNMR) to determine absolute purity.
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity. The melting point of a related compound, 5-bromo-8-nitroisoquinoline, is reported to be 137.5-139.5°C.[3]
Q: How should I store purified this compound?
A: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from light and incompatible substances such as strong oxidizing agents.[1][10] Some suppliers recommend room temperature storage.[11][12]
Q: What are the primary safety precautions I should take when handling this compound?
A: this compound and related halogenated quinolines are hazardous substances.[13][14] Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][15] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13] Avoid inhalation of dust and contact with skin and eyes.[13] In case of contact, rinse the affected area with plenty of water.[1]
Visualization of Purification Workflow
The following diagram illustrates a typical decision-making process for the purification of this compound.
Caption: A decision tree for troubleshooting the purification of this compound.
Quantitative Data Summary
The following table provides a summary of physical and analytical data for this compound and related compounds to aid in characterization.
| Property | This compound | 8-Bromo-5-chloroquinoline | Reference |
| Molecular Formula | C₉H₅BrClN | C₉H₅BrClN | [11] |
| Molecular Weight | 242.5 g/mol | 242.50 g/mol | [11][12][14] |
| CAS Number | 927800-41-7 | 1154741-20-4 | [11][12] |
| Purity (Typical) | ≥98% | ≥97% | [11][12] |
| LogP | Not available | 3.6507 | [12] |
References
- 1. mmbio.byu.edu [mmbio.byu.edu]
- 2. benchchem.com [benchchem.com]
- 3. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. acgpubs.org [acgpubs.org]
- 6. orgsyn.org [orgsyn.org]
- 7. A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A simple, sensitive and reliable LC-MS/MS method for the determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), a potent and selective inhibitor of methionine aminopeptidases: Application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. calpaclab.com [calpaclab.com]
- 12. chemscene.com [chemscene.com]
- 13. fishersci.de [fishersci.de]
- 14. 8-Bromo-5-chloroquinoline | C9H5BrClN | CID 14548349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: A Guide to Improving the Stability of 5-Bromo-8-chloroquinoline
Welcome to the technical support center for 5-Bromo-8-chloroquinoline. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical chemical intermediate. The stability and purity of this compound are paramount for achieving reproducible and reliable experimental outcomes. This document provides in-depth troubleshooting advice and scientifically-grounded protocols to help you mitigate degradation and ensure the integrity of your compound.
Section 1: Understanding the Instability of this compound (FAQs)
This section addresses the fundamental questions regarding the nature and stability of this compound.
Q1: What is this compound and what are its key physicochemical properties?
This compound is a di-halogenated quinoline derivative. The quinoline scaffold is a key structural motif in numerous biologically active compounds, making its derivatives, like this one, valuable building blocks in medicinal chemistry and materials science.[1] Its reactivity is largely defined by the electron-deficient nature of the quinoline ring system and the presence of the bromo and chloro substituents, which are potential sites for further functionalization.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₅BrClN | [2][3] |
| Molecular Weight | 242.50 g/mol | [2][4] |
| Appearance | Typically an off-white to light yellow or brown solid | [3] |
| CAS Number | 927800-41-7 or 1154741-20-4 (isomer dependent) | [2][3][4] |
| Purity (Typical) | ≥97-98% | [3][4] |
| Standard Storage | Room Temperature, in the dark | [3][4] |
Q2: What are the primary factors that cause this compound to degrade?
The stability of halogenated aromatic compounds like this compound is influenced by several environmental factors. The degradation pathways are often inferred from studies on structurally similar quinolines.
-
Photodegradation: The quinoline ring system is known to absorb UV radiation. This energy absorption can excite the molecule to a higher energy state, making it susceptible to reactions with its environment or intramolecular rearrangement. Studies on quinoline itself show it degrades in sunlight, a process accelerated by hydroxyl radical producers.[5] This suggests that exposure to light, especially UV light in a laboratory setting, is a significant risk factor for degradation.
-
Oxidation: The molecule can be susceptible to oxidative degradation.[6] This can occur via atmospheric oxygen over long periods or be rapidly accelerated by the presence of strong oxidizing agents or reactive oxygen species.[7] Degradation pathways for quinoline in the presence of hydroxyl radicals and active chlorine species often lead to the formation of hydroxylated and further chlorinated derivatives.[8]
-
Thermal Stress: While often stored at room temperature, elevated temperatures can provide the necessary activation energy to initiate and accelerate decomposition.[7] Thermal degradation studies on related polymers derived from hydroxyquinolines show decomposition occurs at high temperatures.[9]
-
Hydrolysis: Forced degradation studies on similar compounds, such as 5-chloro-8-hydroxyquinoline, have shown susceptibility to both acid and alkali-mediated hydrolysis.[10] This indicates that exposure to strong acids, bases, or even ambient moisture over extended periods could compromise the integrity of this compound.
Q3: What are the common visible and analytical signs of degradation?
Vigilance is key to ensuring you are using a high-quality reagent. Degradation can manifest in several ways:
-
Visual Changes: The most common sign is a change in color, with the compound darkening from off-white to yellow, tan, or brown. You may also observe changes in the material's physical state, such as caking or the appearance of an oily film.[11]
-
Analytical Changes: When analyzed by techniques like HPLC/UPLC, TLC, or NMR, degraded material will show a decrease in the area of the main peak corresponding to this compound and the appearance of new, unidentified peaks. These impurity peaks are a definitive sign that the compound's integrity has been compromised.
Section 2: Troubleshooting Guide: Common Stability Issues & Solutions
This section provides a practical, cause-and-effect approach to solving the most common stability problems encountered in the lab.
Issue 1: My solid this compound has darkened in its container.
-
Probable Cause: This is a classic sign of photodegradation and/or slow oxidation from prolonged exposure to light and air. The energy from light can create reactive species on the crystal surface, which then react with atmospheric oxygen.
-
Immediate Action: Before use, verify the compound's purity. A quick TLC can be indicative, but a quantitative UPLC or HPLC analysis is recommended to determine the percentage of the active compound remaining. If purity has dropped significantly, it is best to discard the material or repurify it if possible.
-
Preventative Workflow:
Caption: Recommended workflow for storing solid this compound.
Issue 2: Solutions of this compound are unstable and change color quickly.
-
Probable Cause: Solution-state degradation is often much faster than solid-state degradation. The likely causes are (1) reaction with dissolved oxygen, (2) reaction with solvent impurities like peroxides (common in aged ethers like THF or dioxane), or (3) solvent-assisted photodegradation.
-
Immediate Action: Discard the colored solution. Never use a solution that has visibly degraded, as the degradation products can interfere with your experiment, leading to failed reactions or erroneous biological data.
-
Preventative Solutions:
-
Always Prepare Fresh: Make solutions immediately before use.
-
Solvent Quality is Crucial: Use high-purity, anhydrous solvents. For particularly sensitive applications, use solvents that have been degassed (e.g., by sparging with argon for 15-30 minutes) to remove dissolved oxygen.
-
Check for Peroxides: Use test strips to check for peroxides in solvents like THF and diethyl ether.[11]
-
Protect from Light: Prepare and store the solution in an amber vial or a flask wrapped in aluminum foil.
-
Issue 3: My experiment is giving inconsistent results or unexpected byproducts.
-
Probable Cause: If you have ruled out other experimental errors, the root cause is often the degradation of a key starting material like this compound. The impurities formed upon degradation can act as catalysts, inhibitors, or competing substrates in your reaction.
-
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting inconsistent experimental outcomes.
Section 3: Protocols for Handling, Storage, and Stability Assessment
Adhering to standardized protocols is the most effective way to ensure the long-term stability of your compound.
Protocol 3.1: Recommended Long-Term Storage
This protocol is designed to minimize exposure to all major degradation factors.
-
Work in a Controlled Environment: Handle the solid material in an area with low ambient light.
-
Aliquot Material: Upon receiving a new bottle, immediately aliquot the material into several smaller, single-use vials appropriate for your typical experimental scale. This minimizes the number of times the main stock is exposed to the atmosphere. Use amber glass vials with PTFE-lined caps.
-
Inert Atmosphere: Before sealing each vial, gently flush the headspace with a stream of dry nitrogen or argon for 15-30 seconds.
-
Seal Securely: Tighten the cap firmly and wrap the cap-vial interface with Parafilm® to create an additional barrier against moisture and air.
-
Store Appropriately: Place the sealed vials inside a larger, labeled, light-blocking container (like a small box). Store this container in a dark, cold, and dry environment. A refrigerator (+4°C) is suitable for mid-term storage, while a freezer (-20°C) is recommended for long-term archival storage.[12][13] Always allow the vial to warm to room temperature before opening to prevent condensation from forming on the solid.
Protocol 3.2: Purity Assessment by UPLC-PDA
This method, adapted from validated procedures for similar halogenated quinolines, can be used to establish a baseline purity and monitor for degradation over time.[10]
-
Instrumentation: UPLC system with a Photodiode Array (PDA) detector.
-
Column: A reverse-phase C18 column (e.g., ACQUITY UPLC BEH C18, 1.7 µm, 2.1 mm × 100 mm).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient: Start with a 5-10 minute gradient from ~30% B to 95% B. This should be optimized to ensure good separation of the main peak from any potential impurities.
-
Flow Rate: 0.4 - 0.5 mL/min.
-
Detection: Monitor at 240-250 nm, or scan for the λ-max of the main peak.
-
Sample Preparation: Prepare a stock solution of ~1 mg/mL in acetonitrile. Dilute further to an appropriate concentration for analysis (~10-50 µg/mL).
-
Interpretation: A stable, pure sample should exhibit a single major peak with a purity >98% (by peak area). The appearance of new peaks, especially at earlier retention times (indicating more polar degradation products), is a sign of instability.
Section 4: Advanced Stability Enhancement (FAQs)
Q4: Can chemical stabilizers be added to solutions of this compound?
Yes, but with significant caveats. The use of a stabilizer is highly application-dependent.
-
Antioxidants/Radical Scavengers: For applications where the stabilizer will not interfere (e.g., certain chemical reactions not involving radicals), adding a small amount (e.g., <0.1 mol%) of a radical scavenger like Butylated hydroxytoluene (BHT) to a solution can inhibit oxidative degradation pathways. BHT works by quenching radical species that propagate the oxidation chain reaction.
-
CAUTION: Never add a stabilizer without first validating that it does not affect your downstream application. It could inhibit a desired reaction, interfere with a biological assay, or complicate purification. The best practice remains preparing solutions fresh.
Q5: Which solvents are best for minimizing degradation in solution?
The choice of solvent is critical.
-
Recommended: High-purity, anhydrous, aprotic solvents are generally preferred. Examples include N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Dioxane. For these, it is still crucial to use fresh bottles and consider degassing.
-
Use with Caution: Chlorinated solvents like Dichloromethane (DCM) and Chloroform can be used but may contain acidic impurities if not properly stored. Ethers like Tetrahydrofuran (THF) and Diethyl Ether are notorious for forming explosive peroxides upon storage and should be tested and purified before use.[11]
-
Generally Avoid for Storage: Protic solvents (water, methanol, ethanol) should be avoided for creating stock solutions for long-term storage due to the potential for hydrolysis, especially if the pH is not neutral.
By implementing these scientifically-backed handling, storage, and monitoring strategies, you can significantly improve the stability of your this compound, leading to more reliable, reproducible, and successful research.
References
- 1. acgpubs.org [acgpubs.org]
- 2. 8-Bromo-5-chloroquinoline | C9H5BrClN | CID 14548349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. chemscene.com [chemscene.com]
- 5. researchgate.net [researchgate.net]
- 6. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Validation of a UPLC-PDA method to study the content and stability of 5-chloro 8-hydroxyquinoline and 5,7-dichloro 8-hydroxyquinoline in medicated feed used in swine farming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. towson.edu [towson.edu]
- 12. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 13. Chemical Compatibility and Storage | Environmental Health and Safety | Case Western Reserve University [case.edu]
Common impurities in 5-Bromo-8-chloroquinoline and their removal
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in a crude sample of 5-Bromo-8-chloroquinoline?
The impurity profile of this compound is intrinsically linked to its synthetic route. Typically, synthesis involves the halogenation of a quinoline precursor.[1] Consequently, impurities arise from several sources:
-
Unreacted Starting Materials: Depending on the specific synthesis, you may find residual amounts of the initial quinoline substrate, such as 8-chloroquinoline or 5-bromoquinoline.
-
Isomeric Byproducts: Halogenation of the quinoline ring can sometimes lack perfect regioselectivity. This can lead to the formation of positional isomers, where the bromine or chlorine atom is attached to a different position on the quinoline scaffold. The bromination of 8-substituted quinolines, for example, can be complex and yield a mixture of products.[2]
-
Over-halogenated Species: The reaction may not stop at mono-halogenation, leading to di- or even tri-halogenated byproducts like 5,7-dibromo-8-chloroquinoline. For instance, the bromination of 8-hydroxyquinoline can readily produce 5,7-dibromo-8-hydroxyquinoline.[2][3]
-
Residual Solvents and Reagents: Solvents used in the reaction (e.g., chloroform, acetonitrile) or workup (e.g., ethyl acetate, hexane) can be present.[2] Reagents like N-Chlorosuccinimide (NCS) or bromine might also remain if the quenching process is incomplete.[1]
-
Degradation Products: Although this compound is generally stable, harsh reaction conditions (e.g., strong acids, high temperatures) could lead to minor degradation.[4]
| Impurity Type | Common Examples | Likely Origin |
| Starting Materials | 8-chloroquinoline, 5-bromoquinoline | Incomplete reaction |
| Isomeric Byproducts | 7-Bromo-5-chloroquinoline | Lack of regioselectivity in halogenation |
| Over-reaction | 5,7-Dibromo-8-chloroquinoline | Excessive exposure to brominating agent |
| Reagents/Solvents | Acetonitrile, Chloroform, Ethyl Acetate | Reaction and workup/purification steps |
Q2: How can I quickly assess the purity of my this compound sample?
Thin-Layer Chromatography (TLC) is the most rapid and cost-effective method for a qualitative assessment of purity. It allows you to visualize the number of components in your sample and helps in selecting an appropriate solvent system for column chromatography.[5] For quantitative analysis and definitive identification of impurities, more advanced techniques are necessary.
-
High-Performance Liquid Chromatography (HPLC): Excellent for quantifying the main component and non-volatile impurities with high resolution.[6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities, such as residual solvents.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used for quantitative analysis (qNMR) to determine purity against a known standard.
Q3: What are the primary laboratory-scale methods for purifying crude this compound?
The two most effective and widely used purification techniques for compounds like this compound are recrystallization and column chromatography.[8][9]
-
Recrystallization: This is the preferred method for removing small amounts of impurities from a solid sample, especially if the impurities have significantly different solubility profiles from the product. It is highly scalable and economical.[10]
-
Column Chromatography: This is a more powerful technique for separating complex mixtures, particularly for removing impurities with polarities similar to the target compound, such as isomeric byproducts.[11][12]
Below is a general workflow for deciding on a purification strategy.
Caption: A decision tree for selecting a purification method.
Troubleshooting Guide: Recrystallization
Recrystallization is effective when an appropriate solvent is found that dissolves the target compound well at high temperatures but poorly at low temperatures, while impurities remain soluble or insoluble at all temperatures.
Q: My compound won't dissolve, even when the solvent is boiling. What should I do?
Cause: The solvent is likely not polar enough to dissolve the haloquinoline structure. Solution:
-
Add a Co-solvent: Introduce a small amount of a more polar "co-solvent" dropwise to the hot mixture until the compound dissolves. For quinoline derivatives, common solvent systems include ethanol/water or methanol/acetone mixtures.[10]
-
Switch Solvents: If a co-solvent is not effective, a different primary solvent may be necessary. Based on analogous compounds, consider solvents like ethanol or benzene.[2][10]
Q: My product "oiled out" instead of forming crystals. How can I fix this?
Cause: This typically happens when the solution is supersaturated or cools too quickly, causing the compound to separate as a liquid phase. It can also occur if the compound's melting point is lower than the solvent's boiling point. Solution:
-
Re-heat and Add Solvent: Re-heat the solution until the oil dissolves completely. Add a small amount of additional solvent (1-5% of the total volume) to reduce the saturation level.[10]
-
Slow Cooling: Allow the flask to cool slowly on the benchtop. Do not place it directly into an ice bath. Slow cooling encourages the formation of a crystal lattice.
-
Scratching: Induce crystallization by scratching the inside of the flask at the solution's surface with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[10]
Q: The purified crystals are colored, but the pure compound should be off-white. How can I decolorize it?
Cause: The presence of highly conjugated, colored impurities. Solution: Use activated charcoal. These impurities will adsorb onto the large surface area of the carbon.[10]
-
Dissolve the crude product in the minimum amount of hot recrystallization solvent.
-
Remove the solution from the heat source and add a very small amount of activated charcoal (typically 1-2% of the solute's weight).
-
Re-heat the mixture to boiling for a few minutes.
-
Perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove the charcoal.
-
Allow the clear, hot filtrate to cool and crystallize as usual. Be aware that charcoal can adsorb some of your product, potentially reducing the yield.[10]
Troubleshooting Guide: Column Chromatography
Column chromatography separates compounds based on their differential partitioning between a polar stationary phase (usually silica gel) and a less polar mobile phase (the eluent).[12] Less polar compounds travel down the column faster, while more polar compounds are retained longer.
Caption: Separation principle in normal-phase column chromatography.
Q: How do I choose the right solvent system (mobile phase)?
Answer: The ideal solvent system is determined using TLC. The goal is to find a solvent or solvent mixture that gives the target compound an Rf value of approximately 0.3-0.4 and provides the best possible separation from all impurities.[12]
-
Start Non-Polar: Begin with a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or acetone.[11]
-
Test Ratios: Spot your crude mixture on a TLC plate and run it in different ratios of your chosen solvents (e.g., 9:1, 4:1, 1:1 Hexane:Ethyl Acetate).
-
Optimize: Adjust the ratio until you achieve the desired separation and Rf value. A good starting point for haloquinolines is a mixture of petroleum ether and acetone (e.g., 1:1) or dichloromethane and methanol (e.g., 9.5:0.5).[11]
Q: My compound is stuck at the top of the column and won't elute.
Cause: The mobile phase is not polar enough to move the compound off the highly polar silica gel. Solution:
-
Increase Eluent Polarity: Gradually increase the proportion of the polar solvent in your mobile phase. For example, if you are using 9:1 hexane:ethyl acetate, switch to 4:1 or even 1:1.[11] This is known as a step gradient.
-
Add a Stronger Solvent: If increasing the polarity of the current system is ineffective, add a small amount of a much more polar solvent, like methanol (0.5-2%), to the mobile phase.[11]
Q: The separation between my product and an impurity is poor (overlapping bands). How can I improve it?
Cause: The chosen solvent system is not optimal for resolving the two compounds. Solution:
-
Decrease Eluent Polarity: Make the mobile phase less polar. This will cause all compounds to move more slowly, increasing their interaction time with the silica gel and often enhancing separation between compounds with small polarity differences.
-
Try a Different Solvent System: Sometimes, changing the solvents themselves (e.g., switching from hexane/ethyl acetate to dichloromethane/methanol) can alter the selectivity of the separation and resolve the compounds.
-
Improve Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks, as these can lead to poor separation.[13]
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general workflow. The ideal solvent must be determined experimentally.
-
Solvent Selection: Test the solubility of your crude product in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate) to find one that dissolves the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to just cover the solid. Heat the mixture to a boil while stirring.
-
Add Solvent to Dissolve: Continue adding small portions of the hot solvent until the solid has just completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a spatula-tip of activated charcoal, and boil for 2-3 minutes.[9]
-
Hot Filtration (Optional): If charcoal or other solids are present, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should occur.
-
Cooling: Once crystal growth appears to have stopped, place the flask in an ice-water bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 2: Purification by Flash Column Chromatography
-
Select Solvent System: Determine the optimal mobile phase using TLC, aiming for an Rf of ~0.3 for the target compound. A mixture of ethyl acetate and cyclohexane is a common choice.[14]
-
Prepare the Column:
-
Secure a glass column vertically. Add a small plug of cotton or glass wool at the bottom.
-
Add a thin layer of sand (approx. 1 cm).
-
Prepare a slurry of silica gel (Merck 60, 70-230 mesh is standard) in your starting, non-polar mobile phase.[2]
-
Pour the slurry into the column, tapping the side gently to ensure even packing.[13] Allow the silica to settle, and drain the excess solvent until it is level with the top of the silica bed. Never let the column run dry.[13]
-
Add another thin layer of sand on top of the silica gel.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent like dichloromethane.
-
Carefully apply the sample solution to the top of the sand layer using a pipette.
-
Drain the solvent until the sample is absorbed onto the silica gel.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle air pressure to the top of the column to achieve a steady flow rate.
-
Begin collecting fractions in test tubes or vials.
-
-
Monitoring:
-
Systematically spot the collected fractions on TLC plates to identify which ones contain your purified product.
-
Pool the fractions containing the pure product.
-
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.
References
- 1. 5-BROMO-8-CHLOROISOQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 2. acgpubs.org [acgpubs.org]
- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. columbia.edu [columbia.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. 5-Chloro-8-hydroxyquinoline synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Scaling Up the Synthesis of 5-Bromo-8-chloroquinoline
This guide provides an in-depth technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 5-Bromo-8-chloroquinoline. Moving from bench-scale synthesis to a larger, scalable process introduces unique challenges that demand a thorough understanding of the reaction mechanism, potential side reactions, and purification strategies. This document is structured as a dynamic support center, addressing frequently asked questions and providing detailed troubleshooting protocols to ensure a robust, reproducible, and safe scale-up.
Part 1: Recommended Synthetic Pathway for Scale-Up
The most reliable and scalable approach to synthesizing this compound begins with the readily available starting material, 8-hydroxyquinoline. The strategy involves a two-step sequence: regioselective bromination at the C5 position, followed by a deoxychlorination reaction to replace the C8 hydroxyl group. This pathway offers superior control over regioselectivity compared to building the quinoline core from scratch with pre-functionalized anilines.
Overall Synthetic Workflow
Caption: Recommended two-step synthesis of this compound.
Part 2: Frequently Asked Questions (FAQs)
This section addresses common queries that arise during the planning and execution of the synthesis.
Q1: Why is 8-hydroxyquinoline the preferred starting material for scale-up? A: 8-Hydroxyquinoline is a cost-effective, commercially available starting material. The synthetic route from this precursor is well-documented and avoids the complexities and potential for violent exotherms associated with de novo quinoline syntheses like the Skraup reaction[1][2]. The electron-donating hydroxyl group strongly activates the ring towards electrophilic substitution, making the initial bromination step efficient.
Q2: What is the rationale for performing bromination before chlorination? A: The C8-hydroxyl group is a powerful ortho-, para-directing group. This electronic influence strongly directs the incoming electrophile (bromine) to the C5 and C7 positions. By carefully controlling the reaction conditions, selective bromination at C5 can be achieved. If 8-chloroquinoline were used as the starting material, the chloro group (a deactivating, ortho-, para-director) and the pyridine ring's electron-withdrawing nature would make subsequent electrophilic bromination at C5 more difficult and require harsher conditions.
Q3: What are the critical safety precautions for this synthesis? A: Both the reagents and intermediates in this synthesis require careful handling.
-
8-Hydroxyquinoline and its derivatives: These compounds can be toxic if swallowed, cause serious eye damage, and may cause allergic skin reactions.
-
Bromine (Br₂): Is highly corrosive, toxic, and causes severe burns. It should be handled in a fume hood with appropriate personal protective equipment (PPE). N-Bromosuccinimide (NBS) is a safer alternative solid brominating agent.
-
Phosphorus oxychloride (POCl₃) / Thionyl chloride (SOCl₂): These are highly corrosive and react violently with water to release HCl gas. All reactions must be conducted under strictly anhydrous conditions in a well-ventilated fume hood[3].
-
General Hazards: Halogenated quinolines should be treated as potentially hazardous compounds[4].
Q4: How can I effectively monitor the progress of each reaction step? A: Thin-Layer Chromatography (TLC) is the primary method for real-time monitoring.
-
Step 1 (Bromination): Use a non-polar solvent system (e.g., Hexane:Ethyl Acetate 7:3) to resolve 8-hydroxyquinoline (starting material), 5-bromo-8-hydroxyquinoline (product), and 5,7-dibromo-8-hydroxyquinoline (potential byproduct). The spots can be visualized under UV light.
-
Step 2 (Chlorination): Use a similar solvent system to track the conversion of the more polar 5-bromo-8-hydroxyquinoline to the less polar this compound. Complete consumption of the starting material is key. For scale-up, intermittent sampling for HPLC or GC-MS analysis provides more quantitative data.
Q5: What are the expected yields and purity for a scaled-up process? A: With proper optimization, yields for the bromination step can exceed 80-90%. The deoxychlorination step is often nearly quantitative. The final purity of the isolated product after recrystallization or chromatography should be ≥98%[5]. However, yields can be significantly lower if side reactions are not controlled, as detailed in the troubleshooting section.
Part 3: Troubleshooting Guide
Scaling up a synthesis often magnifies minor issues into significant problems. This guide provides a systematic approach to diagnosing and solving common challenges.
Troubleshooting Decision Logic
Caption: Decision tree for troubleshooting common synthesis issues.
Detailed Problem-Solving
Problem 1: Low Yield and Byproduct Formation in Bromination Step
-
Symptom: TLC or HPLC analysis shows a significant amount of unreacted 8-hydroxyquinoline and/or the presence of a less polar byproduct, identified as 5,7-dibromo-8-hydroxyquinoline.
-
Root Cause: The high reactivity of the 8-hydroxyquinoline ring makes it susceptible to over-bromination. This is often caused by poor temperature control (exotherm) or adding the bromine too quickly, creating localized areas of high concentration. Using more than one equivalent of the brominating agent will guarantee byproduct formation.
-
Solution & Scientific Rationale:
-
Temperature Control: Maintain a low reaction temperature (0-5 °C) during the addition of the brominating agent to decrease the reaction rate and allow for better heat dissipation, especially in large reactors.
-
Slow Addition: Add the brominating agent dropwise or in portions over an extended period. This maintains a low, steady concentration of the electrophile, favoring mono-substitution.
-
Choice of Reagent: While elemental bromine in a solvent like chloroform or acetic acid is effective, N-Bromosuccinimide (NBS) is often a superior choice for scale-up.[6] NBS is a solid, making it easier to handle, and it generates bromine in situ at a controlled rate, minimizing over-bromination.
-
Stoichiometry: Use a slight substoichiometric amount (e.g., 0.95-0.98 equivalents) of the brominating agent to ensure all of it is consumed, preventing it from carrying over and complicating the subsequent workup. It is easier to separate the unreacted starting material from the mono-bromo product than it is to separate the mono- and di-bromo products.
-
Table 1: Comparison of Bromination Conditions
| Parameter | Method A: Br₂ in CHCl₃ | Method B: NBS in CH₃CN | Rationale for Scale-Up |
| Brominating Agent | Elemental Bromine (Br₂) | N-Bromosuccinimide (NBS) | NBS is a solid, safer to handle, and provides a slow release of Br₂. |
| Temperature | 0 °C to RT[7] | 0 °C to RT | Low temperature is critical for selectivity in both methods. |
| Stoichiometry | 1.0 - 1.1 equivalents[8] | 0.95 - 1.0 equivalents | Precise control is easier with solid NBS. Substoichiometric use can improve selectivity. |
| Typical Byproduct | 5,7-dibromo-8-hydroxyquinoline | 5,7-dibromo-8-hydroxyquinoline | Byproduct is the same, but formation is often reduced with NBS. |
| Safety | High (Corrosive, toxic liquid) | Moderate (Solid, handle in hood) | NBS presents a lower operational risk. |
Problem 2: Incomplete Conversion of Hydroxyl to Chloro Group
-
Symptom: The final crude product contains significant amounts of 5-bromo-8-hydroxyquinoline.
-
Root Cause: The conversion of a phenol to an aryl chloride using reagents like POCl₃ is a demanding reaction that requires forcing conditions and the complete absence of water.
-
Insufficient Reagent: The reaction requires a stoichiometric excess of the chlorinating agent.
-
Presence of Moisture: Water will rapidly quench POCl₃ or SOCl₂, rendering it inactive.
-
Inadequate Temperature/Time: The reaction often requires heating under reflux for several hours to proceed to completion.
-
-
Solution & Scientific Rationale:
-
Anhydrous Conditions: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents if required. On a large scale, purge the reaction vessel with nitrogen or argon before adding reagents.
-
Reagent Stoichiometry: Use a significant excess of the chlorinating agent (e.g., 3-5 equivalents of POCl₃). POCl₃ can also serve as the solvent, ensuring it is present in large excess.
-
Optimize Reaction Conditions: Heat the reaction mixture to reflux (the boiling point of POCl₃ is ~107 °C) and monitor by TLC until all the starting material is consumed. This may take several hours.
-
Careful Workup: The workup is critical. The reaction must be quenched by slowly and carefully adding the reaction mixture to ice-water. This is a highly exothermic process that generates HCl gas and must be done in a controlled manner in a well-ventilated area. After quenching, the product is typically a solid that can be filtered off.
-
Problem 3: Purification and Isolation Challenges
-
Symptom: The final product is an oil or fails to crystallize; column chromatography results in poor separation from impurities.
-
Root Cause: The presence of persistent impurities with similar polarity to the final product. The basic nitrogen atom in the quinoline ring can also interact with silica gel, leading to streaking on TLC and poor column performance.
-
Solution & Scientific Rationale:
-
Acid-Base Extraction: Leverage the basicity of the quinoline nitrogen. Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). The product and any basic impurities will move to the aqueous layer as hydrochloride salts, while non-basic impurities remain in the organic layer. The aqueous layer can then be separated, basified (e.g., with NaOH or NaHCO₃) to precipitate the free base product, which is then extracted back into an organic solvent. This is a highly effective purification technique for scale-up.
-
Recrystallization: If the product is solid, recrystallization is the preferred method for purification on a large scale. Screen various solvents. For halogenated quinolines, common solvents include ethanol, isopropanol, or mixtures like toluene/heptane[9]. The goal is to find a solvent in which the product is sparingly soluble at room temperature but highly soluble when hot.
-
Chromatography Additives: If column chromatography is unavoidable, consider adding a small amount of a basic modifier like triethylamine (~1%) to the eluent. This deactivates the acidic sites on the silica gel, preventing tailing and improving separation.
-
Part 4: Detailed Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-8-hydroxyquinoline (Step 1)
-
In a reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge 8-hydroxyquinoline (1.0 eq) and a suitable solvent (e.g., acetonitrile or chloroform, ~5-10 mL per gram of starting material).
-
Cool the mixture to 0-5 °C using an ice bath.
-
Dissolve N-Bromosuccinimide (NBS) (0.98 eq) in the same solvent and charge it to the addition funnel.
-
Add the NBS solution dropwise to the cooled 8-hydroxyquinoline solution over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate to neutralize any remaining bromine.
-
If a precipitate (succinimide) forms, it can be filtered off. Extract the product into an organic solvent like ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product, which can be used directly or recrystallized from ethanol.
Protocol 2: Synthesis of this compound (Step 2)
-
SAFETY FIRST: Perform this procedure in a high-efficiency fume hood. Ensure all equipment is completely dry.
-
Charge the crude 5-bromo-8-hydroxyquinoline (1.0 eq) to a dry reactor equipped with a reflux condenser and mechanical stirrer.
-
Slowly add phosphorus oxychloride (POCl₃) (3-5 eq) to the reactor. The reaction may be exothermic.
-
Heat the mixture to reflux (~105-110 °C) and maintain for 3-6 hours. Monitor the reaction progress by TLC until no starting material is visible.
-
Cool the reaction mixture to room temperature.
-
In a separate, large vessel containing a stirred mixture of ice and water, slowly and carefully pour the reaction mixture into the ice water. This quench is highly exothermic and will release HCl gas.
-
The product will precipitate as a solid. Stir the slurry for 30 minutes to ensure complete precipitation.
-
Isolate the solid product by filtration. Wash the filter cake thoroughly with water until the filtrate is neutral (pH ~7).
-
Dry the solid product under vacuum. For higher purity, the product can be recrystallized from a suitable solvent like ethanol or purified via acid-base extraction as described in the troubleshooting guide.
References
- 1. Skraup reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. calpaclab.com [calpaclab.com]
- 6. mdpi.com [mdpi.com]
- 7. acgpubs.org [acgpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Overcoming poor reactivity of 5-Bromo-8-chloroquinoline
A Senior Application Scientist's Guide to Overcoming Reactivity Challenges
Welcome to the technical support center for 5-Bromo-8-chloroquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the synthetic complexities of this challenging but valuable heterocyclic building block. Here, we address common experimental failures and provide in-depth, field-proven troubleshooting strategies in a direct question-and-answer format. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to rationalize your experimental design and achieve success.
Part 1: Understanding the Substrate - FAQs
Question: Why is this compound considered a "challenging" substrate in cross-coupling reactions?
Answer: The difficult nature of this compound stems from a combination of adverse electronic and steric factors inherent to the quinoline scaffold.
-
Electronic Effects: The quinoline ring system is electron-deficient due to the inductive and mesomeric effects of the nitrogen atom. This electron deficiency can disfavor the initial, often rate-limiting, oxidative addition step in many palladium-catalyzed cross-coupling cycles, where an electron-rich aryl halide is typically preferred.[1][2] The C-X bonds on the ring are less nucleophilic than in a simple benzene ring, making them less reactive towards the Pd(0) catalyst.
-
Steric Hindrance: The C8 position is subject to significant steric hindrance. It is located in the "peri" position relative to the C1 of the adjacent ring and is spatially crowded by the quinoline nitrogen. This steric bulk can physically block the approach of large catalytic complexes, which are essential for reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.[3]
-
Differential Halogen Reactivity: The presence of two different halogens introduces the challenge of selectivity. In palladium catalysis, the C-Br bond is generally more reactive than the C-Cl bond due to its lower bond dissociation energy.[4][5] While this allows for selective functionalization, it also means that harsh conditions intended to activate the C-Cl bond may lead to side reactions or decomposition.
Question: Which position is more reactive: the C5-Bromo or the C8-Chloro?
Answer: The C5-Bromo position is significantly more reactive in standard palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This is based on the well-established reactivity trend of aryl halides: C-I > C-Br > C-OTf >> C-Cl.[2]
-
Selective C5-Br Functionalization: You can achieve highly selective reactions at the C5-position by using mild conditions, appropriate catalysts, and carefully controlling the reaction temperature. This allows for a stepwise functionalization strategy, where the C5 position is modified first, followed by a second, more forcing reaction at the C8-chloro position if desired.
-
Activating the C8-Cl Position: Reacting the C8-chloro position is much more challenging and typically requires:
-
More electron-rich, sterically demanding phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) to facilitate the difficult oxidative addition step.[6]
-
Higher reaction temperatures.
-
Stronger bases.
-
Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
This section provides specific troubleshooting advice for the most common cross-coupling reactions attempted with this compound.
A. Suzuki-Miyaura Coupling
Question: I am seeing no reaction or very low yield in my Suzuki coupling at the C5-Br position. What are the most common causes and solutions?
Answer: Failure in Suzuki coupling with this substrate often points to issues with catalyst activation, base efficacy, or reagent stability. Below is a systematic troubleshooting guide.
Caption: Troubleshooting workflow for a failed Suzuki coupling.
| Parameter | Common Issue | Recommended Solution & Rationale |
| Catalyst/Ligand | Insufficient catalyst activity for the electron-deficient quinoline. | Use a modern palladium pre-catalyst like [Pd(XPhos)G3] or Pd(dppf)Cl2 . These are air-stable and efficiently generate the active Pd(0) species. The bulky, electron-rich phosphine ligands stabilize the Pd(0) center and accelerate the slow oxidative addition step.[1] |
| Base | Weak or poorly soluble base (e.g., Na2CO3) fails to activate the boronic acid for transmetalation.[7][8] | Switch to a stronger base such as K3PO4 or Cs2CO3 . These bases are more effective at forming the reactive boronate species required for the transmetalation step of the catalytic cycle.[9] |
| Solvent | Poor solubility of reagents; insufficient water to facilitate boronate formation. | A mixture of an organic solvent and water is often crucial.[10] Recommended systems include Dioxane/H2O (4:1) or Toluene/EtOH/H2O (4:1:1) . Water helps dissolve the inorganic base and activates the boronic acid. |
| Boronic Acid | Protodeboronation (boronic acid is replaced by 'H') is a major side reaction, especially at high temperatures. | Use a more stable boron reagent like a pinacol ester (Bpin) or a potassium trifluoroborate salt (R-BF3K) .[2] These are more resistant to degradation and slowly release the boronic acid in situ. If using a boronic acid, ensure it is fresh and pure. |
| Temperature | Too low to initiate the reaction, or too high, causing reagent decomposition. | For the C5-Br position, start with a moderate temperature of 80-90 °C . Monitor by TLC/LCMS. If the reaction is sluggish, you can slowly increase the temperature to 100-110 °C, but be mindful of potential protodeboronation. |
B. Buchwald-Hartwig Amination
Question: Can I selectively aminate the C5-Br position, and what conditions are required for this challenging C-N coupling?
Answer: Yes, selective amination at the C5-bromo position is achievable and is the preferred synthetic strategy. The Buchwald-Hartwig amination is highly sensitive to the choice of ligand and base.[11][12]
Caption: Buchwald-Hartwig catalytic cycle highlighting challenging steps.
This protocol provides a robust starting point for coupling a secondary amine to the C5-bromo position.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
XPhos Pd G3 (Palladium pre-catalyst, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene or Dioxane
Procedure:
-
To an oven-dried Schlenk flask, add this compound, XPhos Pd G3, and sodium tert-butoxide.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous toluene via syringe, followed by the amine coupling partner.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LCMS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Rationale for Component Selection:
-
Catalyst (XPhos Pd G3): The XPhos ligand is a bulky, electron-rich dialkylbiaryl phosphine.[6] This class of ligand is essential for coupling with electron-deficient heteroaryl chlorides and bromides. It accelerates the rate-limiting oxidative addition and the final reductive elimination step.[6][13]
-
Base (NaOtBu): A strong, non-nucleophilic base is required to deprotonate the amine (or the N-H bond in the intermediate palladium complex) without competing in side reactions.[14] Weaker bases like carbonates are generally ineffective for this transformation.
-
Solvent (Toluene/Dioxane): Anhydrous, non-protic solvents are required to prevent quenching of the strong base and interference with the catalytic cycle.
C. Sonogashira Coupling
Question: What are the key considerations for a successful Sonogashira coupling with this compound?
Answer: The Sonogashira reaction, which couples a terminal alkyne with an aryl halide, is also feasible and selective at the C5-bromo position.[15][16] Success hinges on carefully balancing the palladium and copper catalysts and choosing an appropriate base.
| Parameter | Key Consideration & Rationale | Recommended Conditions |
| Palladium Catalyst | A standard Pd(0) or Pd(II) source is usually effective. The key is to ensure it can be reduced to the active Pd(0) state. | Pd(PPh3)4 (tetrakis(triphenylphosphine)palladium(0)) or a combination of PdCl2(PPh3)2 with a phosphine ligand. |
| Copper Co-catalyst | Copper(I) iodide (CuI) is crucial for the Sonogashira mechanism. It reacts with the alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[15][16] | Use Copper(I) Iodide (CuI) at a loading of 5-10 mol%. Ensure the CuI is fresh and not oxidized (it should be off-white, not green/brown). |
| Base | An amine base is required. It serves to deprotonate the terminal alkyne and neutralize the H-X acid formed during the reaction.[17] | A liquid amine that can also act as a co-solvent is ideal. Triethylamine (TEA) or diisopropylethylamine (DIPEA) are standard choices. |
| Solvent | The solvent must be able to dissolve all components and be rigorously deoxygenated. | Anhydrous, degassed THF or DMF are common choices. Oxygen can cause oxidative homocoupling of the alkyne (Glaser coupling), a major side reaction. |
| Temperature | Reactions are often run at room temperature to minimize side reactions, but gentle heating may be required. | Start at room temperature . If the reaction is slow, gently heat to 40-60 °C . |
References
- 1. reddit.com [reddit.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. ias.ac.in [ias.ac.in]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. eprints.soton.ac.uk [eprints.soton.ac.uk]
Preventing decomposition of 5-Bromo-8-chloroquinoline during reactions
Technical Support Center: 5-Bromo-8-chloroquinoline
A Guide to Preventing Decomposition in Synthetic Applications
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this valuable building block during chemical reactions. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to ensure the integrity of your synthetic routes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low, and I suspect my this compound is decomposing. What are the most likely causes?
A1: Low yields when using this compound often stem from its decomposition through several key pathways. The primary culprits are hydrodehalogenation, photodegradation, and reactions under suboptimal pH conditions.
-
Hydrodehalogenation: This is a common side reaction for aryl halides, where a halogen atom is replaced by a hydrogen atom.[1] In this compound, the Carbon-Bromine bond is weaker than the Carbon-Chlorine bond, making it more susceptible to cleavage. This reductive process can be promoted by certain catalysts, reagents, and reaction conditions.
-
Photodegradation: Quinolone derivatives are known to be sensitive to light, particularly UV radiation.[2][3] Exposure to light can initiate radical reactions, leading to the degradation of the molecule. This is a critical factor to consider, especially in reactions that run for extended periods.
-
pH Instability: The stability of quinoline derivatives can be highly dependent on the pH of the reaction medium. Both strongly acidic and basic conditions can catalyze decomposition pathways. The protonation state of the quinoline nitrogen affects the electron density of the aromatic system and its susceptibility to nucleophilic attack or other degradation reactions.
The following sections will provide detailed strategies to mitigate each of these decomposition pathways.
Troubleshooting Guide: Hydrodehalogenation
Hydrodehalogenation is arguably the most common decomposition pathway for this compound, especially in metal-catalyzed cross-coupling reactions like Suzuki or Stille couplings.
Q2: I am observing a significant amount of 5-chloroquinoline as a byproduct in my Suzuki coupling reaction. How can I prevent this debromination?
A2: The formation of 5-chloroquinoline is a classic sign of hydrodehalogenation of the starting material. This side reaction is often mediated by palladium-hydride (Pd-H) species that can form from various sources within the reaction mixture.[1] Here’s a systematic approach to troubleshoot and minimize this issue:
1. Catalyst and Ligand Selection:
-
Avoid Pd(PPh₃)₄ in Certain Cases: While a versatile catalyst, Palladium Tetrakis(triphenylphosphine) can sometimes promote dehalogenation. Newer generation catalysts or pre-catalysts with bulky, electron-rich ligands are often more effective.[4]
-
Employ Bulky Ligands: Ligands such as SPhos, XPhos, or N-heterocyclic carbenes (NHCs) can accelerate the desired reductive elimination step in the catalytic cycle, outcompeting the hydrodehalogenation pathway.[1][5]
2. Base and Solvent Optimization:
-
Use Milder Bases: Strong bases, especially alkoxides, can promote the formation of Pd-H species. Consider using weaker inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[1]
-
Solvent Choice: Aprotic solvents like dioxane, THF, or toluene are generally preferred over protic solvents like alcohols, which can be a source of hydrides.[1][4] If a co-solvent is necessary, minimize the amount of water or alcohol.
3. Rigorous Control of Reaction Atmosphere:
-
Ensure Anhydrous and Degassed Conditions: Oxygen can lead to catalyst decomposition, and water can be a proton source for protodeboronation of the boronic acid, which can indirectly contribute to side reactions.[6] Thoroughly degas your solvents and run the reaction under a positive pressure of an inert gas like argon or nitrogen.
| Parameter | Suboptimal Condition | Recommended Action | Rationale |
| Catalyst | Pd(PPh₃)₄ | Use a pre-catalyst with a bulky ligand (e.g., XPhos Pd G3) | Bulky ligands promote the desired coupling over dehalogenation.[1] |
| Base | Strong alkoxide bases (e.g., NaOtBu) | Weaker inorganic bases (e.g., K₃PO₄, Cs₂CO₃) | Reduces the formation of Pd-H species.[1] |
| Solvent | Protic solvents (e.g., methanol, ethanol) | Aprotic solvents (e.g., dioxane, toluene, THF) | Minimizes hydride sources.[4] |
| Atmosphere | Presence of air/oxygen | Rigorous degassing and use of an inert atmosphere (Ar or N₂) | Prevents catalyst decomposition and unwanted side reactions.[6] |
Experimental Protocol: Minimizing Hydrodehalogenation in a Suzuki Coupling
This protocol provides a starting point for the Suzuki coupling of this compound with an arylboronic acid, designed to minimize hydrodehalogenation.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Potassium phosphate (K₃PO₄), finely powdered (2.0 - 3.0 equivalents)
-
XPhos Pd G3 (0.5–2 mol%)
-
Degassed 1,4-Dioxane/Water (10:1)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₃PO₄ (2.5 equiv.).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with argon or nitrogen three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the XPhos Pd G3 catalyst (1 mol%).
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe. The total concentration should be between 0.1 M and 0.5 M with respect to the this compound.
-
Reaction: Place the flask in a preheated oil bath at 80–100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Q3: Can radical inhibitors help prevent decomposition?
A3: Yes, if a radical-mediated decomposition is suspected, the addition of a radical inhibitor can be beneficial. Radical reactions proceed via a chain mechanism involving initiation, propagation, and termination steps.[7] Radical inhibitors function by trapping the propagating radical species, forming a more stable and non-reactive radical, thus terminating the chain reaction.[8][9]
Common radical inhibitors include:
-
Butylated hydroxytoluene (BHT): A sterically hindered phenol that forms a stable, non-reactive radical.[7]
-
Hydroquinone: Reacts with radicals to form the stable, non-radical compound, quinone.[7][9]
If you suspect radical-mediated decomposition (e.g., in reactions initiated by light or at high temperatures), adding a small amount (e.g., 1-5 mol%) of BHT or hydroquinone to the reaction mixture can help to suppress these unwanted pathways.
Troubleshooting Guide: Photodegradation
The quinolone core is a known chromophore, making this compound susceptible to degradation upon exposure to light.
Q4: My reaction mixture changes color and shows multiple spots on TLC when left on the benchtop for an extended period. Is this due to light exposure?
A4: Yes, this is a strong indication of photodegradation. Fluoroquinolones are known to degrade under UV and even ambient light, leading to a loss of the desired compound and the formation of various photoproducts.[10][11]
Preventative Measures:
-
Protect from Light: The simplest and most effective measure is to protect your reaction from light. Wrap your reaction vessel in aluminum foil or use amber-colored glassware.
-
Work in a Dimly Lit Area: When setting up and working up your reaction, do so in a fume hood with the sash down and minimal overhead lighting.
-
Storage: Store this compound in a dark, cool, and dry place. The solid is generally stable, but prolonged exposure to light should be avoided.[12]
Diagram: Key Decomposition Pathways of this compound
Caption: Major decomposition pathways of this compound.
Troubleshooting Guide: pH and Thermal Stability
Q5: I am running a reaction in a strongly acidic or basic medium and observing significant byproduct formation. Could the pH be the issue?
A5: Absolutely. The stability of many nitrogen-containing heterocyclic compounds is pH-dependent, and this compound is no exception. Extreme pH values can lead to decomposition.
-
Acidic Conditions: In strongly acidic media, the quinoline nitrogen will be protonated. This can alter the electronic properties of the aromatic system, potentially making it more susceptible to certain degradation pathways.
-
Basic Conditions: Strongly basic conditions can promote hydrolysis or other nucleophilic substitution reactions, especially at elevated temperatures.
Recommendations:
-
Maintain a Neutral or Near-Neutral pH: Whenever possible, aim for reaction conditions that are close to neutral (pH 6-8).
-
Use Buffers: If your reaction requires acidic or basic conditions, consider using a buffer system to maintain a stable pH throughout the reaction, rather than using a strong acid or base in excess.[13]
-
Temperature Control: High temperatures can accelerate decomposition. If you are observing degradation, try running your reaction at a lower temperature, even if it requires a longer reaction time. Monitor the reaction progress closely to avoid prolonged heating after the reaction has reached completion.
Diagram: Troubleshooting Logic for this compound Decomposition
Caption: A logical workflow for troubleshooting decomposition issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. What are Radical inhibitors and their role in a reaction? | Organic Chemistry Q&As [curlyarrows.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. youtube.com [youtube.com]
- 10. [PDF] Photodegradation of some quinolones used as antimicrobial therapeutics. | Semantic Scholar [semanticscholar.org]
- 11. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 12. calpaclab.com [calpaclab.com]
- 13. Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 5-Bromo-8-Chloroquinoline and 8-Bromo-5-Chloroquinoline for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, halogenated quinolines serve as versatile scaffolds for the synthesis of novel compounds with significant biological and physical properties. Among these, dihalogenated quinolines such as 5-bromo-8-chloroquinoline and 8-bromo-5-chloroquinoline offer unique opportunities for selective functionalization. This guide provides an in-depth, objective comparison of the reactivity of these two isomers, drawing upon established principles of organic chemistry to offer field-proven insights for researchers, scientists, and drug development professionals. While direct, side-by-side comparative studies are not extensively documented, a comprehensive analysis of steric and electronic factors allows for a robust predictive model of their chemical behavior.
Introduction: The Strategic Importance of Dihaloquinolines
This compound and 8-bromo-5-chloroquinoline are structural isomers that present distinct reactivity profiles due to the differential placement of bromine and chlorine substituents on the quinoline core. The ability to selectively react one halogen over the other is paramount in multi-step syntheses, enabling the controlled introduction of various functionalities. This guide will explore the nuances of their reactivity in key synthetic transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
Core Chemical Properties and Structural Analysis
The inherent reactivity of these isomers is governed by a combination of factors: the intrinsic reactivity of the carbon-halogen bond (C-Br vs. C-Cl), the electronic influence of the quinoline ring system, and the steric environment surrounding each halogen.
| Property | This compound | 8-Bromo-5-Chloroquinoline |
| Molecular Formula | C₉H₅BrClN | C₉H₅BrClN |
| Molecular Weight | 242.50 g/mol | 242.50 g/mol |
| CAS Number | 1154741-20-4[1][2] | 1154741-20-4[1] |
| Structure | ||
| This compound | 8-Bromo-5-Chloroquinoline |
Comparative Reactivity Analysis: A Tale of Two Isomers
The primary divergence in the chemical behavior of this compound and 8-bromo-5-chloroquinoline lies in the susceptibility of their carbon-halogen bonds to cleavage under various reaction conditions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are cornerstones of modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. The rate-determining step in many of these catalytic cycles is the oxidative addition of the palladium(0) catalyst to the aryl-halide bond. The established reactivity trend for this step is C-I > C-Br > C-Cl.[3][4] This trend is a direct consequence of the carbon-halogen bond dissociation energies.[3]
For this compound:
-
The C-Br bond at the 5-position is expected to be significantly more reactive towards oxidative addition than the C-Cl bond at the 8-position.[3]
-
This allows for selective functionalization at the C5 position under carefully controlled conditions, leaving the C8-Cl bond intact for subsequent transformations.
-
The 5-position is sterically unencumbered, facilitating the approach of the bulky palladium catalyst.
For 8-Bromo-5-Chloroquinoline:
-
Similarly, the C-Br bond, now at the 8-position, will be the more reactive site in palladium-catalyzed reactions.
-
However, the C8 position is known to be sterically hindered due to its proximity to the pyridine ring and the peri-hydrogen at the C7 position.[5][6] This steric hindrance can impede the approach of the palladium catalyst, potentially requiring more forcing reaction conditions (e.g., higher temperatures, more active catalysts, or less bulky coupling partners) compared to the reaction at the C5 position of its isomer.[7]
The following diagram illustrates the general catalytic cycle for Suzuki-Miyaura cross-coupling reactions.
Caption: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is another important class of reactions for the functionalization of aryl halides. The feasibility of an SNAr reaction is highly dependent on the presence of electron-withdrawing groups ortho or para to the leaving group, which stabilize the negatively charged Meisenheimer intermediate.[8][9][10] The quinoline ring itself is electron-deficient, particularly at the 2- and 4-positions, which can influence the reactivity of halogens on the carbocyclic ring.
For this compound:
-
The nitrogen atom in the quinoline ring acts as an electron-withdrawing group, and its influence is transmitted through the aromatic system.
-
The relative positions of the halogens to the nitrogen will dictate their susceptibility to nucleophilic attack. The electron-withdrawing effect of the nitrogen is more strongly felt at the C5 and C7 positions.
-
In general, for SNAr reactions, the reactivity of halogens as leaving groups follows the trend F > Cl > Br > I, which is opposite to that in palladium-catalyzed couplings.[8] This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the C-X bond.
-
Therefore, the C-Cl bond at the 8-position might be more susceptible to SNAr than the C-Br bond at the 5-position, assuming other electronic factors are favorable. However, the steric hindrance at the C8 position could counteract this effect.
For 8-Bromo-5-Chloroquinoline:
-
In this isomer, the C-Cl bond is at the 5-position, which is less sterically hindered and electronically activated by the ring nitrogen. This would likely make the C5-Cl bond more susceptible to SNAr compared to the C8-Br bond.
-
The C8-Br bond, being less activated by the nitrogen's inductive effect and sterically hindered, would be expected to be less reactive in SNAr reactions.
The following diagram illustrates the general mechanism for nucleophilic aromatic substitution.
Caption: Generalized Mechanism of Nucleophilic Aromatic Substitution (SNAr)
Experimental Protocols: A Guide for the Bench
While specific, optimized protocols for these exact isomers require empirical determination, the following generalized procedures for Suzuki-Miyaura coupling and Buchwald-Hartwig amination serve as a robust starting point for methodology development.
General Procedure for Selective Suzuki-Miyaura Coupling of the Bromo-Position
Materials:
-
Dihaloquinoline (this compound or 8-bromo-5-chloroquinoline) (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O 4:1, Toluene, or DMF)
Procedure:
-
To a flame-dried Schlenk flask, add the dihaloquinoline, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination of the Bromo-Position
Materials:
-
Dihaloquinoline (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.5 equiv)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
To a flame-dried Schlenk flask, add the palladium pre-catalyst, phosphine ligand, and base.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent, followed by the dihaloquinoline and the amine.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Conclusion: Strategic Synthesis Based on Predicted Reactivity
Conversely, in nucleophilic aromatic substitution reactions, the C-Cl bond is generally a better leaving group than the C-Br bond, and its reactivity is enhanced when positioned for optimal electronic activation by the quinoline nitrogen. This suggests that the C-Cl bond at the 5-position of 8-bromo-5-chloroquinoline would be the more probable site of nucleophilic attack.
The choice between these two valuable building blocks will ultimately depend on the desired synthetic outcome and the specific reaction conditions that can be tolerated. For selective functionalization via palladium catalysis, both isomers offer a handle at the bromo-position, with the caveat of potential steric challenges for the 8-bromo isomer. For SNAr-type transformations, the chloro-substituent is the more likely reactive site, with the 5-chloro isomer being the more promising substrate. This guide provides the foundational knowledge for researchers to make informed decisions in their synthetic endeavors, paving the way for the efficient and selective construction of novel quinoline-based molecules.
References
- 1. 8-Bromo-5-chloroquinoline | C9H5BrClN | CID 14548349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1154741-20-4|8-Bromo-5-chloroquinoline|BLD Pharm [bldpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Non-Canonical Helical Structure of Nucleic Acids Containing Base-Modified Nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 9. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. m.youtube.com [m.youtube.com]
Introduction: The Quinoline Scaffold and the Influence of Halogenation
An In-Depth Comparative Guide to 5-Bromo-8-chloroquinoline and Other Haloquinolines for Advanced Research
This guide provides a comprehensive comparison of this compound with other haloquinoline analogs, offering objective analysis and supporting experimental data for researchers, medicinal chemists, and drug development professionals. We will delve into the nuanced effects of halogen substitution on the physicochemical properties, chemical reactivity, and biological potential of the quinoline scaffold.
The quinoline ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory effects.[1][2][3] Halogenation of this scaffold is a cornerstone strategy in drug design, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profiles. Halogens modulate key physicochemical properties such as lipophilicity, metabolic stability, and electronic character, which in turn dictates how the molecule interacts with biological targets.[4]
This compound is a dihalogenated derivative of particular interest. Its structure presents two different halogens at distinct positions, offering a unique platform for selective chemical modification and fine-tuning of molecular properties. This guide will compare this specific dihaloquinoline to its isomers and mono-halogenated counterparts to illuminate the strategic advantages it offers in research and development.
Comparative Physicochemical Properties
The identity and position of halogen substituents dramatically alter the physicochemical properties of the quinoline core. These properties, including lipophilicity (LogP), acidity (pKa), and solubility, are critical determinants of a compound's behavior in biological systems.[5][6]
The introduction of halogens generally increases lipophilicity due to their hydrophobic nature. The effect is additive and dependent on the halogen, with the trend typically being I > Br > Cl > F.[4] Therefore, this compound is expected to be significantly more lipophilic than monohalogenated or non-halogenated quinolines. This increased lipophilicity can enhance membrane permeability but may also decrease aqueous solubility.[6]
Positional isomerism also plays a crucial role.[7] For instance, the electronic properties and dipole moment of this compound will differ from its isomer, 8-Bromo-5-chloroquinoline[8], potentially affecting crystal packing, solubility, and receptor binding interactions.
Table 1: Comparative Physicochemical Properties of Selected Haloquinolines
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated LogP* | Key Features |
| This compound | C₉H₅BrClN | 242.50 | 3.85 | Dihalogenated; distinct reactivity at C5/C8.[9] |
| 8-Bromo-5-chloroquinoline | C₉H₅BrClN | 242.50 | 3.85 | Isomer of the primary topic; different steric/electronic environment.[8] |
| 5-Chloro-8-hydroxyquinoline (Cloxyquin) | C₉H₆ClNO | 179.60 | 2.80 | Monohalogenated; known antibacterial and antifungal agent.[10][11] |
| 8-Bromoquinoline | C₉H₆BrN | 208.05 | 3.01 | Mono-bromo analog for reactivity comparison.[12] |
| 5,7-Dibromo-8-hydroxyquinoline | C₉H₅Br₂NO | 302.95 | 3.91 | Dihalogenated with identical atoms; used in anticancer studies.[2][13] |
*Calculated LogP values are estimates and serve for comparative purposes. Actual experimental values may vary.
Synthesis and Chemical Reactivity: A Tale of Two Halogens
The synthesis of the quinoline scaffold can be achieved through various classical methods like the Skraup, Doebner-von Miller, and Friedländer syntheses.[1][14] Modern, greener protocols often employ nanocatalysts or microwave assistance to improve yields and reduce reaction times.[1][15] For polysubstituted quinolines like this compound, a common strategy involves the synthesis of a substituted aniline precursor followed by cyclization, or post-synthesis modification of the quinoline core.
The true synthetic utility of this compound lies in its differential reactivity, making it a valuable building block.[16] The Carbon-Bromine (C-Br) bond is generally more reactive than the Carbon-Chlorine (C-Cl) bond in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for selective functionalization at the 5-position while leaving the 8-position intact for subsequent transformations.
This selective reactivity is a significant advantage over di-halogenated quinolines with identical halogens (e.g., 5,7-dibromo-8-hydroxyquinoline), where selective mono-functionalization can be challenging.
Diagram: Logical Workflow for Selective Functionalization
The following diagram illustrates the strategic approach to selectively modifying this compound.
Caption: Selective cross-coupling strategy for this compound.
Experimental Protocol: Synthesis of a Substituted Quinoline via Pfitzinger Reaction
This protocol describes a general method for synthesizing a quinoline-4-carboxylic acid, a common precursor that can be further modified (e.g., decarboxylated and halogenated) to produce compounds like this compound. The Pfitzinger reaction is a robust method involving the condensation of isatin with a carbonyl compound.[3]
Objective: To synthesize 2-methylquinoline-4-carboxylic acid.
Materials:
-
Isatin
-
Acetone
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Water
-
Acetic Acid
-
Round-bottom flask, reflux condenser, heating mantle, stirring plate, filtration apparatus.
Procedure:
-
Base Preparation: In a 250 mL round-bottom flask, dissolve 0.03 mol of potassium hydroxide in 50 mL of ethanol with gentle heating and stirring until a clear solution is obtained.[3]
-
Isatin Addition: Add 0.01 mol of isatin to the ethanolic KOH solution. The mixture will typically change color as the isatin ring opens.
-
Carbonyl Addition: To the stirred mixture, gradually add 0.015 mol of acetone.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 79°C) with continuous stirring for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[3]
-
Work-up: After the reaction is complete, cool the flask to room temperature. Pour the reaction mixture into a beaker containing 100 mL of ice-cold water.
-
Precipitation: Acidify the aqueous mixture with acetic acid until a precipitate forms (pH ~5-6).
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water to remove any inorganic impurities.
-
Purification: Dry the crude product. Recrystallize from a suitable solvent, such as ethanol, to obtain the pure 2-methylquinoline-4-carboxylic acid.
Causality and Trustworthiness: This protocol is a self-validating system. The initial hydrolysis of isatin by KOH is a critical ring-opening step to form a reactive keto-acid intermediate.[3] The subsequent condensation with acetone and intramolecular cyclization are classic, well-documented steps. The final precipitation by acidification ensures that the carboxylic acid product, which is soluble as its potassium salt in the basic reaction medium, becomes insoluble for easy isolation.
Comparative Biological Activity
While direct, extensive biological data for this compound is limited, its potential can be extrapolated from the well-documented activities of related haloquinolines. The 8-hydroxyquinoline scaffold, in particular, is known for its wide range of biological effects.[13][17]
-
Antibacterial/Antifungal Activity: 5-Chloro-8-hydroxyquinoline (Cloxyquin) is a known antibacterial and antifungal agent.[10] It has shown potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains, with MIC values ranging from 0.062 to 0.25 µg/ml.[11] The mechanism is often attributed to the chelation of metal ions essential for microbial enzyme function. The presence of two halogens in this compound could enhance its lipophilicity, potentially improving cell wall penetration and leading to potent antimicrobial activity.
-
Anticancer Activity: Many haloquinolines exhibit anticancer properties. For example, 5,7-dibromo-8-hydroxyquinoline has been studied for its cytotoxic effects against various cancer cell lines.[13] The halogen substituents can influence interactions with key cellular targets.
-
Enzyme Inhibition: The Betti reaction has been used to synthesize 8-hydroxyquinoline derivatives that act as inhibitors of 2-oxoglutarate oxygenases, highlighting the role of this scaffold in targeting specific enzymes.[18] The specific halogenation pattern of this compound could be leveraged to design highly selective enzyme inhibitors.
Table 2: Representative Biological Activities of Haloquinolines
| Compound | Biological Activity | Target Organism/Cell Line | Reported MIC / IC₅₀ | Reference |
| 5-Chloro-8-hydroxyquinoline | Antituberculosis | Mycobacterium tuberculosis | 0.125 µg/ml (MIC₅₀) | [11] |
| 5-Chloro-8-hydroxyquinoline | Antibacterial / Antifungal | Various bacteria and fungi | Not specified | [10] |
| 5,7-Dichloro-8-hydroxyquinoline derivatives | Antiviral | Dengue virus (DENV2) | 3.03 µM (IC₅₀) | [13] |
| 5,7-Dibromo-8-hydroxyquinoline | Anticancer | A549 (Lung carcinoma) | 5.8 mg/mL (IC₅₀) | [13] |
Spectroscopic Characterization
The characterization of haloquinolines relies heavily on spectroscopic methods. The number, type, and position of halogens create a unique spectral fingerprint.
-
NMR Spectroscopy: In ¹H NMR, the electronegativity and anisotropic effects of the halogens will shift the signals of adjacent protons. Protons on the quinoline ring will appear as distinct doublets and doublets of doublets, with coupling constants indicating their relative positions. In ¹³C NMR, carbons directly bonded to halogens will show characteristic shifts (e.g., C-Cl around 120-140 ppm, C-Br around 110-125 ppm).
-
Mass Spectrometry: The isotopic pattern is a definitive tool for identifying haloquinolines. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, leading to a characteristic M+2 peak with about one-third the intensity of the molecular ion peak. Bromine has two isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio, resulting in M and M+2 peaks of almost equal intensity. For this compound, this will create a complex and highly distinctive M, M+2, M+4 pattern.
-
IR and UV-Vis Spectroscopy: C-Cl and C-Br stretching vibrations appear in the fingerprint region of the IR spectrum. In UV-Vis spectroscopy, halogen substitution can cause a bathochromic (red) shift in the absorption maxima compared to the parent quinoline molecule due to the electron-donating resonance effect of the halogens.[19]
Diagram: Decision Flow for Spectroscopic Identification
Caption: Workflow for identifying a dihaloquinoline using mass spec and NMR.
Conclusion
This compound stands out from other haloquinolines due to its unique combination of two different halogens at synthetically valuable positions. This structure provides a platform for selective, stepwise functionalization that is difficult to achieve with mono-halogenated or symmetrically di-halogenated analogs. Its predicted high lipophilicity and the established biological relevance of the haloquinoline scaffold suggest significant potential in drug discovery, particularly in the development of novel antimicrobial and anticancer agents. The comparative data presented in this guide underscores the importance of strategic halogenation and provides a foundational framework for researchers to harness the synthetic and biological potential of this compound.
References
- 1. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acgpubs.org [acgpubs.org]
- 3. benchchem.com [benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Physicochemical Properties in Relation to Biological Action - Ionization, Solubility, Partition Coefficient, Hydrogen bonding | Pharmaguideline [pharmaguideline.com]
- 6. fiveable.me [fiveable.me]
- 7. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
- 9. calpaclab.com [calpaclab.com]
- 10. innospk.com [innospk.com]
- 11. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. 5-Bromo-8-Chloro-2-Hydroxyquinolin-4(1H)-One [myskinrecipes.com]
- 17. researchgate.net [researchgate.net]
- 18. rsc.org [rsc.org]
- 19. Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its … [ouci.dntb.gov.ua]
A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 5-Bromo-8-chloroquinoline
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis of the spectroscopic techniques required to unequivocally confirm the structure of 5-Bromo-8-chloroquinoline (CAS No. 927800-41-7). We will delve into the core methodologies of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, not merely as procedural steps, but as a logical, self-validating workflow. This document is structured to provide not just the "how," but the critical "why" behind the analytical choices, empowering you to apply these principles to your own research challenges.
The Analytical Imperative: Why Multi-Modal Analysis is Non-Negotiable
Relying on a single analytical technique for structural elucidation is fraught with peril. Isomers can present similar data in one modality while being clearly distinguishable in another. For instance, the constitutional isomer 8-Bromo-5-chloroquinoline (CAS No. 1154741-20-4) would yield an identical mass spectrum to our target compound but would display a dramatically different NMR spectrum.[1][2] It is the synergistic interpretation of data from multiple, orthogonal techniques that provides the unshakeable foundation for structural confirmation.
dot
Caption: High-level workflow for the synthesis and spectroscopic confirmation of this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the precise arrangement of atoms in a molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), we can map the connectivity and chemical environment of each atom.
A. ¹H NMR Spectroscopy: A Proton's Perspective
Expertise & Experience: The substitution pattern on the quinoline ring in this compound will create a distinct set of signals in the aromatic region of the ¹H NMR spectrum. The electronegativity and positioning of the bromine and chlorine atoms deshield the adjacent protons, causing them to resonate at higher chemical shifts (further downfield). The coupling patterns (splitting of signals) arise from the interactions of neighboring, non-equivalent protons and are governed by the number of bonds separating them. This spin-spin coupling is critical for determining the relative positions of the protons.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; ensure it does not have signals that overlap with the analyte's signals.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically sufficient.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Referencing: Calibrate the chemical shift scale to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).
-
Predicted ¹H NMR Data and Interpretation for this compound
| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H-2 | 8.8 - 9.0 | Doublet of doublets (dd) | J ≈ 4.5, 1.5 | Adjacent to the nitrogen and subject to its electron-withdrawing effect. Coupled to H-3 and H-4. |
| H-3 | 7.5 - 7.7 | Doublet of doublets (dd) | J ≈ 8.5, 4.5 | Coupled to H-2 and H-4. |
| H-4 | 8.3 - 8.5 | Doublet of doublets (dd) | J ≈ 8.5, 1.5 | Adjacent to the nitrogen and coupled to H-2 and H-3. |
| H-6 | 7.8 - 8.0 | Doublet (d) | J ≈ 8.0 | Coupled to H-7. Deshielded by the adjacent bromine atom. |
| H-7 | 7.6 - 7.8 | Doublet (d) | J ≈ 8.0 | Coupled to H-6. |
Note: These are predicted values based on established principles and data from similar compounds. Actual experimental values may vary slightly.
For comparison, the reported ¹H NMR spectrum of the related 7-bromo-5-chloro-8-hydroxyquinoline shows signals at 8.84, 8.49, 7.72, and 7.59 ppm, demonstrating the downfield shifts characteristic of such halogenated quinoline systems.[3]
B. ¹³C NMR Spectroscopy: The Carbon Backbone
Expertise & Experience: ¹³C NMR provides a direct count of the number of non-equivalent carbon atoms in a molecule. The chemical shifts are highly sensitive to the electronic environment, with carbons bonded to electronegative atoms like chlorine and bromine appearing at characteristic downfield positions. Quaternary carbons (those without attached protons) often exhibit weaker signals.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: The same NMR spectrometer is used.
-
Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled pulse sequence is used to produce a spectrum with single lines for each carbon.
-
Number of Scans: A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Referencing: The solvent signal is used for referencing (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).
-
Predicted ¹³C NMR Data for this compound
| Carbon Position | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | ~150 | Adjacent to nitrogen. |
| C-3 | ~122 | Aromatic CH. |
| C-4 | ~135 | Aromatic CH, adjacent to nitrogen. |
| C-4a | ~148 | Quaternary carbon at the ring junction. |
| C-5 | ~120 | Quaternary carbon bonded to bromine. |
| C-6 | ~130 | Aromatic CH. |
| C-7 | ~128 | Aromatic CH. |
| C-8 | ~133 | Quaternary carbon bonded to chlorine. |
| C-8a | ~145 | Quaternary carbon at the ring junction. |
Note: These are predicted values. Experimental verification is essential.
II. Mass Spectrometry (MS): The Molecular Weight and Fragmentation Fingerprint
Expertise & Experience: Mass spectrometry provides two crucial pieces of information: the precise molecular weight of the compound and its fragmentation pattern, which serves as a molecular fingerprint. For halogenated compounds like this compound, the isotopic distribution is a key confirmatory feature. Bromine has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, while chlorine has two major isotopes (³⁵Cl and ³⁷Cl) in an approximate 3:1 ratio. This results in a characteristic cluster of peaks for the molecular ion (M, M+2, M+4) that is definitive for a compound containing one bromine and one chlorine atom.
dot
Caption: Predicted primary fragmentation pathways for this compound in mass spectrometry.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or coupled to a chromatographic system like GC-MS or LC-MS.
-
Ionization Technique: Electron Ionization (EI) is a common technique that induces fragmentation, providing structural information. Electrospray Ionization (ESI) is a softer technique that often provides a stronger molecular ion peak.
-
Mass Analyzer: A high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) is recommended to determine the accurate mass, which can be used to confirm the elemental composition.
Predicted Mass Spectrometry Data for this compound
-
Molecular Formula: C₉H₅BrClN
-
Molecular Weight: 242.5 g/mol [4]
-
Expected Molecular Ion Cluster (M⁺):
-
m/z 241: Corresponding to [C₉H₅³⁵Cl⁷⁹Br]⁺
-
m/z 243: Corresponding to [C₉H₅³⁷Cl⁷⁹Br]⁺ and [C₉H₅³⁵Cl⁸¹Br]⁺
-
m/z 245: Corresponding to [C₉H₅³⁷Cl⁸¹Br]⁺
-
-
Key Fragmentation Pathways:
-
Loss of Br•: A significant fragment at m/z 162/164 corresponding to the [C₉H₅ClN]⁺ ion.
-
Loss of Cl•: A fragment at m/z 206/208 corresponding to the [C₉H₅BrN]⁺ ion.
-
Loss of HCN: A common fragmentation pathway for quinolines, leading to a fragment corresponding to the loss of 27 Da.
-
III. Infrared (IR) Spectroscopy: Probing the Functional Groups
Expertise & Experience: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, the key absorptions will be related to the aromatic quinoline ring system and the carbon-halogen bonds.
Experimental Protocol: Infrared Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or as a solution in a suitable IR-transparent solvent (e.g., CCl₄).
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is standard.
-
Data Acquisition: Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
Predicted IR Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Rationale |
| 3100-3000 | Aromatic C-H stretch | Characteristic of sp² C-H bonds in the quinoline ring. |
| 1600-1450 | Aromatic C=C and C=N stretching | Multiple bands are expected in this region, characteristic of the quinoline core. |
| 1100-1000 | C-Cl stretch | The exact position can vary, but a strong absorption is expected in this region. |
| 700-500 | C-Br stretch | A strong absorption characteristic of the carbon-bromine bond. |
IV. Comparative Analysis and Final Confirmation
The ultimate confirmation of the this compound structure comes from the congruent analysis of all spectroscopic data.
-
NMR establishes the precise connectivity of the hydrogen and carbon atoms, distinguishing it from any isomers.
-
MS confirms the molecular weight and elemental composition (via high-resolution MS) and provides a characteristic isotopic pattern that validates the presence of one chlorine and one bromine atom.
-
IR confirms the presence of the key functional groups, primarily the aromatic system and the carbon-halogen bonds.
By cross-referencing these datasets, a self-validating system is created. The number of protons and carbons observed in the NMR must match the molecular formula determined by MS. The functional groups identified by IR must be consistent with the chemical environments observed in the NMR spectra. This holistic approach ensures the highest level of scientific integrity and trustworthiness in the final structural assignment.
References
A Comparative Guide to Catalyst Systems for Selective Cross-Coupling of 5-Bromo-8-chloroquinoline
Introduction: The Strategic Value of Dihaloquinolines in Synthesis
The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic materials.[1][2] Among quinoline-based building blocks, 5-Bromo-8-chloroquinoline presents a unique synthetic opportunity. The differential reactivity of its carbon-halogen bonds (C-Br vs. C-Cl) allows for sequential, site-selective functionalization. The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in typical palladium-catalyzed cross-coupling reactions, enabling chemists to first introduce a substituent at the C-5 position while preserving the C-8 chloro-substituent for a subsequent, distinct transformation.[3][4]
This guide provides a comparative analysis of common palladium-based catalyst systems for the initial, selective cross-coupling at the C-5 bromine position of this compound. We will delve into the mechanistic rationale behind catalyst selection, present comparative data from analogous systems, and provide a detailed, validated protocol for a high-performance Suzuki-Miyaura coupling.
The Core Challenge: Achieving Chemoselectivity
The success of a sequential cross-coupling strategy hinges on the catalyst's ability to discriminate between the C-Br and C-Cl bonds. The generally accepted reactivity trend for aryl halides in palladium-catalyzed reactions is I > Br > Cl.[5] Therefore, the primary goal for the first coupling step is to employ a catalyst system that is active enough to facilitate the oxidative addition of the C-Br bond under conditions mild enough to leave the more inert C-Cl bond untouched. The choice of palladium precursor, and most critically, the phosphine ligand, dictates this selectivity.[6][7]
Comparative Analysis of Palladium Catalyst Systems for Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges a new carbon-carbon bond between an organohalide and an organoboron compound, is a workhorse transformation in modern synthesis due to its mild conditions and high functional group tolerance.[8][9][10] The following table summarizes the performance and characteristics of several common palladium catalyst systems applicable to the selective coupling of aryl bromides in the presence of aryl chlorides.
| Catalyst System (Precursor + Ligand) | Base | Solvent | Typical Temp. (°C) | Performance & Key Considerations |
| Pd(PPh₃)₄ (Tetrakis) | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, Toluene | 80-100 | The Classic Workhorse: Often effective for reactive aryl bromides. May require higher temperatures and catalyst loadings. Selectivity can be an issue if overheated, potentially leading to competitive C-Cl activation.[11][12] |
| PdCl₂(dppf) | K₃PO₄, K₂CO₃ | DME, Dioxane | 80-90 | Enhanced Stability: The bidentate dppf ligand provides greater thermal stability to the catalyst. It offers a good balance of reactivity and selectivity for many aryl bromides.[12][13] |
| Pd(OAc)₂ + SPhos/XPhos | K₃PO₄, CsF | Toluene, Dioxane | 80-110 | Modern High-Performance System: Bulky, electron-rich biarylphosphine ligands (like SPhos) form highly active monoligated Pd(0) species that excel at activating C-Br bonds at lower temperatures and can even activate C-Cl bonds under more forcing conditions. Excellent for achieving high yields and selectivity.[7][14][15] |
| **"Ligand-Free" (e.g., Pd(OAc)₂) ** | Na₂CO₃, K₂CO₃ | Aqueous DMF, WEB | RT-80 | Economical but Limited: While appealing for simplicity, these systems often have a narrower substrate scope and may not provide the high selectivity required for dihaloquinolines. Catalyst stability can be an issue.[16][17] |
Note: The data presented is synthesized from studies on analogous dihaloarene and haloquinoline systems, providing a predictive framework for catalyst selection for this compound.[5][12][18]
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is crucial for troubleshooting and optimization. The generally accepted catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond, forming a Pd(II) complex. This is typically the rate-limiting step and the point of selectivity.[8][9]
-
Transmetalation: The organic group from the activated boronic acid (in the form of a boronate salt) is transferred to the palladium center, displacing the halide. This step requires a base to activate the organoboron species.[10][19]
-
Reductive Elimination: The two organic partners on the palladium center couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8][9]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.
Detailed Experimental Protocol: Selective Suzuki-Miyaura Coupling
This protocol describes a robust procedure for the selective coupling of an arylboronic acid at the C-5 position of this compound using a high-performance Pd(OAc)₂/SPhos catalyst system.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate tribasic (K₃PO₄) (2.5 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Vessel Preparation: Place an oven-dried Schlenk flask containing a magnetic stir bar under a high vacuum and heat gently with a heat gun to remove adsorbed moisture. Allow to cool to room temperature and backfill with argon. Repeat this cycle three times.
-
Reagent Addition: Under a positive pressure of argon, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), K₃PO₄ (2.5 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv) to the flask.
-
Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling argon through the solvents for 20-30 minutes. Add the required volume of this solvent mixture to the flask via syringe.
-
Reaction Execution: Seal the flask and place it in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired 5-aryl-8-chloroquinoline product.
Caption: Experimental workflow for selective Suzuki-Miyaura coupling.
Conclusion and Future Directions
The selective functionalization of this compound at the C-5 position is readily achievable using modern palladium-catalyzed cross-coupling reactions. While classic catalysts like Pd(PPh₃)₄ can be effective, catalyst systems employing bulky, electron-rich biarylphosphine ligands such as SPhos or XPhos with a Pd(OAc)₂ precursor offer superior reactivity and selectivity, often providing higher yields under milder conditions.[14][18] The provided protocol serves as a robust starting point for researchers targeting the synthesis of novel 5-aryl-8-chloroquinolines.
Crucially, the resulting 5-aryl-8-chloroquinoline product is a valuable intermediate in its own right. The remaining C-Cl bond can be targeted in a second cross-coupling reaction—such as a Sonogashira, Buchwald-Hartwig amination, or a more forcing Suzuki coupling—to generate highly substituted, complex quinoline derivatives for drug discovery and materials science applications.[20] The judicious, stepwise selection of catalysts is paramount to the success of these multi-step synthetic strategies.
References
- 1. ias.ac.in [ias.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. byjus.com [byjus.com]
- 9. mt.com [mt.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. rsc.org [rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Suzuki Coupling [organic-chemistry.org]
- 20. Sonogashira Coupling [organic-chemistry.org]
A Comparative Cross-Validation Guide to 5-Bromo-8-chloroquinoline for Advanced Research Applications
Introduction: The Strategic Importance of Halogenated Quinolines in Drug Discovery
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] The strategic introduction of halogen substituents onto the quinoline ring system is a well-established method for modulating a compound's physicochemical properties and biological efficacy.[3] This guide provides a comprehensive cross-validation of the experimental data for 5-Bromo-8-chloroquinoline, a halogenated quinoline of significant interest to researchers in drug development. Due to the limited availability of published experimental data for this compound, this guide will draw upon a comparative analysis of its close isomer, 8-Bromo-5-chloroquinoline, and other relevant analogues to provide a robust predictive and practical framework for researchers.
Halogenated quinolines have demonstrated the ability to eradicate drug-resistant Gram-positive bacterial pathogens and their corresponding biofilms.[3] These compounds are of particular interest for their potential to combat persistent, surface-attached bacterial biofilms, which are notoriously tolerant to conventional antibiotics.[4] The tunability of the halogenated quinoline scaffold allows for the synthesis of a wide array of analogues with unique antibacterial profiles.[4]
Structural Elucidation and Comparative Physicochemical Properties
| Property | This compound (Predicted/Inferred) | 8-Bromo-5-chloroquinoline (Experimental/Predicted) | 5-Bromoquinoline (Experimental) | 8-Chloroquinoline (Experimental) |
| Molecular Formula | C₉H₅BrClN | C₉H₅BrClN[2] | C₉H₆BrN | C₉H₆ClN |
| Molecular Weight | 242.50 g/mol | 242.50 g/mol [2] | 208.06 g/mol | 163.60 g/mol |
| CAS Number | 927800-41-7 | 1154741-20-4[2] | 4964-71-0 | 611-33-6 |
| Appearance | White to light yellow crystalline solid (predicted) | Not specified | White to Light yellow to Green powder to crystal | Solid |
| Melting Point | Not available | Not available | 49-51 °C | 47-49 °C |
| Boiling Point | Not available | 325.7 °C[5] | 289-290 °C | 256-257 °C |
| Solubility | Predicted to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | Predicted to be soluble in common organic solvents. | Soluble in most organic solvents. | Soluble in organic solvents. |
| Purity (Typical) | ≥98% (from commercial sources) | ≥97% (from commercial sources) | >98.0% (GC) | Not specified |
Synthesis of this compound: A Rationale-Driven Approach
The synthesis of polysubstituted quinolines often involves a multi-step process, leveraging established methodologies for halogenation and ring formation. A plausible and efficient synthetic route to this compound would likely start from a pre-existing quinoline core, followed by sequential halogenation.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Methodology and Mechanistic Insights
Step 1: Bromination of 8-Chloroquinoline
-
Reaction Setup: To a solution of 8-chloroquinoline in a suitable solvent such as concentrated sulfuric acid, N-bromosuccinimide (NBS) is added portion-wise at a controlled temperature, typically between -30°C to -15°C.[6]
-
Reaction Progression: The reaction mixture is stirred for several hours, and the progress is monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction mixture is carefully poured onto ice and neutralized with a base (e.g., sodium hydroxide solution). The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel to afford pure this compound.
Causality Behind Experimental Choices:
-
Choice of Starting Material: 8-Chloroquinoline is a commercially available and relatively inexpensive starting material. The chloro group at the 8-position is a deactivating group for electrophilic aromatic substitution, but it directs incoming electrophiles to the 5- and 7-positions.
-
Brominating Agent and Conditions: N-bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid is a common and effective method for the bromination of quinolines. The strong acid protonates the quinoline nitrogen, further deactivating the ring towards electrophilic attack and enhancing the regioselectivity of the bromination. The low temperature helps to control the reaction rate and minimize the formation of side products.
Spectroscopic Cross-Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals for the five aromatic protons. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine and chlorine atoms, as well as the nitrogen in the quinoline ring. Based on known substituent effects, the protons on the pyridine ring (H-2, H-3, and H-4) will likely appear at lower field (higher ppm) compared to the protons on the benzene ring (H-6 and H-7).
¹³C NMR: The ¹³C NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms of the quinoline ring. The carbons directly attached to the electronegative bromine, chlorine, and nitrogen atoms (C-5, C-8, and C-8a) will be significantly deshielded and appear at a lower field.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by several key absorption bands:
-
C-H stretching: Aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹.
-
C=C and C=N stretching: Aromatic ring C=C and C=N stretching vibrations will appear in the 1400-1600 cm⁻¹ region.
-
C-Cl stretching: The C-Cl stretching vibration typically appears in the 600-800 cm⁻¹ range.
-
C-Br stretching: The C-Br stretching vibration is expected in the 500-600 cm⁻¹ region.
Mass Spectrometry (MS)
The mass spectrum of this compound will provide crucial information about its molecular weight and fragmentation pattern.
-
Molecular Ion Peak (M⁺): The molecular ion peak will be observed at m/z 241 and 243, with an isotopic pattern characteristic of a compound containing one bromine atom and one chlorine atom. The presence of the two isotopes of bromine (⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio) and two isotopes of chlorine (³⁵Cl and ³⁷Cl, in approximately a 3:1 ratio) will result in a complex isotopic cluster for the molecular ion.
-
Fragmentation Pattern: Fragmentation of the molecular ion is likely to involve the loss of the halogen atoms. Key fragments would be expected at [M-Br]⁺ and [M-Cl]⁺. Further fragmentation of the quinoline ring system may also be observed.
Comparative Analysis with Isomers and Analogues
The experimental data for 8-Bromo-5-chloroquinoline and other related compounds can provide valuable benchmarks for the expected properties of this compound.
Caption: Isomeric comparison influencing key chemical and biological properties.
The difference in the positions of the bromine and chlorine atoms between this compound and 8-Bromo-5-chloroquinoline will lead to subtle but measurable differences in their spectroscopic data and potentially significant differences in their reactivity and biological activity. For example, the electronic environment of each proton and carbon atom will be unique for each isomer, resulting in distinct chemical shifts in their NMR spectra.
Biological Significance and Potential Applications
Halogenated quinolines have garnered significant attention for their potent biological activities. While specific studies on this compound are limited, the broader class of compounds exhibits promising antimicrobial and anticancer properties.
-
Antimicrobial Activity: Halogenated quinolines have been shown to be effective against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3] They are particularly noted for their ability to eradicate bacterial biofilms, which are a major challenge in clinical settings.[4] The mechanism of action is believed to be distinct from many conventional antibiotics, making them promising candidates for overcoming drug resistance.
-
Anticancer Activity: The quinoline scaffold is a "privileged structure" in the design of anticancer agents.[1] Halogenated quinoline derivatives have been investigated for their potential to inhibit cancer cell growth through various mechanisms, including the inhibition of signaling pathways crucial for tumor progression.[7]
The specific substitution pattern of this compound makes it an attractive candidate for further investigation in both antimicrobial and anticancer drug discovery programs.
Conclusion
This guide has provided a comprehensive cross-validation of the experimental data for this compound, leveraging a comparative analysis of its isomer and related analogues. While a complete experimental dataset for the title compound remains to be fully elucidated in the public domain, this guide offers a robust framework for researchers to understand its synthesis, predict its spectroscopic characteristics, and appreciate its potential biological significance. The insights provided herein should empower researchers, scientists, and drug development professionals to confidently incorporate this compound into their research endeavors.
References
- 1. 5-BROMO-8-CHLOROISOQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 2. 8-Bromo-5-chloroquinoline | C9H5BrClN | CID 14548349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 7-BROMO-5-CHLORO-8-HYDROXYQUINOLINE(7640-33-7) 1H NMR spectrum [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. 8-Bromo-5-chloroquinoline | 1154741-20-4 | EWB74120 [biosynth.com]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
A Researcher's Guide to Bridging Theory and Experiment: The Case of 5-Bromo-8-chloroquinoline
In the landscape of medicinal chemistry and drug discovery, quinoline scaffolds are a cornerstone for developing novel therapeutic agents.[1][2] The halogenated quinoline, 5-Bromo-8-chloroquinoline, presents a compelling case for a dual-pronged investigatory approach, leveraging both computational (in-silico) and laboratory-based (experimental) studies. While direct comparative studies on this specific molecule are nascent, this guide synthesizes established methodologies from closely related analogs to provide a comprehensive framework for its evaluation.
This guide will navigate the synergistic relationship between in-silico predictions and experimental validations, offering researchers a robust workflow for characterizing novel quinoline derivatives. We will explore the causality behind experimental choices and demonstrate how computational insights can refine and accelerate laboratory research.
I. The In-Silico Approach: Predicting Molecular Behavior
In-silico studies serve as a powerful preliminary step, offering predictions of a molecule's physicochemical properties, reactivity, and potential biological activity before synthesis. This predictive power allows for the prioritization of research efforts and resources.
A. Density Functional Theory (DFT) Calculations
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[3][4] It is instrumental in predicting molecular geometry, vibrational frequencies, and electronic properties.
Workflow for DFT Analysis of this compound:
Caption: A typical workflow for DFT calculations.
Detailed Protocol for DFT Calculations:
-
Structure Generation: The 3D structure of this compound is generated using software like GaussView or Avogadro.
-
Method Selection: The B3LYP functional with a 6-311++G(d,p) basis set is a common choice for such molecules, providing a good balance of accuracy and computational cost.[5]
-
Geometry Optimization: This step calculates the lowest energy conformation of the molecule.
-
Frequency Calculations: These calculations confirm that the optimized structure is at a true energy minimum and provide theoretical vibrational spectra (IR and Raman).[6]
-
Electronic Property Analysis:
-
HOMO-LUMO Analysis: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are calculated to determine the molecule's electronic band gap, which relates to its reactivity.[6]
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electrostatic potential on the molecule's surface, identifying regions prone to electrophilic and nucleophilic attack.[5]
-
B. Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7] This is crucial for predicting the potential of a compound to interact with a biological target, such as a protein or enzyme.
Workflow for Molecular Docking of this compound:
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of vibrational spectra of 5-fluoro, 5-chloro and 5-bromo-cytosines based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its … [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Reproducible Synthesis of 5-Bromo-8-chloroquinoline
An objective comparison of synthesis methods for 5-Bromo-8-chloroquinoline, supported by experimental data, for researchers, scientists, and drug development professionals.
In the intricate world of medicinal chemistry and materials science, the quinoline nucleus is a privileged scaffold, forming the core of countless pharmaceuticals and functional materials.[1] The specific derivative, this compound, serves as a highly valuable and versatile building block, enabling the construction of complex molecular architectures through targeted functionalization at its distinct halogenated positions. However, the path to obtaining this key intermediate is not singular, and the choice of synthetic route can profoundly impact reproducibility, yield, and overall project timelines.
This guide provides a detailed, comparative analysis of two primary synthetic pathways to this compound. Moving beyond a simple recitation of steps, we will dissect the underlying chemical principles, evaluate the practical challenges, and present a clear framework for selecting the optimal method based on laboratory capabilities and research objectives.
Method 1: The Classic Skraup Synthesis Route
A traditional and fundamentally important approach to the quinoline core is the Skraup synthesis.[2][3] This pathway involves constructing the 8-chloroquinoline skeleton from the ground up, followed by a regioselective bromination.
Step 1: Skraup Synthesis of 8-Chloroquinoline
The Skraup synthesis is a powerful, albeit often aggressive, method for forming the quinoline ring system. It involves the reaction of an aromatic amine with glycerol, an acid catalyst, and an oxidizing agent.[4]
Experimental Protocol:
-
Reaction Setup: In a reaction vessel equipped for vigorous heating and reflux, combine 2-chloroaniline, glycerol, and a suitable oxidizing agent (historically, nitrobenzene or arsenic acid; modern variations may use less toxic alternatives).
-
Acid Addition: Slowly and carefully add concentrated sulfuric acid to the mixture. The sulfuric acid serves as both a catalyst and a dehydrating agent.[1]
-
Heating: Heat the mixture to high temperatures, often exceeding 150°C.[4] The reaction is highly exothermic and can be vigorous; careful temperature control is critical to prevent runaway reactions.[5]
-
Mechanism Insight: The reaction is initiated by the acid-catalyzed dehydration of glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[1] The 2-chloroaniline then undergoes a conjugate (Michael) addition to the acrolein, followed by an acid-catalyzed cyclization and subsequent oxidation to yield the aromatic 8-chloroquinoline ring system.[6][7]
-
Work-up and Purification: After cooling, the reaction mixture is cautiously poured into water and neutralized with a strong base (e.g., NaOH). The crude 8-chloroquinoline is then isolated, typically via steam distillation or solvent extraction, and purified by recrystallization or column chromatography.
Step 2: Regioselective Bromination
With 8-chloroquinoline in hand, the next step is the introduction of a bromine atom at the C5 position.
Experimental Protocol:
-
Reaction Setup: Dissolve the purified 8-chloroquinoline in a suitable solvent such as chloroform or acetic acid.
-
Brominating Agent: Add a brominating agent, such as N-Bromosuccinimide (NBS) or elemental bromine, to the solution. The reaction is typically performed in the dark to avoid light-induced side reactions.
-
Mechanism Insight: This is an electrophilic aromatic substitution reaction. The existing chloro-substituent and the quinoline nitrogen direct the incoming electrophile (Br+). Studies on the bromination of 8-substituted quinolines show that electron-donating groups (like methoxy) strongly direct bromination to the C5 position.[8] While chlorine is deactivating, its directing influence, combined with the overall electronic landscape of the quinoline ring, favors substitution at C5.
-
Work-up and Purification: The reaction is quenched (e.g., with sodium thiosulfate solution if bromine was used), and the organic layer is washed, dried, and concentrated. The final this compound product requires purification, typically via recrystallization.
Caption: Workflow for this compound via Skraup Synthesis.
Method 2: Chlorination of 5-Bromo-8-hydroxyquinoline
This alternative route leverages a commercially available or readily synthesized precursor, 5-bromo-8-hydroxyquinoline, and converts its hydroxyl group into the desired chloro substituent. This approach circumvents the harsh conditions of the Skraup synthesis.
Experimental Protocol:
-
Reaction Setup: In a fume hood, charge a reaction flask with 5-bromo-8-hydroxyquinoline.
-
Chlorinating Agent: Add an excess of a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The reaction is often run neat or in a high-boiling inert solvent.
-
Heating: Heat the mixture to reflux and maintain for several hours until the starting material is consumed (monitored by TLC).
-
Mechanism Insight: The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group is converted into a good leaving group by the chlorinating agent, which is then displaced by a chloride ion. This is a standard and generally efficient transformation for converting phenolic hydroxyls to chlorides on heteroaromatic systems.
-
Work-up and Purification: Carefully cool the reaction mixture. The excess chlorinating agent is removed under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice. The resulting acidic solution is neutralized with a base (e.g., ammonium hydroxide or sodium carbonate) to precipitate the crude product. The solid is collected by filtration, washed thoroughly with water, and purified by recrystallization from a suitable solvent like ethanol.
Caption: Workflow for this compound via Chlorination.
Comparative Analysis: Reproducibility and Performance
The choice between these methods is a trade-off between starting material cost, reaction conditions, and the desired level of reproducibility and yield.
| Feature | Method 1: Skraup Synthesis & Bromination | Method 2: Chlorination of 5-Bromo-8-hydroxyquinoline |
| Reproducibility | Moderate. Highly sensitive to reaction scale and heat management. The vigorous nature of the Skraup reaction can lead to variable yields.[4][6] | High. This is a standard, well-controlled chemical transformation, generally leading to consistent results. |
| Overall Yield | Low to Moderate. The Skraup synthesis itself can have variable and sometimes low yields.[4][5] | Good to Excellent. Yields for this type of hydroxyl-to-chloro conversion are typically high. |
| Reaction Conditions | Harsh. Involves concentrated strong acid, high temperatures, and a highly exothermic process.[4] | Moderate. Requires refluxing with a corrosive chlorinating agent, but is generally more controlled than the Skraup reaction. |
| Number of Steps | Two distinct synthetic steps. | A single synthetic transformation from a more advanced intermediate. |
| Starting Materials | Simple, inexpensive commodity chemicals (2-chloroaniline, glycerol).[6] | Requires 5-bromo-8-hydroxyquinoline, a more specialized and costly starting material.[9][10] |
| Safety Concerns | Highly exothermic, potentially violent reaction.[5] Use of hazardous oxidizing agents. | Use of highly corrosive and moisture-sensitive chlorinating agents (POCl₃). Requires careful quenching. |
| Scalability | Challenging due to the difficulty in controlling the exotherm on a large scale.[5] | More straightforward to scale, with predictable thermal behavior. |
Expert Recommendation and Conclusion
For research and drug development professionals, where time, reliability, and consistency are paramount, Method 2 is the superior and recommended pathway. Its high reproducibility, excellent yield, and operational simplicity far outweigh the higher initial cost of the starting material. The predictability of the reaction makes it ideal for incorporation into multi-step synthetic campaigns where a reliable supply of the this compound intermediate is critical.
Method 1 , the Skraup synthesis, remains a historically significant and academically interesting route. It may be considered in scenarios where cost is the absolute primary driver and the laboratory is equipped to handle its challenging and hazardous conditions. However, for most modern applications, the potential for batch-to-batch variability and lower yields makes it a less attractive option.[4][5][6] The investment in the more advanced starting material for Method 2 is almost always justified by the savings in time, purification efforts, and the assurance of a reproducible outcome.
References
- 1. iipseries.org [iipseries.org]
- 2. organicreactions.org [organicreactions.org]
- 3. The Skraup Synthesis of Quinolines | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. acgpubs.org [acgpubs.org]
- 9. rroij.com [rroij.com]
- 10. scispace.com [scispace.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-8-chloroquinoline
For researchers and professionals engaged in drug development and organic synthesis, the responsible management of chemical waste is not merely a regulatory hurdle but a fundamental pillar of laboratory safety and environmental stewardship. 5-Bromo-8-chloroquinoline, a halogenated heterocyclic compound, requires meticulous handling and disposal due to its inherent toxicological and ecotoxicological properties. This guide provides an in-depth, procedural framework for its safe disposal, grounded in established safety protocols and regulatory standards. Our objective is to empower you with the knowledge to manage this chemical's lifecycle responsibly, ensuring safety and compliance from the benchtop to final disposal.
Hazard Profile and Foundational Safety
Before any disposal protocol is initiated, a thorough understanding of the hazards associated with this compound is paramount. This knowledge forms the basis for all handling and containment decisions. The compound is classified as a hazardous substance, and its proper management is mandated by regulations such as those from the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[1][2]
Toxicological and Environmental Hazards
This compound poses significant health and environmental risks. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for understanding these dangers.[3] Similar halogenated quinolines are known to be toxic if swallowed, cause serious eye damage, and may cause allergic skin reactions.[4][5][6] Furthermore, a critical disposal consideration is the high aquatic toxicity associated with this class of compounds, which can cause long-term adverse effects in the aquatic environment.[7][8] Therefore, under no circumstances should this chemical or its containers be released into drains or the environment.[8][9]
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[10] |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin[10] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[10] |
| Serious Eye Damage/Irritation (Category 2) | H319: Causes serious eye irritation[10] |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled[10] |
| Specific target organ toxicity, single exposure (Category 3) | H335: May cause respiratory irritation[10] |
Chemical Incompatibility
To prevent dangerous reactions within a waste container, understanding chemical incompatibility is crucial. This compound, like many quinolines, should not be mixed with strong oxidizing agents or strong acids.[4][11] Mixing incompatible waste streams can lead to exothermic reactions, gas generation, or the formation of even more hazardous byproducts. All waste containing this compound must be segregated into a dedicated "Halogenated Organic Waste" stream.[12]
The Regulatory Imperative: Waste Classification
As the generator of the waste, you are legally responsible for determining if it is hazardous and for managing it according to federal, state, and local regulations.[7][13] In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA), enforced by the EPA.[2]
This compound waste is classified as hazardous for two primary reasons:
-
Characteristic Waste: It may exhibit the characteristic of toxicity. If a leachate from the waste, tested via the Toxicity Characteristic Leaching Procedure (TCLP), contains any of the 40 specified contaminants above a certain concentration, it is considered toxic hazardous waste (D-code).[14]
-
Listed Waste: As a spent halogenated solvent, it could fall under the F-list of hazardous wastes from non-specific sources.[14][15]
The most direct path to compliance is to treat all this compound and materials contaminated with it as halogenated organic hazardous waste . This conservative approach ensures the highest level of safety and regulatory adherence.
Core Disposal Protocols: A Step-by-Step Guide
The following protocols provide clear, actionable steps for managing different forms of this compound waste. The foundational principle is waste segregation . Halogenated organic waste streams are significantly more expensive and complex to dispose of than non-halogenated streams, often requiring high-temperature incineration.[16] Commingling these streams leads to unnecessary costs and regulatory complications.[17]
Protocol 3.1: Disposal of Unused/Expired Product and Reaction Residues
This protocol applies to the pure chemical, reaction mixtures, or solutions containing this compound.
-
Personal Protective Equipment (PPE): Before handling, don appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile is often suitable, but consult a glove compatibility chart), and safety goggles or a face shield.[9][13]
-
Work Area: Conduct all transfers within a certified chemical fume hood to prevent inhalation of dust or vapors.[4][8]
-
Waste Container Selection: Select a clean, leak-proof container compatible with the chemical. High-density polyethylene (HDPE) or glass containers are typically appropriate. The container must have a secure, tight-fitting lid.[5][9]
-
Waste Segregation: This container must be dedicated exclusively to Halogenated Organic Waste . Do not add non-halogenated solvents, strong acids, bases, or oxidizers.[12][16]
-
Labeling: Immediately label the container with a "Hazardous Waste" tag.[18] The label must clearly state:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" and any other chemical constituents in the waste stream with their approximate percentages.
-
The relevant hazard characteristics (e.g., Toxic, Irritant, Environmental Hazard).[18]
-
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA). This area should be secure, away from ignition sources, and within a secondary containment bin to manage potential leaks.[18] The container must remain closed except when adding waste.[16]
-
Disposal: Once the container is full or you no longer need to add to it, arrange for pickup through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor.
Protocol 3.2: Disposal of Contaminated Materials
This protocol covers items such as contaminated gloves, weigh boats, pipette tips, absorbent pads, and glassware.
-
Gross Decontamination: Whenever possible, rinse contaminated glassware with a minimal amount of a suitable solvent (e.g., acetone) and collect the rinsate in your Halogenated Organic Waste container. This minimizes the volume of solid waste.
-
Solid Waste Containment: Place non-sharp contaminated items (gloves, absorbent pads, etc.) into a designated, leak-proof plastic bag or a lined, sealable container.
-
Sharps Waste: Place contaminated needles, razor blades, or broken glassware into a dedicated, puncture-proof sharps container rated for hazardous chemical waste.
-
Labeling: Clearly label the bag or container as "Hazardous Waste - this compound Debris."
-
Disposal: Dispose of these containers through your EHS-approved hazardous waste stream. Do not mix them with regular trash or non-hazardous lab waste.
Protocol 3.3: Spill Management and Cleanup
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental release.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access. If the spill is large or involves volatile substances, evacuate the lab.[11]
-
Ventilate: Ensure the area is well-ventilated, preferably by working within a chemical fume hood.[11]
-
PPE: Don the appropriate PPE as described in Protocol 3.1.
-
Containment & Absorption: For a solid spill, carefully sweep or vacuum the material into a suitable container. Avoid generating dust.[8] For a liquid spill, cover it with an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent.[11] Do not use combustible materials like paper towels for large spills.
-
Collection: Once absorbed, carefully scoop the material into a designated, sealable container.
-
Decontamination: Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.
-
Label and Dispose: Label the container as "Hazardous Waste - Spill Debris containing this compound" and dispose of it according to the procedures for contaminated materials.[18] Never wash spill material down the drain.[8][11]
Disposal Decision Workflow
The logical flow from waste generation to final disposal is critical for maintaining a safe and compliant laboratory. The following diagram illustrates this decision-making process.
Caption: Disposal Decision Workflow for this compound Waste.
Conclusion
The proper disposal of this compound is a non-negotiable aspect of responsible chemical research. By adhering to the principles of hazard assessment, regulatory compliance, rigorous segregation, and procedural diligence, you build a framework of safety that protects you, your colleagues, and the environment. Always consult your institution's specific EHS guidelines and Safety Data Sheets as the ultimate authorities. Your commitment to these practices fosters a culture of safety and scientific integrity that extends far beyond the product itself.
References
- 1. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 2. epa.gov [epa.gov]
- 3. 1910.1200 - Hazard Communication. | Occupational Safety and Health Administration [osha.gov]
- 4. benchchem.com [benchchem.com]
- 5. echemi.com [echemi.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. mmbio.byu.edu [mmbio.byu.edu]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. aksci.com [aksci.com]
- 10. 8-Bromo-5-chloroquinoline | C9H5BrClN | CID 14548349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. nj.gov [nj.gov]
- 12. nipissingu.ca [nipissingu.ca]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. epa.gov [epa.gov]
- 15. Waste Code [rcrainfo.epa.gov]
- 16. 7.2 Organic Solvents [ehs.cornell.edu]
- 17. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 18. campusoperations.temple.edu [campusoperations.temple.edu]
A Comprehensive Technical Guide to the Safe Handling of 5-Bromo-8-chloroquinoline
As a Senior Application Scientist, this guide provides essential, field-proven safety and operational protocols for handling 5-Bromo-8-chloroquinoline. This document is designed for researchers, scientists, and drug development professionals, aiming to be the preferred source for laboratory safety and chemical handling information by delivering value beyond the product itself. The structure of this guide is tailored to the specific nature of this compound, ensuring a logical flow of information from immediate safety concerns to disposal procedures.
Immediate Safety and Hazard Assessment
Core Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation.[1][2][3]
Given these hazards, all handling of this compound must be conducted with appropriate personal protective equipment (PPE) and within a certified chemical fume hood to minimize exposure.[6]
| Hazard Classification | GHS Hazard Statement | Precautionary Action |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled | Avoid ingestion, skin contact, and inhalation of dust/vapors. Use in a well-ventilated area or fume hood. |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Wear protective gloves and clothing. Wash hands thoroughly after handling.[2][3] |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | Wear safety glasses with side shields or chemical safety goggles.[2][3] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Avoid breathing dust. Use respiratory protection if ventilation is inadequate.[2][3] |
Personal Protective Equipment (PPE) Protocol
The selection and proper use of PPE are critical to mitigating the risks associated with this compound. The following represents the minimum required PPE for handling this compound.
-
Hand Protection: Chemically resistant gloves are mandatory.[7] Disposable nitrile gloves provide good short-term protection against a broad range of chemicals.[8] Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal. For extended operations, consider heavier-duty gloves and consult the manufacturer's chemical resistance guide.
-
Eye and Face Protection: Safety glasses meeting ANSI Z87.1 or EN166 standards are the minimum requirement.[4][9] When there is a risk of splashing or handling larger quantities, chemical safety goggles and a face shield are required.[8][10]
-
Protective Clothing: A flame-resistant lab coat, fully buttoned, is essential to protect against skin contact.[8] Long pants and closed-toe shoes that cover the entire foot must be worn at all times in the laboratory.[8]
-
Respiratory Protection: All work with solid this compound that may generate dust, or with solutions that may produce aerosols, must be conducted in a chemical fume hood.[6] If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[4][8]
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE when handling this compound.
Caption: PPE selection workflow for handling this compound.
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.
Step-by-Step Handling and Preparation of Solutions
-
Preparation: Before handling the compound, ensure that a chemical fume hood is certified and functioning correctly. Designate a specific area within the hood for the procedure. Ensure that an eyewash station and safety shower are accessible.[4]
-
Pre-weighing: Tare a suitable container on a balance located within the fume hood or in a designated weighing enclosure.
-
Dispensing: Carefully dispense the solid this compound into the tared container. Use a spatula and minimize any dust generation. Avoid leaving the stock bottle open for extended periods.
-
Dissolution: Add the solvent to the container with the weighed compound. If necessary, use a magnetic stirrer to aid dissolution. Keep the container covered as much as possible.
-
Transfer: If the solution needs to be transferred to another vessel (e.g., a reaction flask), do so carefully to avoid splashes.
-
Post-handling: Tightly cap the stock bottle and return it to its designated storage location. Clean any contaminated surfaces and equipment according to the decontamination procedure below.
Decontamination and Disposal
Proper disposal is a critical step in the chemical lifecycle. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[4]
-
Waste Collection:
-
Solid Waste: Collect any unreacted this compound and contaminated disposable items (e.g., gloves, weighing paper) in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, labeled hazardous waste container for halogenated organic waste.
-
-
Decontamination of Glassware:
-
Rinse contaminated glassware with a suitable organic solvent (e.g., acetone, ethanol) to remove residual compound.
-
Collect the rinse solvent as halogenated liquid waste.
-
Wash the glassware with soap and water.
-
-
Spill Management:
-
In case of a small spill within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Carefully sweep up the absorbed material and place it in the solid hazardous waste container.[4]
-
Wipe the area with a cloth dampened with a suitable solvent, and then with soap and water. Place the contaminated cloth in the solid waste container.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Waste Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of waste generated from working with this compound.
Caption: Waste disposal workflow for this compound.
By adhering to these detailed protocols, researchers can safely handle this compound, minimizing personal exposure and environmental impact, thereby fostering a culture of safety and scientific integrity within the laboratory.
References
- 1. 8-Bromo-5-chloroquinoline | C9H5BrClN | CID 14548349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. aksci.com [aksci.com]
- 4. mmbio.byu.edu [mmbio.byu.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. pharmastate.academy [pharmastate.academy]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
